Spirostan
Description
Structure
3D Structure
Properties
CAS No. |
6173-22-4 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |
InChI |
InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
INLFWQCRAJUDCR-LHVCHFHMSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
Spirostanol Saponins: A Deep Dive into Their Biological Activities and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostanol (B12661974) saponins (B1172615), a major class of steroidal saponins, are a diverse group of naturally occurring glycosides widely distributed throughout the plant kingdom.[1][2] Characterized by a C27 spirostane skeleton, these compounds are garnering significant attention in the scientific community for their broad spectrum of biological and pharmacological activities.[2] This technical guide provides a comprehensive review of the current state of knowledge on the biological activities of spirostanol saponins, with a focus on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, antifungal, antidiabetic, and immunomodulatory properties, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Biological Activities of Spirostanol Saponins
Spirostanol saponins exhibit a remarkable range of biological activities, making them promising candidates for the development of new drugs.[1][3] These activities are largely attributed to their unique chemical structures, which allow them to interact with various cellular targets and modulate key biological processes.
Anticancer Activity
A growing body of evidence suggests that spirostanol saponins possess significant anticancer capabilities.[4][5] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and even reverse tumor drug resistance.[2][4]
One notable example is Taccaoside A, a spirostanol saponin (B1150181) isolated from Tacca plantaginea, which displays marked anticancer properties through a dual mechanism. It directly acts on cancer stem cells by modulating the HRas and Pi3K/Akt signaling pathways and indirectly exerts its effect through the activation of cytotoxic T cells.[6] Another saponin, SSPH 1, has demonstrated anti-hepatocellular carcinoma (HCC) activity by inducing ferroptosis, apoptosis, and G2/M phase cell cycle arrest.[5]
Table 1: Cytotoxic Activity of Spirostanol Saponins against Cancer Cell Lines
| Saponin/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| Progenin III | Breast, Colon, Liver, Glioblastoma | Not Specified | Not Specified | [7] |
| PP9 | Colorectal (HT-29, HCT116) | Not Specified | Dose-dependent inhibition | [7] |
| Chlorophytum borivilianum Crude Extract | MCF-7 (Breast) | MTT | GI50: <10 µg/mL | [8] |
| Chlorophytum borivilianum Total Saponin | MCF-7 (Breast) | MTT | GI50: 75 ± 0.5 µg/mL | [8] |
| Asparagus albus Saponin Extract | HT-29 (Colorectal) | MTT | GI50: 125 µg/mL (72h) | [9] |
| Asparagus acutifolius Saponin Extract | HT-29 (Colorectal) | MTT | GI50: 175 µg/mL (72h) | [9] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of the spirostanol saponin for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
Spirostanol saponins have demonstrated significant anti-inflammatory properties.[1][3] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13]
For instance, several spirostanol saponins isolated from Tacca vietnamensis showed moderate inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and BV2 cells, with IC50 values ranging from 37.0 to 60.7 μM.[12] Similarly, saponins from Solanum macaonense were found to inhibit superoxide (B77818) anion generation and elastase release in neutrophils.[14][15] The anti-inflammatory effects of some saponins are believed to be mediated through the modulation of the NF-κB signaling pathway.[16]
Table 2: Anti-inflammatory Activity of Spirostanol Saponins
| Saponin | Target/Assay | Cell Line/Model | IC50 Value | Reference |
| Taccavietnamoside C | NO Production | BV2 cells | 37.0 µM | [12] |
| Taccavietnamoside D | NO Production | RAW 264.7 macrophages | 45.3 µM | [12] |
| Taccavietnamoside E | NO Production | BV2 cells | 48.5 µM | [12] |
| Macaoside Compound 24 | Superoxide Anion Generation | Neutrophils | 4.0 µM | [14][15] |
| Macaoside Compound 24 | Elastase Release | Neutrophils | 1.0 µM | [14][15] |
| Macaoside Compound 1 | Elastase Release | Neutrophils | 3.2 µM | [14][15] |
| Macaoside Compound 4 | Elastase Release | Neutrophils | 4.2 µM | [14][15] |
| Macaoside Compound 19 | Superoxide Anion Generation | Neutrophils | 6.1 µM | [14][15] |
| Macaoside Compound 20 | Superoxide Anion Generation | Neutrophils | 7.0 µM | [14][15] |
| Macaoside Compound 20 | Elastase Release | Neutrophils | 3.7 µM | [14][15] |
| Macaoside Compound 21 | Superoxide Anion Generation | Neutrophils | 7.6 µM | [14][15] |
| Macaoside Compound 21 | Elastase Release | Neutrophils | 4.4 µM | [14][15] |
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the spirostanol saponin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is then calculated.
Antifungal Activity
Several spirostanol saponins have exhibited promising antifungal activity against a range of pathogenic fungi.[17][18] Their mechanism of action is often attributed to their ability to interact with sterols in the fungal cell membrane, leading to pore formation and increased membrane permeability, ultimately causing cell death.
It has been observed that spirostanol saponins are generally more active than their furostanol counterparts.[17] The antifungal activity of these compounds makes them potential candidates for the development of new antifungal agents, especially in the context of increasing drug resistance.
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.
-
Drug Dilution: Prepare serial twofold dilutions of the spirostanol saponin in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a specific temperature for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Antidiabetic Activity
Spirostanol saponins have also been investigated for their potential antidiabetic effects.[3] They may exert their activity through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates and subsequent increase in blood glucose levels.[21][22]
Table 3: In Vitro Antidiabetic Activity of Plant Extracts Rich in Saponins
| Plant Extract | Assay | IC50 Value | Reference |
| Cleistocalyx nervosum var. paniala (Ethanolic) | α-amylase inhibition | 0.42 µg/mL | [22] |
| Cleistocalyx nervosum var. paniala (Ethanolic) | α-glucosidase inhibition | 0.23 µg/mL | [22] |
| Psidium guajava (Aqueous) | α-amylase inhibition | 0.151 mg/mL | [21] |
| Melilotus officinalis (Concentrated) | α-amylase inhibition | 1.30 ± 0.06 µg/mL | [23] |
| Melilotus officinalis (Concentrated) | α-glucosidase inhibition | 92.18 ± 1.92 µg/mL | [23] |
| Anchusa officinalis (Concentrated) | α-glucosidase inhibition | > acarbose | [23] |
This assay determines the ability of a compound to inhibit the activity of α-amylase.
-
Reaction Mixture: Prepare a reaction mixture containing the spirostanol saponin at various concentrations, α-amylase solution, and a starch solution.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNSA).
-
Color Development: Heat the mixture to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic activity.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.
Immunomodulatory Activity
Spirostanol saponins can also modulate the immune system.[24][25] They can act as adjuvants, enhancing the immune response to vaccines. Their immunomodulatory effects can be attributed to their ability to stimulate the production of cytokines and regulate the activity of various immune cells, such as T cells and B cells.[24][26] For example, some saponins can activate antigen-presenting cells (APCs) through Toll-like receptor (TLR) signaling pathways, leading to enhanced antigen presentation and a more robust immune response.[26]
Conclusion
Spirostanol saponins represent a vast and largely untapped resource of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antifungal, antidiabetic, and immunomodulatory effects, make them attractive candidates for drug discovery and development. The data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the potential of these fascinating natural products. Future research should focus on elucidating the detailed mechanisms of action, conducting preclinical and clinical studies, and developing strategies to optimize their bioavailability and efficacy.
References
- 1. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review of spirostanol saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of Antioxidant and Cytotoxicity Activities of Saponin and Crude Extracts of Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory potential of dietary soybean-derived saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of Spirostan Compounds
Introduction: Spirostan compounds, a significant class of steroidal saponins (B1172615), are naturally occurring metabolites found predominantly in the plant kingdom.[1] They are characterized by a C27 steroidal aglycone skeleton featuring a distinctive spiroketal moiety, which consists of two heterocyclic rings (E and F) connected through a spiro carbon atom.[2][3] This unique structural feature is the basis for their classification and diverse biological activities. These compounds are biosynthesized from squalene (B77637) through a series of enzymatic reactions, including oxidation, hydroxylation, and glycosylation.[4] Polyhydroxylated spirostanol (B12661974) saponins, in particular, have garnered considerable interest due to their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and phosphodiesterase inhibitory activities.[5]
This compound compounds are widely distributed among various plant families, with high concentrations found in the Asparagaceae, Melanthiaceae, and Amaryllidaceae families.[5] Genera such as Trillium, Paris, Allium, and Dracaena are notable sources of these bioactive molecules.[5] Their structural diversity, arising from variations in the aglycone hydroxylation pattern and the attached glycosidic chains, contributes to their broad spectrum of biological functions, making them promising candidates for drug discovery and development.
Core Chemical Structure
The fundamental structure of a this compound is a tetracyclic steroid core (rings A, B, C, D) fused to a bicyclic spiroketal side chain (rings E and F). The configuration of the methyl group at C-25 and the stereochemistry at other chiral centers give rise to a variety of isomers.
Caption: General chemical structure of the (25R)-Spirostan skeleton.
Biosynthesis of this compound Compounds
The biosynthesis of this compound compounds is a complex multi-step process that originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the precursor squalene. Steroidal saponins like spirostans are derived from the cyclization of 2,3-oxidosqualene.[4]
-
Squalene to Sterol Precursors: The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by oxidosqualene cyclases (OSCs), such as cycloartenol (B190886) synthase (CAS), to produce cycloartenol, the precursor for most plant sterols.[4]
-
Formation of Cholesterol/β-Sitosterol: Through a series of enzymatic modifications, cycloartenol is converted into cholesterol or β-sitosterol.
-
Hydroxylation and Cyclization: The sterol backbone undergoes a series of hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes, followed by the formation of the characteristic spiroketal structure.[6]
-
Glycosylation: The final step involves the attachment of sugar moieties to the aglycone at various positions, most commonly at C-3, by glycosyltransferases (GTs). This glycosylation step significantly increases the diversity and solubility of the resulting saponins.[4]
The entire process is regulated by various factors, including signaling molecules like Methyl Jasmonate (MeJA) and environmental stresses, which can induce the synthesis of these compounds as a defense mechanism in plants.[4]
Caption: Simplified biosynthetic pathway of this compound compounds.
Pharmacological Activities and Quantitative Data
This compound compounds exhibit a remarkable range of biological activities, with cytotoxic and anti-inflammatory properties being the most extensively studied.[7] Their mechanism of action often involves the disruption of cell membranes or interaction with specific cellular targets to induce apoptosis or modulate inflammatory pathways.[8][9]
| Compound/Extract | Activity | Target/Cell Line | IC50 / Potency | Reference |
| Solasodine (4) | Cytotoxicity | HCT 116 (Colon Cancer) | 6 µM | [10] |
| 26-Cyanoselenopseudodiosgenone (25) | Cytotoxicity | HCT 116 (Colon Cancer) | 5 µM | [10] |
| 26-Cyanoselenopseudodiosgenone (25) | Antiurease | Bacillus subtilis | 11.4 µM | [10] |
| Tupistra chinensis Saponin (21) | Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | 11.5 µM | [7] |
| Namonin A (4) | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.2 µM | [11] |
| Namonin B (5) | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.3 µM | [11] |
| Known Saponin (10) from D. angustifolia | Antiproliferative | HT-1080 (Fibrosarcoma) | 0.6 µM | [11] |
| Various Saponins (1, 2, 3, 5, 6) | Cytotoxicity | Model Immune Cells | ~4-10 µM | [8] |
Signaling Pathway: this compound-Induced Apoptosis
Many cytotoxic this compound saponins exert their anticancer effects by inducing programmed cell death, or apoptosis. While specific mechanisms vary, a common pathway involves the activation of caspase enzymes, the key executioners of apoptosis.
Caption: A generalized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The isolation and characterization of this compound compounds involve a multi-step process requiring careful selection of extraction and chromatographic techniques.
1. Extraction and Preliminary Fractionation
-
Objective: To extract crude saponins from plant material.
-
Methodology:
-
Preparation: Air-dry and powder the plant material (e.g., rhizomes, flowers).[7][9]
-
Defatting (Optional): Perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and pigments.[9]
-
Maceration/Percolation: Macerate or percolate the plant material with a polar solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% MeOH).[12] Techniques like ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[13]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on polarity. The n-butanol fraction is often enriched with steroidal saponins.[12]
-
2. Isolation and Purification
-
Objective: To isolate individual this compound compounds from the enriched fraction.
-
Methodology:
-
Column Chromatography (CC): Subject the n-butanol fraction to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).[7][9]
-
Elution: Elute the column with a gradient solvent system, such as chloroform-methanol-water or ethyl acetate-methanol, gradually increasing the polarity.[9][14]
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): Perform preparative or semi-preparative HPLC on the combined fractions using a reversed-phase column (e.g., C18) for final purification.[9][13] Isocratic or gradient elution with solvents like methanol/water or acetonitrile/water is common.
-
3. Structural Elucidation
-
Objective: To determine the precise chemical structure of the purified compounds.
-
Methodology:
-
Mass Spectrometry (MS): Use techniques like ESI-MS/MS or UPLC-QTOF-MS to determine the molecular formula and obtain information about the aglycone and sugar sequence through fragmentation patterns.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for full structural determination.
-
1D NMR (¹H, ¹³C): Identify the types and number of protons and carbons, and get initial information on the steroidal skeleton and sugar units.[9]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Establish proton-proton and proton-carbon correlations to assemble the complete structure, determine the connectivity of the aglycone and sugar moieties, and define the relative stereochemistry.[9][12]
-
-
Acid Hydrolysis: To identify the constituent monosaccharides, hydrolyze the saponin with acid, and analyze the resulting sugars by chromatography, comparing them with authentic standards.[15]
-
Caption: General experimental workflow for the isolation of this compound compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-2,3,6-triol, (2alpha,3beta,5alpha,6beta,25R)- | C27H44O5 | CID 44566818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C27H44O2 | CID 6857439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparations of heterospirostanols and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New spirostanol steroids and steroidal saponins from roots and rhizomes of Dracaena angustifolia and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Spirostan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spirostan derivatives, a class of steroidal saponins (B1172615), are a burgeoning field of interest in drug discovery, exhibiting a wide array of biological activities including potent cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth overview of the core methodologies for the discovery and isolation of novel this compound derivatives from natural sources, tailored for researchers and professionals in the pharmaceutical sciences. We will delve into the intricate processes of extraction, chromatographic separation, and structural elucidation, supported by detailed experimental protocols and quantitative data. Furthermore, this guide will visualize key experimental workflows and signaling pathways to enhance comprehension and application in a research setting.
The Landscape of Bioactive this compound Derivatives
This compound saponins are intricate molecules composed of a steroidal aglycone (sapogenin) and one or more sugar moieties. Their structural diversity, arising from variations in the aglycone skeleton and the nature and linkage of the sugar chains, underpins their diverse pharmacological properties.[1][2] Recent phytochemical investigations have led to the isolation of numerous novel this compound derivatives from a variety of plant genera, including Tupistra, Solanum, Agave, Allium, Ypsilandra, Dracaena, and Convallaria.[1][3][4][5][6][7][8] These compounds have demonstrated significant potential in oncology, with many exhibiting potent cytotoxic activity against various human cancer cell lines.[3][4]
A Roadmap to Isolation: Experimental Workflow
The journey from a crude plant extract to a purified, novel this compound derivative is a meticulous process involving multiple stages of extraction and chromatography. The general workflow is outlined below.
Detailed Experimental Protocols
-
Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., rhizomes, aerial parts).
-
Extraction: Macerate the powdered material with a suitable solvent, such as 70% ethanol, at room temperature.[6] The extraction is typically repeated multiple times to ensure exhaustive recovery of metabolites.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-butanol and water.[9] The n-butanol fraction, which is enriched with saponins, is collected.
-
Solid Phase Extraction (SPE): Subject the n-butanol fraction to SPE on a C18 cartridge to further remove polar impurities and obtain a saponin-rich fraction.[9]
-
Silica (B1680970) Gel Column Chromatography: Apply the saponin-rich fraction to a silica gel column and elute with a gradient of chloroform-methanol or a similar solvent system.[10] Collect fractions based on thin-layer chromatography (TLC) analysis.
-
Octadecylsilyl (ODS) Column Chromatography: Further purify the fractions obtained from silica gel chromatography on an ODS column using a stepwise gradient of methanol-water.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) to isolate individual compounds.[11]
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.[8][12]
Bioactivity of Novel this compound Derivatives: A Quantitative Overview
The following tables summarize the cytotoxic and nitric oxide (NO) production inhibitory activities of several recently discovered this compound derivatives.
Table 1: Cytotoxic Activity of Novel this compound Derivatives against Human Cancer Cell Lines
| Compound/Source | Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 (Tupistra chinensis) | K562 | Potent | [3] |
| Compound 12 (Tupistra chinensis) | K562 | Potent | [3] |
| Compound 15 (Tupistra chinensis) | K562 | Potent | [3] |
| Compound 3 (Solanum muricatum) | A549, HepG2 | Significant | [4] |
| Alliporin (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |
| Aginoside (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |
| 6-deoxyaginoside (Allium porrum) | Mouse Peritoneal Cells | ~4 | [5] |
Table 2: Nitric Oxide (NO) Production Inhibitory Activity
| Compound/Source | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 (Tupistra chinensis) | RAW 264.7 | 16.1 ± 1.8 | [3] |
| Compound 12 (Tupistra chinensis) | RAW 264.7 | 13.5 ± 1.2 | [3] |
| Dracochinoside A (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |
| Dracochinoside B (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |
| Dracochinoside C (Dracaena cochinchinensis) | RAW 264.7 | 57.5 - 92.8 | [7] |
Unraveling the Mechanism: Signaling Pathways
The anticancer effects of some this compound derivatives have been linked to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, computational studies have suggested that the PI3K-alpha pathway is a key molecular target for certain cytotoxic this compound saponins.[4]
The Future of this compound Derivatives in Drug Development
The discovery of novel this compound derivatives with potent biological activities continues to expand the therapeutic potential of this class of natural products. The methodologies outlined in this guide provide a robust framework for the systematic exploration of the vast chemical diversity of the plant kingdom. Future research will likely focus on semi-synthetic modifications of these natural scaffolds to enhance their efficacy and pharmacokinetic properties, paving the way for the development of new and effective therapeutic agents. The integration of advanced analytical techniques and computational methods will undoubtedly accelerate the discovery and development of the next generation of this compound-based drugs.
References
- 1. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages | MDPI [mdpi.com]
- 6. Discovery, Isolation, and Characterization of 23-Spirocholestane Derivatives as Novel Plant Root Growth Inhibitors from Ypsilandra thibetica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three New this compound Glycosides from Dracaena Cochinchinensis with NO Production Inhibitory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spirostan Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemistry of spirostans, a class of steroid compounds characterized by a distinctive spiroketal moiety. Understanding the nuanced three-dimensional arrangement of these molecules is critical for structure elucidation, chemical synthesis, and the development of new therapeutics, given their wide range of biological activities.
The Spirostan Core Structure and Numbering System
The fundamental this compound skeleton is a tetracyclic steroid nucleus (rings A, B, C, and D) with a spiroketal side chain at position C-17, forming two additional heterocyclic rings, E (a tetrahydrofuran (B95107) ring) and F (a tetrahydropyran (B127337) ring). The spiro carbon, where rings E and F are joined, is C-22.
The numbering of the carbon atoms in the this compound skeleton follows the standard nomenclature for steroids, as established by IUPAC. The 27 carbon atoms are numbered sequentially, starting from the A ring and proceeding through the B, C, and D rings, and then along the side chain.
Stereochemistry of the this compound Skeleton
The rigid, polycyclic nature of the this compound framework gives rise to numerous stereocenters, resulting in a wide variety of possible stereoisomers. The biological activity of this compound derivatives is often highly dependent on their specific stereochemistry.
Ring Junctions
The fusion of the four carbocyclic rings (A, B, C, and D) can be either cis or trans. In naturally occurring spirostans, the B/C and C/D ring junctions are almost invariably trans, which imparts a relatively flat and rigid conformation to this part of the molecule. The A/B ring junction, however, can be either cis (5β-series) or trans (5α-series), leading to significant differences in the overall shape of the steroid.
The Spiroketal Center (C-22)
The spiro carbon at C-22 is a chiral center. In the vast majority of natural spirostans, the configuration at C-22 is R. This configuration is defined by the Cahn-Ingold-Prelog priority rules, where the oxygen of the F-ring has higher priority than the oxygen of the E-ring.
The C-25 Methyl Group: 25R and 25S Isomers
A key stereochemical feature of the this compound side chain is the orientation of the methyl group at C-25 (C-27). This gives rise to two epimers: the (25R)- and (25S)-isomers. In the (25R)-isomer, the C-27 methyl group is in an equatorial position in the chair conformation of the F-ring. In the (25S)-isomer, the C-27 methyl group is in an axial position. These two isomers are also referred to as iso- and neo-spirostans, respectively, although the R/S nomenclature is preferred for its explicitness.
The determination of the stereochemistry at C-25 is crucial for the correct structural assignment of this compound compounds and is most commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data for Stereochemical Determination
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of spirostans. The chemical shifts and coupling constants of specific protons and carbons are highly sensitive to the stereochemical environment.
1H NMR for C-25 Stereochemistry
The configuration at C-25 can be reliably determined by analyzing the chemical shifts of the geminal protons at C-26 (H2-26) in the 1H NMR spectrum. A well-established empirical rule states:
-
For (25R)-spirostans , the chemical shift difference (Δδ) between the two H-26 protons is small, typically Δδ < 0.2 ppm .[1][2]
-
For (25S)-spirostans , the chemical shift difference (Δδ) between the two H-26 protons is significantly larger, typically Δδ > 0.5 ppm .[1][2]
This difference arises from the anisotropic effect of the C-27 methyl group. In the (25R)-isomer (equatorial methyl), the two H-26 protons are in a more similar magnetic environment. In the (25S)-isomer (axial methyl), one H-26 proton is pseudo-axial and the other is pseudo-equatorial, leading to a larger difference in their chemical shifts.
Quantitative NMR Data
The following table summarizes typical 1H NMR chemical shift ranges for the H2-26 protons in (25R)- and (25S)-spirostans.
| Isomer | H-26a (ppm) | H-26b (ppm) | Δδ (ppm) | Reference |
| (25R) | ~3.3-3.5 | ~3.4-3.6 | < 0.2 | [1][2] |
| (25S) | ~3.2-3.4 | ~3.9-4.1 | > 0.5 | [1][2] |
Experimental Protocols for Stereochemical Analysis
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C5D5N, CD3OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional (1D) 1H NMR spectrum. A high-field instrument (≥400 MHz) is recommended for better signal dispersion.
-
Acquire two-dimensional (2D) NMR spectra as needed for complete structural elucidation. Key experiments include:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm stereochemical assignments, particularly for ring junctions and substituents.
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the TMS signal.
-
Integrate the signals in the 1D 1H spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals.
-
Specifically, determine the chemical shifts of the two H-26 protons and calculate their difference (Δδ) to assign the C-25 stereochemistry.
X-ray Crystallography
For spirostans that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvent systems to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.
-
The final refined structure will provide the precise three-dimensional arrangement of all atoms in the molecule, confirming the stereochemistry at all chiral centers.
Logical Workflow for Stereochemical Determination
The following diagram illustrates a typical workflow for the determination of the stereochemical features of a novel this compound.
References
A Comprehensive Technical Guide to Spirostan-Type Saponins: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan-type saponins (B1172615), a significant class of steroidal saponins, are a diverse group of naturally occurring glycosides characterized by a C27 spiroketal steroid aglycone. These compounds are widely distributed in the plant kingdom and have garnered substantial interest from the scientific community due to their broad spectrum of biological activities. These activities include antifungal, anti-inflammatory, cytotoxic, and immunomodulatory effects, making them promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources, distribution, quantitative analysis, and key experimental protocols related to this compound-type saponins. Furthermore, it delves into the molecular signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug discovery.
Natural Sources and Distribution
This compound-type saponins are predominantly found in monocotyledonous plants, although they have been identified in some dicotyledonous families as well. The distribution of these compounds is often specific to certain plant families, genera, and even plant organs.
Major Plant Families
Several plant families are particularly rich sources of this compound-type saponins:
-
Asparagaceae: This family includes well-known genera such as Asparagus, Convallaria, and Polygonatum. Species within this family are known to produce a variety of spirostanol (B12661974) glycosides.
-
Dioscoreaceae: The genus Dioscorea, commonly known as yam, is a prominent source of this compound-type saponins, with diosgenin (B1670711) being a major aglycone. Over 50 steroidal saponins, including both this compound and furostan (B1232713) types, have been isolated from various Dioscorea species.[1]
-
Liliaceae: Plants in the Liliaceae family, such as those from the genus Lilium, are known to contain spirostanol saponins.[2][3]
-
Melanthiaceae: The genus Trillium is a notable member of this family and is a rich source of various steroidal saponins with diverse biological activities.[4][5]
-
Agavaceae: This family, which includes the genera Agave and Yucca, is a significant source of spirostanol saponins.[6][7][8] Species from the genus Agave are known to be natural sources of steroidal saponins.[9]
Quantitative Distribution of this compound-Type Saponins
The concentration of this compound-type saponins can vary significantly depending on the plant species, the specific organ, and environmental factors. The following table summarizes some of the reported quantitative data for total saponins and the prominent spirostanol aglycone, diosgenin.
| Plant Family | Genus and Species | Plant Part | Compound | Concentration (% dry weight or mg/g) | Reference |
| Asparagaceae | Asparagus officinalis | Shoots | Total Saponins | 710.0 - 1258.6 mg/100g dw | [10] |
| Dioscoreaceae | Dioscorea cayenensis | Tubers | Total Saponins | 78.31 mg/g | [11] |
| Dioscorea esculenta | Tubers | Total Saponins | 17.65 mg/g | [11] | |
| Dioscorea rotundata | Tubers | Total Saponins | 17.44 mg/g | [11] | |
| Dioscorea zingiberensis | Rhizomes | Diosgenin | 1.26% | [12] | |
| Melanthiaceae | Trillium govanianum | Rhizomes | Diosgenin | 5.9% | [13] |
| Fabaceae | Trigonella foenum-graecum | Seeds | Diosgenin | 0.14% | [14] |
Experimental Protocols
The extraction, isolation, and characterization of this compound-type saponins involve a series of systematic procedures. The following sections outline the key experimental methodologies.
Extraction and Isolation Workflow
A general workflow for the extraction and isolation of this compound-type saponins from plant material is depicted below. This process typically begins with the extraction of the plant material with a polar solvent, followed by a series of chromatographic steps to purify the saponins.
1. Sample Preparation and Extraction:
-
Drying and Grinding: Plant material (e.g., rhizomes, leaves, seeds) is dried at 50-60°C to a constant weight and then ground into a fine powder (40-60 mesh).[15]
-
Defatting (Optional): To remove lipids, the powdered material can be extracted with a nonpolar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[15]
-
Saponin Extraction: The defatted or raw plant powder is then extracted with a polar solvent, typically a hydroalcoholic mixture (e.g., 70-80% ethanol or methanol), using methods such as maceration, sonication, or reflux extraction.[16][17][18]
2. Isolation and Purification:
-
Solvent Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The saponin-rich fractions are subjected to various column chromatography techniques for further purification. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel.[16]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is often achieved using preparative HPLC with a C18 column.[19]
Structural Elucidation
The precise chemical structure of isolated this compound-type saponins is determined using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is commonly used.[20]
-
Information Obtained: Provides the molecular weight of the saponin and fragmentation patterns that help to identify the aglycone and the sequence of sugar units in the glycosidic chain.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: A suite of 1D and 2D NMR experiments are essential for complete structural elucidation.[12][21][22]
-
1D NMR: ¹H NMR provides information on the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations within the same spin system.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for determining the linkages between the aglycone and the sugar units, as well as between the individual sugar moieties.[21]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.
-
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the quantitative analysis of this compound-type saponins and their aglycones.[14][15][23][24]
-
Sample Preparation: For the quantification of the aglycone (e.g., diosgenin), an acid hydrolysis step is required to cleave the sugar moieties from the saponin. This is typically done by refluxing the extract with an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[15][23]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.[14][15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is often employed.[14][23]
-
Detection: A Diode Array Detector (DAD) is frequently used, with detection typically set around 203 nm for diosgenin.[14][15] An Evaporative Light Scattering Detector (ELSD) can also be used, especially for saponins that lack a strong UV chromophore.[16]
-
-
Quantification: The concentration of the target compound is determined by comparing its peak area in the sample chromatogram to a calibration curve generated from a certified reference standard.[14][15]
Signaling Pathways Modulated by this compound-Type Saponins
This compound-type saponins exert their biological effects by modulating various intracellular signaling pathways. Their anticancer and anti-inflammatory properties, in particular, have been linked to their ability to interfere with key signaling cascades.
Anticancer Activity: PI3K/Akt/mTOR and MAPK Signaling Pathways
Spirostanol saponins have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[25][26]
Spirostanol saponins can inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, leading to the suppression of cell proliferation and survival.[25][26] Similarly, they can modulate the MAPK cascade, which plays a crucial role in cell growth and differentiation, ultimately leading to apoptosis in cancer cells.[25][27]
Anti-inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory effects of this compound-type saponins are often attributed to their ability to inhibit the NF-κB signaling pathway.[28]
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity of spirostanol saponins from Allii Macrostemonis Bulbus and their contents in different origins and processed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oleumdietetica.es [oleumdietetica.es]
- 19. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. phcogres.com [phcogres.com]
- 25. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preliminary Investigation of Spirostan Bioactivity
Spirostans, a class of steroidal saponins (B1172615), are naturally occurring compounds widely distributed in the plant kingdom.[1] Characterized by a C27 cholestane (B1235564) skeleton with a distinctive spiroketal side chain, these molecules have garnered significant attention for their diverse and potent biological activities.[1][2] This guide provides a comprehensive overview of the preliminary investigation into the bioactivity of spirostans, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and development.
Cytotoxic Bioactivity of Spirostans
This compound saponins have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, making them promising candidates for novel anticancer agents.[3] Their mechanisms of action often involve inducing apoptosis, autophagy, and cell cycle arrest through various signaling pathways.[3][4]
Quantitative Data: Cytotoxicity of this compound Compounds
The following table summarizes the cytotoxic activity of selected this compound compounds against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Extract | Source | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Progenin III | Trigonella foenum-graecum | CCRF-CEM (Leukemia) | 1.59 | [4] |
| Progenin III | Trigonella foenum-graecum | SKMel-28 (Melanoma) | 31.61 | [4] |
| Tetrasaccharide Saponin | Aspidistra triradiata | SKU-LU-1, HT-29, MCF7, HepG2 | 0.28 - 0.81 | [3] |
| Spirostanol (B12661974) Glycoside | Dioscorea villosa | Hep G2 (Liver) | 9.02 | [5] |
| Spirostanol Glycoside | Dioscorea villosa | MCF7 (Breast) | 16.74 | [5] |
| Diosgenin | Aglycone | Hep G2 (Liver) | 23.91 | [5] |
| Diosgenin | Aglycone | MCF7 (Breast) | 35.38 | [5] |
| Compound 21 | Tupistra chinensis | Various Human Cancers | Not specified, but potent | [6] |
| Borivilianosides F, G, H | Chlorophytum borivilianum | HT-29, HCT 116 (Colon) | Activity evaluated | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 5-10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 24 to 72 hours. A control group is treated with the solvent alone.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow for Cytotoxicity Screening
References
- 1. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic spirostane-type saponins from the roots of Chlorophytum borivilianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of the Spirostan Skeleton
For researchers, scientists, and professionals engaged in drug development, a fundamental understanding of the Spirostan skeleton is crucial. This guide provides a detailed overview of its core properties, including its chemical structure, stereochemistry, and the analytical techniques pivotal for its characterization.
Chemical Structure and Physicochemical Properties
The this compound skeleton is a C27 steroidal sapogenin that forms the aglycone core of spirostanol (B12661974) saponins (B1172615).[1] Its rigid tetracyclic steroid nucleus is fused to a bicyclic spiroketal side chain, which is the defining feature of this class of compounds. The numbering of the carbon atoms follows the standard steroid nomenclature. This compound is recognized as a steroid fundamental parent and an oxaspiro compound.[1]
The basic, unsubstituted this compound molecule has the chemical formula C₂₇H₄₄O₂ and a molecular weight of approximately 400.6 g/mol .[1][2] Variations in this core structure, such as hydroxylation, glycosylation, and other substitutions, give rise to a vast array of naturally occurring spirostanol saponins with diverse biological activities.[3][4]
Table 1: Physicochemical Properties of the Unsubstituted this compound Skeleton
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₂ | [1] |
| Molecular Weight | 400.6 g/mol | [1][2] |
| XLogP3 | 8.2 | [2] |
| Exact Mass | 400.334130642 Da | [1][2] |
Stereochemistry
The stereochemistry of the this compound skeleton is complex, with multiple chiral centers. A particularly important stereochemical feature is the configuration at the C-25 position, which can be either (25R) or (25S). This stereoisomerism significantly influences the compound's biological activity and its spectral properties, particularly in NMR.[5] The (25S) configuration can be deduced from the analysis of ¹³C chemical shifts of C-25 to C-27.[6]
The determination of the C-25 stereochemistry is often achieved by analyzing the difference in the ¹H NMR chemical shifts of the geminal protons at C-26. A small difference (Δab = δa - δb) is indicative of a (25R) configuration, while a larger difference suggests a (25S) configuration.[5]
Experimental Characterization
The structural elucidation of spirostanol derivatives relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of spirostanol compounds. A suite of 1D and 2D NMR experiments is typically employed.[3][6]
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing the connectivity of the carbon skeleton.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.[6]
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Protons and Carbons in the this compound Skeleton
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-18 (CH₃) | ~ 0.7-0.8 | - |
| H-19 (CH₃) | ~ 1.0-1.2 | - |
| H-21 (CH₃) | ~ 0.9-1.1 (doublet) | - |
| H-27 (CH₃) | ~ 0.7-1.1 (doublet) | - |
| C-22 | - | ~ 109-110 |
Note: Chemical shifts can vary depending on the solvent and the specific substitutions on the this compound skeleton.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of spirostanol compounds. Techniques such as Fast Atom Bombardment (FAB-MS), Liquid Secondary Ionization Mass Spectrometry (LSI-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) are commonly used to obtain high-resolution mass data.[6][7] Fragmentation patterns in the mass spectrum can also provide valuable structural information, particularly regarding the nature and sequence of sugar moieties in saponins.[7]
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule.[8] This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the this compound skeleton and its derivatives. However, a significant challenge in the X-ray crystallographic analysis of spirostanol saponins is obtaining single crystals of sufficient quality for diffraction studies.[9]
Experimental Protocols
The following outlines a generalized workflow for the isolation and characterization of spirostanol compounds from a plant source.
1. Extraction and Fractionation:
- The plant material is typically extracted with a suitable solvent, such as methanol (B129727) or ethanol.
- The crude extract is then subjected to a series of chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex, or reversed-phase C18) to separate the complex mixture into fractions of decreasing complexity.
2. Isolation of Pure Compounds:
- Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure spirostanol saponins.
3. Structural Elucidation:
- Mass Spectrometry: The molecular formula is determined using high-resolution mass spectrometry.
- NMR Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) is performed to elucidate the complete structure of the aglycone and the attached sugar moieties.
- Acid Hydrolysis: To identify the constituent monosaccharides, the saponin (B1150181) is hydrolyzed with acid, and the resulting sugars are identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- X-ray Crystallography (if possible): If suitable crystals can be obtained, X-ray diffraction analysis is performed to confirm the structure and determine the absolute stereochemistry.
Visualizations
Caption: General structure of the this compound skeleton.
Caption: Generalized experimental workflow for Spirostanol characterization.
References
- 1. This compound | C27H44O2 | CID 6857439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (25r)-Spirostan | C27H44O2 | CID 53925414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling [mdpi.com]
- 7. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Diverse World of Spirostan Glycosides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the vast diversity of spirostanol (B12661974) glycosides, a significant class of steroidal saponins (B1172615) found throughout the plant kingdom. This document provides a comprehensive overview of their distribution, biological activities, and the experimental methodologies crucial for their study, from extraction to structural elucidation. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of these complex natural products.
Introduction to Spirostanol Glycosides
Spirostanol glycosides are a class of naturally occurring steroidal saponins characterized by a spiroketal side chain. These compounds are widely distributed in the plant kingdom and have been isolated from various families, including Dioscoreaceae, Asparagaceae, Liliaceae, and Leguminosae.[1][2][3][4] They are known to exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.[5][6][7]
The basic structure of a spirostanol glycoside consists of a steroid aglycone (sapogenin) linked to one or more sugar moieties. The structural diversity of these compounds arises from variations in the aglycone skeleton, the nature and number of sugar residues, and the linkage positions of the sugar chains.[8][9][10] This structural complexity contributes to their diverse pharmacological effects.
Distribution of Spirostanol Glycosides in the Plant Kingdom
Spirostanol glycosides have been identified in a variety of plant species. Some of the most well-studied plant sources include:
-
Dioscorea species (Yam): Yams are a rich source of spirostanol glycosides, with dioscin (B1662501) and gracillin (B1672132) being major components.[11] The aglycone, diosgenin, obtained from the hydrolysis of these saponins, is a crucial starting material for the synthesis of steroidal drugs.[11][12]
-
Asparagus species: Various species of asparagus are known to contain steroidal saponins, including spirostanol glycosides.[1][2][4][13][14]
-
Trigonella foenum-graecum (Fenugreek): The seeds of fenugreek are known to contain a variety of steroidal saponins, primarily furostanol glycosides, which can be converted to the more active spirostanol glycosides.[3][15][16][17][18]
-
Allium species: Plants of the Allium genus are also a source of polyhydroxylated spirostanol saponins.[5][19]
-
Solanum species: Certain Solanum plants contain spirostanol glycosides that have demonstrated cytotoxic activities.[20][21]
Biological Activities and Therapeutic Potential
Spirostanol glycosides exhibit a remarkable array of biological activities, which are summarized below. The potency of these activities is often influenced by the specific structure of the glycoside.
Cytotoxic and Antitumor Activity
Numerous studies have demonstrated the cytotoxic effects of spirostanol glycosides against various cancer cell lines.[7][12][21][22][23][24] The mechanism of action often involves the induction of apoptosis. For instance, a spirostanol glycoside isolated from Dioscorea villosa showed significant cytostatic activity against Hep G2, HEK293, and MCF7 cells.[12][22][23] The potency of cytotoxic activity appears to be dependent on both the aglycone structure and the nature of the oligosaccharide moiety.[21]
Table 1: Cytotoxic Activity of Selected Spirostanol Glycosides
| Compound/Extract | Plant Source | Cell Line | IC50 (µM) | Reference |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl -(1→4)]-β-D-glucopyranoside | Dioscorea villosa | Hep G2 | 9.02 | [12][22] |
| HEK293 | 13.21 | [12][22] | ||
| MCF7 | 16.74 | [12][22] | ||
| Diosgenin (aglycone) | Dioscorea villosa | Hep G2 | 23.91 | [12][22] |
| HEK293 | 27.31 | [12][22] | ||
| MCF7 | 35.38 | [12][22] | ||
| Timosaponin A-II | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |
| Timosaponin A-III | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |
| Timosaponin B-II | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |
| Timosaponin B-III | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |
| Anemarrhenasaponin I | Anemarrhenae Rhizoma | 5-LOX/COX-2 | ≤ 6.07 | [25][26] |
| Spirostanol glycoside 1 | Clintonia udensis | HL-60 | 3.2 µg/ml | [24] |
| Spirostanol glycoside 2 | Clintonia udensis | HL-60 | 2.2 µg/ml | [24] |
Anti-inflammatory Activity
Spirostanol glycosides have been identified as potent anti-inflammatory agents. A study on Anemarrhenae Rhizoma identified several spirostanol glycosides as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[25][26]
Figure 1: Simplified signaling pathway of the anti-inflammatory action of Spirostanol Glycosides.
Other Biological Activities
Beyond their cytotoxic and anti-inflammatory properties, spirostanol glycosides have been reported to possess a range of other bioactivities, including:
Experimental Protocols
The study of spirostanol glycosides involves a series of experimental procedures, from the initial extraction from plant material to the final structural elucidation.
Extraction and Isolation
The extraction and isolation of spirostanol glycosides is a multi-step process that requires careful optimization to achieve high purity and yield.
Figure 2: General experimental workflow for the extraction and isolation of Spirostanol Glycosides.
Detailed Protocol for Saponin Extraction:
This protocol is a synthesis of commonly used methods for the extraction of saponins from plant material.[27][28][29][30][31]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots, leaves, seeds) at a controlled temperature (e.g., 40-60°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Maceration or Soxhlet Extraction: Extract the powdered plant material with a suitable solvent, typically an alcohol such as 70-80% ethanol or methanol.[27][29] The choice of solvent may need to be optimized for the specific plant material.
-
Ultrasonic-Assisted Extraction: This method can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls.[31]
-
Repeat the extraction process multiple times to ensure complete extraction of the saponins.
-
-
Concentration and Fractionation:
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
-
The concentrated crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
-
Purification:
-
Column Chromatography: Subject the saponin-rich fraction to column chromatography using stationary phases like silica gel or macroporous resins. Elute with a gradient of solvents to separate the different glycosides.[3]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions can be achieved using preparative HPLC, often with a reversed-phase column (e.g., C18).[12][22][23] An Evaporative Light Scattering Detector (ELSD) is often preferred for detection as many saponins lack a UV chromophore.[20][30]
-
Structural Elucidation
The determination of the precise chemical structure of isolated spirostanol glycosides relies on a combination of modern spectroscopic techniques.
Key Methodologies:
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation patterns of the glycosides, which helps in identifying the aglycone and the sugar sequence.[12][20][22][23][32][33][34] Electrospray ionization (ESI) is a commonly used ionization technique.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides detailed information about the carbon and proton environments in the molecule.[12][22][23][35][36][37][38][39]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, determining the sugar sequence, and identifying the attachment points of the sugar chains to the aglycone.[3][36][37]
-
Figure 3: Workflow for the structural elucidation of Spirostanol Glycosides.
Future Perspectives and Conclusion
The structural diversity and broad spectrum of biological activities of spirostanol glycosides highlight their significant potential for the development of novel pharmaceuticals. Future research should focus on:
-
Bioavailability and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for their development as drugs.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by spirostanol glycosides will provide a deeper understanding of their therapeutic effects.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the chemical structure and biological activity will enable the rational design of more potent and selective analogs.
-
Sustainable Sourcing and Synthesis: Exploring biotechnological approaches for the production of high-value spirostanol glycosides can provide a sustainable alternative to extraction from wild or cultivated plants.
References
- 1. Chemical constituents of Asparagus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open-chain steroidal glycosides, a diverse class of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open-chain steroidal glycosides, a diverse class of plant saponins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. Furostanol oligoglycosides from Asparagus cochinchinensis [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spirostanol saponins derivated from the seeds of Trigonella foenum-graecum by β-glucosidase hydrolysis and their inhibitory effects on rat platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. extrasynthese.com [extrasynthese.com]
- 19. mdpi.com [mdpi.com]
- 20. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic activity of steroidal glycosides from solanum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "A spirostanol glycoside from wild yam (Diosccorea villosa) extract and" by C.-C. Hu, J.-T. Lin et al. [jfda-online.com]
- 23. researchgate.net [researchgate.net]
- 24. New steroidal glycosides from rhizomes of Clintonia udensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 30. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Steroidal glycosides from the leaves of Ruscus colchicus: isolation and structural elucidation based on a preliminary liquid chromatography-electrospray ionization tandem mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 36. mdpi.com [mdpi.com]
- 37. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 38. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Ethnobotanical Uses of Spirostan-Containing Plants: A Technical Review for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol (B12661974) saponins (B1172615), a class of steroid glycosides, are widely distributed throughout the plant kingdom and have been a cornerstone of traditional medicine systems for centuries. This technical guide provides a comprehensive review of the ethnobotanical uses of plants rich in these compounds, alongside a detailed examination of their phytochemistry and pharmacological activities. By summarizing quantitative data, providing detailed experimental protocols for their analysis, and illustrating their mechanisms of action through signaling pathway diagrams, this whitepaper aims to bridge the gap between traditional knowledge and modern drug discovery, highlighting the potential of spirostan-containing plants as a source for novel therapeutics.
Introduction
For millennia, various cultures have relied on botanical remedies to treat a wide array of ailments. Among the vast diversity of phytochemicals, spirostanol saponins have emerged as a particularly interesting group due to their broad spectrum of biological activities. These compounds are characterized by a C27 steroidal aglycone, known as the sapogenin, linked to one or more sugar moieties. The structural diversity of both the aglycone and the carbohydrate chains contributes to their wide range of pharmacological effects.
Traditionally, plants containing these compounds have been used to treat conditions ranging from inflammation and pain to microbial infections and metabolic disorders. This document delves into the rich history of their ethnobotanical applications, presenting a curated overview of key plant genera and their traditional medicinal uses. Furthermore, it provides the technical details necessary for researchers and drug development professionals to explore this promising class of natural products.
Ethnobotanical Uses of Key this compound-Containing Plant Genera
The following sections detail the traditional medicinal applications of several important plant genera known to be rich in spirostanol saponins.
Dioscorea (Yam)
Species of the Dioscorea genus, commonly known as yams, are found in tropical and subtropical regions worldwide and are a staple food source for many communities.[1] Beyond their nutritional value, various Dioscorea species have a long history of medicinal use. The rhizomes are the primary part used and are particularly noted for their high content of diosgenin (B1670711), a precursor for the synthesis of steroidal drugs.[1][2]
Traditional applications of Dioscorea include the treatment of rheumatic arthritis, asthma, and gastrointestinal disorders.[1] For instance, Dioscorea bulbifera has been traditionally used to manage a variety of conditions including sore throats, goiter, skin infections, and abdominal pain.[3][4] The tubers are also used to enhance appetite and treat coughs.[3]
Yucca
Yucca species are native to the arid regions of the Americas and have been integral to the cultures of Native American tribes for centuries.[5] The roots and rhizomes of Yucca plants are rich in spirostanol saponins, which contribute to their soap-like properties when agitated in water.[6]
Ethnobotanical uses of Yucca are diverse. Yucca schidigera has been traditionally used to treat a variety of inflammatory conditions, including arthritis and rheumatism.[5] Other traditional applications include the treatment of headaches, skin conditions, and to stimulate hair growth.[5] The flowers and fruits of some Yucca species are also consumed as food.[6]
Agave
Agave species, native to the Americas, are well-known for their use in the production of sweeteners and alcoholic beverages like tequila.[7][8] However, they also have a rich history of medicinal use in traditional practices.[9] Agave plants are a significant source of steroidal saponins, which contribute to their therapeutic properties.[7][8]
Traditionally, Agave americana has been used as a diuretic and laxative, and for treating wounds, syphilis, and inflammation.[10] The sap of Agave angustifolia is used for digestive issues and to treat sprains.[10]
Trigonella (Fenugreek)
Trigonella foenum-graecum, commonly known as fenugreek, is an annual herb that has been used in traditional medicine systems, particularly Ayurveda and Chinese medicine, for centuries.[11][12] The seeds are the primary medicinal part and contain a variety of bioactive compounds, including spirostanol saponins like diosgenin.[11][13]
Traditional uses of fenugreek are extensive and include aiding digestion, easing childbirth, and improving metabolism.[11] It has also been used as a general tonic and to treat skin diseases.[12][14]
Smilax (Sarsaparilla)
The genus Smilax, whose members are often referred to as sarsaparilla, comprises climbing vines found in tropical and temperate regions worldwide. The rhizomes of Smilax species are used in traditional medicine and are known to contain spirostanol saponins such as sarsasapogenin (B1680783) and smilagenin.[13][15]
Ethnobotanical applications of Smilax include the treatment of rheumatism, skin diseases, syphilis, and dysentery.[7][13][15] Smilax zeylanica, for instance, is traditionally used for urinary complaints, arthritis, and piles.[15]
Other Notable Genera
Several other plant genera are recognized for their spirostanol saponin (B1150181) content and traditional medicinal uses. These include:
-
Solanum : Certain species within this large and diverse genus are used in traditional medicine to treat a variety of ailments, including skin problems, ulcers, and respiratory issues.[16] They contain steroidal glycoalkaloids and saponins.[17]
-
Costus : The rhizomes of Costus species are used in traditional medicine for their anti-inflammatory and antiseptic properties.[18][19] They are known to contain diosgenin and other steroidal saponins.[18]
-
Paris : The rhizomes of Paris species have a long history of use in Traditional Chinese Medicine for treating trauma, bleeding, and inflammatory conditions.[2][3][20] They are rich in steroidal saponins known as polyphyllins.[3]
-
Trillium : This genus has been used in the traditional medicine of both North America and Asia for a wide range of ailments, including reproductive disorders, skin conditions, and inflammation.[21] The rhizomes contain steroidal saponins.[22]
-
Asparagus : Various Asparagus species are used in traditional medicine for their diuretic, anti-inflammatory, and reproductive health benefits.[17][23] They are a source of steroidal saponins.[17]
-
Convallaria : Convallaria majalis (Lily of the Valley) has been used in traditional European medicine, primarily for its cardiotonic and diuretic effects.[1][2] It contains cardiac glycosides and saponins.[1][20]
Quantitative Analysis of Spirostanol Saponins
The concentration of spirostanol saponins can vary significantly between plant species, plant parts, and even geographical locations. Accurate quantification of these compounds is crucial for standardization and for understanding their pharmacological effects. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[24][25][26]
Table 1: Quantitative Data of Spirostanol Saponins in Selected Plants
| Plant Species | Plant Part | Spirostanol Saponin | Concentration (% dry weight) | Analytical Method | Reference(s) |
| Dioscorea polygonoides | Tuber | Diosgenin | 0.02 - 2.64% | HPLC | [26] |
| Dioscorea bulbifera | Bulbils | Diosgenin | Not specified (quantified) | HPLC | [24] |
| Asparagus racemosus | Powdered Roots | Saponins | 5.44% | Gravimetric | [23] |
| Chlorophytum borivilianum | Tuber Peels | Crude Saponins | Highest yield (unspecified %) | Gravimetric | [27] |
| Yucca schidigera | Stems | Spirostanol Saponins | Not specified (isolated) | HPLC-MS | [22] |
| Agave macroacantha | Not specified | Spirostane Saponins | Not specified (isolated) | LC-MS | [21] |
Experimental Protocols
To facilitate further research into the pharmacological activities of this compound-containing plants, this section provides detailed methodologies for key in vitro assays.
Extraction and Isolation of Spirostanol Saponins
A general procedure for the extraction and isolation of spirostanol saponins from plant material is as follows:
-
Drying and Pulverization : The plant material (e.g., rhizomes, leaves) is first dried at a controlled temperature (e.g., 40-60°C) to a constant weight and then ground into a fine powder.
-
Defatting : The powdered plant material is subjected to extraction with a nonpolar solvent, such as n-hexane or petroleum ether, to remove lipids and other nonpolar compounds. This is typically done using a Soxhlet apparatus.
-
Extraction of Saponins : The defatted plant material is then extracted with a polar solvent, most commonly methanol (B129727) or ethanol, often through maceration or reflux extraction.
-
Fractionation : The crude extract is then subjected to a series of liquid-liquid partitioning steps. A common scheme involves partitioning between n-butanol and water, where the saponins will preferentially move into the n-butanol phase.
-
Chromatographic Purification : The n-butanol fraction is concentrated and then subjected to various chromatographic techniques for the isolation of individual saponins. These techniques may include column chromatography over silica (B1680970) gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment : Treat the cells with various concentrations of the plant extract or isolated spirostanol saponin for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition : After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Measure the absorbance at 492 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Detection: Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using specific substrates that release a fluorescent or chromogenic molecule upon cleavage.
-
Induce Apoptosis : Treat cells with the test compound to induce apoptosis.
-
Cell Lysis : Lyse the cells using a specific lysis buffer to release the caspases.
-
Substrate Addition : Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation : Incubate the mixture to allow for the cleavage of the substrate by the active caspases.
-
Detection : Measure the resulting signal (colorimetric or fluorometric) using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and is instrumental in studying cellular signaling pathways.
-
Protein Extraction : Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-NF-κB).
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Mechanisms of Action
Spirostanol saponins exert their pharmacological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of new drugs.
Anti-inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Spirostanol saponins have been shown to possess potent anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways.
-
NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Some spirostanol saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another important pathway in the inflammatory response. Spirostanol saponins can modulate the phosphorylation of MAPKs such as ERK, JNK, and p38, leading to a reduction in inflammation.[28]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ffhdj.com [ffhdj.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ijcpa.in [ijcpa.in]
- 15. benchchem.com [benchchem.com]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
- 19. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical constituents of Asparagus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Anti-inflammation effects of the total saponin fraction from Dioscorea nipponica Makino on rats with gouty arthritis by influencing MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Spirostan Compounds for Pharmacological Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan compounds, a class of steroidal saponins (B1172615), are a diverse group of natural products found in a variety of plant species.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities and potential therapeutic applications. This guide provides an in-depth overview of the initial screening of this compound compounds for their pharmacological potential, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental protocols and data presentation are included to facilitate research and development in this promising area of drug discovery.
Spirostanol (B12661974) saponins are characterized by a hydrophobic aglycone and hydrophilic sugar moieties.[2] Their structural diversity contributes to their varied biological effects, which include anti-inflammatory, antimicrobial, and cytotoxic activities.[1] The initial screening process is a critical step in identifying lead compounds with desirable pharmacological profiles for further development.
Key Pharmacological Activities of this compound Compounds
The primary focus of initial screening often revolves around two key areas with significant therapeutic implications: anticancer and anti-inflammatory activities.
Anticancer Potential
Many this compound compounds have demonstrated potent cytotoxic effects against various cancer cell lines. This has led to their investigation as potential anticancer agents. The screening process for anticancer activity typically involves in vitro assays that measure cell viability and proliferation.[3][4]
Anti-inflammatory Properties
Inflammation is a key factor in a multitude of chronic diseases.[5] this compound compounds have shown promise in modulating inflammatory responses, primarily by inhibiting the production of inflammatory mediators.[6][7] Screening for anti-inflammatory activity often involves cell-based assays that measure the inhibition of inflammatory markers.
Data Presentation: In Vitro Bioactivities
The following tables summarize quantitative data from various studies on the cytotoxic and anti-inflammatory activities of selected this compound compounds.
Table 1: Cytotoxic Activity of this compound Compounds against Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Namonin A | HT-1080 (Fibrosarcoma) | Proliferation | 0.2 | [8] |
| Namonin B | HT-1080 (Fibrosarcoma) | Proliferation | 0.3 | [8] |
| Known Saponin 10 | HT-1080 (Fibrosarcoma) | Proliferation | 0.6 | [8] |
| Aginoside | Peritoneal Macrophages | Cytotoxicity | ~4 | [2][9] |
| 6-Deoxyaginoside | Peritoneal Macrophages | Cytotoxicity | ~4 | [2][9] |
| Yayoisaponin A | Peritoneal Macrophages | Cytotoxicity | ~4 | [2][9] |
Table 2: Anti-inflammatory Activity of Spirostanol Saponins
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Taccavietnamoside C | BV2 and RAW 264.7 | NO Production Inhibition | 37.0 - 60.7 | [6] |
| Taccavietnamoside D | BV2 and RAW 264.7 | NO Production Inhibition | 37.0 - 60.7 | [6] |
| Taccavietnamoside E | BV2 and RAW 264.7 | NO Production Inhibition | 37.0 - 60.7 | [6] |
| 6-Deoxyaginoside | Peritoneal Macrophages | NO Production Inhibition | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the initial screening of this compound compounds.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the effect of a compound on cell survival and are a primary indicator of potential anticancer activity.[10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.[11]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound compound.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5-6.5% CO2 for a period of 4 days.[11]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation with MTT: Incubate the plate for 4 hours under the same conditions.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well.[11]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[11]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After the incubation period with the compound, gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the wells with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Preparation: Seed 1 x 10⁶ cells in a T25 culture flask and incubate for 48 hours.[13]
-
Cell Collection: Collect both floating (apoptotic) and adherent cells.[13]
-
Washing: Wash the cells twice with PBS and centrifuge at 670 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 400 µL of PBS.[13]
-
Staining: Add 100 µL of incubation buffer containing 2 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[13]
Anti-inflammatory Assays
These assays are used to evaluate the potential of this compound compounds to modulate inflammatory responses.
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Protocol:
-
Cell Seeding: Seed RAW 264.7 or BV2 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Mix 50 µL of culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the pharmacological activities of this compound compounds is crucial. This involves investigating their effects on key signaling pathways implicated in cancer and inflammation.
Key Signaling Pathways
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth.[14][15][16][17] Its dysregulation is a common feature in many cancers.[18]
-
NF-κB Signaling Pathway: This pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[19][20][21] Aberrant NF-κB activation is linked to both cancer and inflammatory diseases.[22][23]
-
MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[24][25][] It is a significant target in cancer drug discovery.[27][28]
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of this compound compounds.
Caption: Experimental workflow for the initial screening of this compound compounds.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of intervention for this compound compounds.
Caption: The canonical NF-κB signaling pathway, a target for anti-inflammatory this compound compounds.
Conclusion
The initial screening of this compound compounds reveals a promising landscape for the discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers to systematically evaluate the pharmacological potential of this diverse class of natural products. Further investigation into their mechanisms of action and structure-activity relationships will be crucial in advancing the most promising candidates through the drug development pipeline.
References
- 1. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New spirostanol steroids and steroidal saponins from roots and rhizomes of Dracaena angustifolia and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. agscientific.com [agscientific.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The MAPK Signal Pathway Research and New Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 28. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biosynthetic Pathways of Spirostanol Saponins in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol (B12661974) saponins (B1172615), a class of steroidal glycosides, are a diverse group of plant secondary metabolites with significant pharmacological and commercial interest. Their complex structures, derived from a cholesterol backbone, are assembled through a multi-step biosynthetic pathway involving a suite of specialized enzymes. This technical guide provides a comprehensive overview of the current understanding of spirostanol saponin (B1150181) biosynthesis in plants. It details the core enzymatic steps, from the initial formation of the sterol precursor to the final glycosylation events. This guide is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery, providing the necessary foundational knowledge to explore and manipulate these intricate biosynthetic pathways for the enhanced production of valuable bioactive compounds.
Introduction
Spirostanol saponins are characterized by a C27 spiroketal side chain, which is formed through a series of oxidative modifications of a cholesterol precursor. These compounds are widely distributed in the plant kingdom, particularly in monocotyledonous families such as Dioscoreaceae and Liliaceae. Their diverse biological activities, including antifungal, anti-inflammatory, and cytotoxic properties, have made them attractive targets for pharmaceutical development. Understanding the biosynthetic pathways leading to these molecules is crucial for harnessing their potential through biotechnological approaches. This guide will delineate the three major stages of spirostanol saponin biosynthesis:
-
Upstream Pathway: The synthesis of the sterol precursor, cholesterol, from primary metabolites.
-
Core Pathway: The modification of the cholesterol backbone by cytochrome P450 monooxygenases (CYPs) to form the spirostanol aglycone.
-
Downstream Pathway: The glycosylation of the aglycone by UDP-glycosyltransferases (UGTs) to produce the final saponin structures.
The Core Biosynthetic Pathway
The biosynthesis of spirostanol saponins is a complex network of enzymatic reactions that can be broadly divided into three stages. The pathway begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.
From Isoprenoid Precursors to the Sterol Backbone
The initial steps of the pathway leading to the cholesterol backbone are shared with primary sterol metabolism in plants.
-
Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene. This molecule represents a critical branch point between the biosynthesis of triterpenoids and sterols.[1]
-
Cyclization to Cycloartenol (B190886): In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol synthase (CAS) to form cycloartenol, the precursor to most plant sterols (phytosterols).[2][3]
-
Biosynthesis of Cholesterol: Cycloartenol undergoes a series of enzymatic modifications, including demethylations, isomerizations, and reductions, to be converted into cholesterol.[4][5] While phytosterols (B1254722) like β-sitosterol are the more abundant sterols in plants, cholesterol serves as the direct precursor for spirostanol saponins.[1]
Formation of the Spirostanol Aglycone: The Role of Cytochrome P450s
The conversion of cholesterol to the spirostanol aglycone, such as diosgenin, is orchestrated by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence can vary between plant species and specific saponins, a general scheme has been elucidated. The key modifications involve hydroxylations at the C-16, C-22, and C-26 positions of the cholesterol side chain.[2]
Key P450 enzyme families implicated in this process include:
-
CYP90B: Often involved in the initial C-22 hydroxylation of cholesterol.
-
CYP72A: Frequently participates in subsequent hydroxylation and oxidation steps.
-
CYP94D: Also implicated in the hydroxylation of the sterol side chain.
For the well-studied spirostanol aglycone, diosgenin, the proposed pathway involves the sequential action of these CYPs to introduce hydroxyl groups, which then leads to the formation of the characteristic spiroketal structure.
A key step in the formation of the spirostanol ring system is the conversion of a furostanol saponin precursor. This involves the enzymatic removal of a glucose moiety at the C-26 position by a furostanol glycoside 26-O-β-glucosidase (F26G), which is followed by a spontaneous cyclization to form the spiroketal structure.
Glycosylation of the Aglycone: The Action of UDP-Glycosyltransferases
The final step in the biosynthesis of spirostanol saponins is the attachment of sugar moieties to the aglycone. This process, known as glycosylation, is catalyzed by a diverse family of enzymes called UDP-glycosyltransferases (UGTs). UGTs transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the hydroxyl groups of the aglycone.
The number, type, and linkage of these sugar units contribute to the vast structural diversity of saponins. The glycosylation pattern is critical for the biological activity and physicochemical properties, such as solubility, of the final saponin molecule. Common sugars found in spirostanol saponins include glucose, rhamnose, galactose, and xylose.
The glycosylation often proceeds in a stepwise manner, with different UGTs exhibiting specificity for the aglycone, the position of attachment, and the sugar donor. For example, in the biosynthesis of dioscin (B1662501) from diosgenin, a sterol 3-O-glucosyltransferase first attaches a glucose to the C-3 hydroxyl group of diosgenin. Subsequent UGTs then add rhamnose units to this initial glucose moiety.[6]
Regulation of the Biosynthetic Pathway
The biosynthesis of spirostanol saponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. The expression of the biosynthetic genes is controlled by a network of transcription factors and can be induced by elicitors such as methyl jasmonate (MeJA).
Transcriptional Regulation
Several families of transcription factors have been implicated in the regulation of saponin biosynthesis, including:
-
WRKY transcription factors: These proteins are known to play a role in plant defense responses and can modulate the expression of secondary metabolite biosynthetic genes.
-
bHLH (basic helix-loop-helix) transcription factors: This large family of transcription factors is involved in a wide range of developmental and metabolic processes, including the regulation of terpenoid biosynthesis.
These transcription factors can bind to specific cis-acting elements in the promoters of the biosynthetic genes, thereby activating or repressing their transcription.
Elicitor-Induced Biosynthesis
The production of spirostanol saponins can be significantly enhanced by treatment with elicitors, which are molecules that trigger defense responses in plants. Methyl jasmonate (MeJA), a plant hormone involved in stress signaling, is a well-known elicitor of saponin biosynthesis. MeJA treatment has been shown to upregulate the expression of key biosynthetic genes, leading to increased accumulation of saponins.
Quantitative Data
The following tables summarize available quantitative data for key enzymes and metabolites in the spirostanol saponin biosynthetic pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| Furostanol glycoside 26-O-β-glucosidase | Solanum torvum | Torvoside A | 63 | - | - | [3] |
| Furostanol glycoside 26-O-β-glucosidase | Solanum torvum | Torvoside H | 68 | - | - | [3] |
| UGT73C11 | Barbarea vulgaris | Hederagenin | 7 | 3.5 | - | [7] |
| UGT73C13 | Barbarea vulgaris | Hederagenin | 49 | 1.1 | - | [7] |
| Sterol 3-O-glucosyltransferase (TfS3GT2) | Trigonella foenum-graecum | Diosgenin | - | - | 6.50 ± 0.10 nM/min/mg | [2] |
Table 2: Metabolite Concentrations
| Metabolite | Plant Species | Tissue | Concentration (mg/g DW) | Reference |
| Diosgenin | Dioscorea zingiberensis | Rhizome | 0.05 - 0.61 | |
| Cholesterol | Dioscorea zingiberensis | Rhizome | 0.005 - 0.030 | |
| Parvifloside | Dioscorea zingiberensis | Rhizome | 4.3 - 38.5 | |
| Protodeltonin | Dioscorea zingiberensis | Rhizome | 2.5 - 46.9 | |
| Dioscin | Dioscorea zingiberensis | Rhizome | 0.7 - 3.62 |
Table 3: Gene Expression Data (Fold Change upon Elicitation)
| Gene | Plant Species | Elicitor | Fold Change | Reference |
| MoPAL | Melissa officinalis | MeJA (150 µM) | ~5.87 | [8] |
| Mo4CL | Melissa officinalis | MeJA (150 µM) | ~6.17 | [8] |
| MoRAS | Melissa officinalis | MeJA (150 µM) | ~16.6 | [8] |
| HMGR | Panax notoginseng | MeJA | Upregulated | [9] |
| FPS | Panax notoginseng | MeJA | Upregulated | [9] |
| SE | Panax notoginseng | MeJA | Upregulated | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of spirostanol saponin biosynthesis.
Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase (SGT)
Objective: To clone the coding sequence of a putative SGT from a plant of interest and functionally characterize the recombinant enzyme.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
RNA isolation kit
-
Reverse transcription kit
-
Gene-specific primers
-
High-fidelity DNA polymerase
-
pET expression vector (or similar)
-
E. coli BL21(DE3) competent cells
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Aglycone substrate (e.g., diosgenin)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC and/or LC-MS system
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcription kit according to the manufacturer's instructions.[1][4][6]
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the target SGT gene from the cDNA using gene-specific primers and a high-fidelity DNA polymerase. Clone the PCR product into an E. coli expression vector.[1][4][6]
-
Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM) at a lower temperature (e.g., 16-25°C) overnight.
-
Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant His-tagged protein using a Ni-NTA affinity column according to the manufacturer's protocol.
-
Enzyme Assay: Set up the enzyme reaction in a total volume of 100 µL containing reaction buffer, the purified recombinant enzyme (1-5 µg), the aglycone substrate (e.g., 100 µM diosgenin), and UDP-glucose (e.g., 1 mM). Incubate the reaction at 30°C for 1-2 hours. Stop the reaction by adding an equal volume of methanol.[2]
-
Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of the glucosylated product by comparing its retention time and mass spectrum with an authentic standard if available.[2]
In Vitro Assay for Cytochrome P450 Activity
Objective: To determine the catalytic activity of a plant CYP enzyme expressed in a heterologous system (e.g., yeast microsomes).
Materials:
-
Yeast microsomes containing the heterologously expressed CYP and a cytochrome P450 reductase (CPR)
-
Substrate (e.g., cholesterol)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS or LC-MS system
Protocol:
-
Microsome Preparation: Prepare microsomes from yeast cells expressing the CYP and CPR according to standard protocols.
-
Enzyme Assay: In a glass tube, combine the reaction buffer, yeast microsomes (containing a known amount of P450), and the substrate. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes) with shaking.
-
Stop Reaction and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the products. Centrifuge to separate the phases and collect the organic layer.
-
Product Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by GC-MS or LC-MS to identify and quantify the hydroxylated products.
UPLC-Q-TOF-MS Analysis of Spirostanol Saponins
Objective: To separate, identify, and quantify spirostanol saponins in a plant extract.
Materials:
-
Plant extract
-
UPLC system with a C18 column (e.g., Waters ACQUITY UPLC T3, 2.1 × 100 mm, 1.8 µm)
-
Q-TOF mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Saponin standards (if available)
Protocol:
-
Sample Preparation: Dissolve the plant extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
UPLC Separation: Inject the sample onto the UPLC system. Use a gradient elution program to separate the saponins. An example gradient could be: 0-15 min, 12-24% B; 15-30 min, 24-32% B; 30-42 min, 32-40% B; 42-47 min, 40-60% B; 47-65 min, 60-95% B. Set the flow rate to 0.3 mL/min and the column temperature to 30°C.[10][11]
-
Mass Spectrometry Analysis: Analyze the eluent using a Q-TOF mass spectrometer in positive ion mode. Acquire full scan MS data and MS/MS data for fragmentation analysis.
-
Data Analysis: Identify the saponins based on their accurate mass, retention time, and fragmentation patterns. Quantify the saponins by comparing their peak areas to those of authentic standards or by using a relative quantification approach.
Conclusion and Future Perspectives
The biosynthetic pathways of spirostanol saponins are complex and fascinating examples of plant specialized metabolism. Significant progress has been made in elucidating the key enzymes and intermediates involved in their formation. However, many aspects of these pathways remain to be fully understood, particularly the precise sequence of the later modification steps and the intricate regulatory networks that control their production.
Future research in this field will likely focus on:
-
Discovery of Novel Enzymes: Identifying and characterizing the remaining CYPs and UGTs in the pathways of specific high-value saponins.
-
Elucidation of Regulatory Networks: Unraveling the complex interplay of transcription factors and signaling pathways that govern saponin biosynthesis.
-
Metabolic Engineering: Utilizing the knowledge of these pathways to engineer plants or microbial systems for the enhanced production of desired saponins.
A deeper understanding of spirostanol saponin biosynthesis will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of these valuable compounds for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum [frontiersin.org]
- 3. Molecular Cloning and Biochemical Characterization of a Recombinant Sterol 3-O-Glucosyltransferase from Gymnema sylvestre R.Br. Catalyzing Biosynthesis of Steryl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl Jasmonate Enhances Saponin Accumulation in Cultured Panax notoginseng Adventitious Roots | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spirostan Compounds: A Technical Guide to Steroid Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan compounds, a class of naturally occurring steroid sapogenins, are pivotal precursors in the semi-synthesis of a wide array of steroidal drugs.[1] Found in various plant species, these molecules provide a cost-effective and structurally complex scaffold for the production of corticosteroids, sex hormones, and oral contraceptives. This technical guide provides an in-depth overview of the core methodologies for converting this compound compounds, primarily diosgenin (B1670711) and hecogenin (B1673031), into key steroid intermediates. The guide details experimental protocols, presents quantitative data for key transformations, and visualizes the synthetic and experimental workflows.
The cornerstone of this synthetic route is the Marker degradation, a process developed by Russell Earl Marker in the 1930s and 1940s that revolutionized the pharmaceutical industry by enabling the large-scale production of steroids from plant sources.[2][3] This guide will also explore the biotransformation of phytosterols (B1254722), an increasingly important and more environmentally benign alternative to traditional chemical synthesis.[4][5]
Diosgenin as a Precursor for Progesterone (B1679170) Synthesis
Diosgenin is a this compound sapogenin predominantly extracted from yams of the Dioscorea genus.[6] It serves as the primary starting material for the industrial production of progesterone and other related steroids.[1]
Extraction and Hydrolysis of Diosgenin
The initial step involves the extraction of diosgenin glycosides (saponins) from the plant material, followed by acid hydrolysis to yield the aglycone, diosgenin.
Experimental Protocol: Extraction and Hydrolysis of Diosgenin from Dioscorea Tubers [6]
-
Preparation of Plant Material:
-
Harvest, wash, and slice the tubers of a high-yield Dioscorea species.
-
Dry the tubers in an oven at 60-70°C to remove moisture.
-
Grind the dried tubers into a fine powder.
-
-
Saponin (B1150181) Extraction:
-
Extract the powdered yam with ethanol (B145695) or methanol (B129727) using a Soxhlet apparatus for several hours.
-
Concentrate the alcoholic extract under reduced pressure to obtain a crude saponin residue.
-
-
Acid Hydrolysis:
-
Reflux the crude saponin extract with 2-4 N hydrochloric or sulfuric acid for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Neutralize the acidic mixture. The crude diosgenin will precipitate.
-
Collect the precipitate by filtration.
-
Wash the crude diosgenin with water and then recrystallize from a suitable solvent (e.g., acetone (B3395972) or ethanol) to achieve a purity of >96%.[7]
-
The Marker Degradation of Diosgenin
The Marker degradation is a three-step chemical process that converts diosgenin into the key steroid intermediate, 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).[2][8]
Experimental Protocol: Marker Degradation of Diosgenin [8]
Step 1: Acetolysis of Diosgenin
-
Heat a mixture of diosgenin and acetic anhydride (B1165640) in a pressure reactor at approximately 200°C. The internal pressure will rise to 5-6 kg/cm ².
-
Maintain these conditions for a set period to ensure the isomerization of the spiroketal to the furostenol derivative, pseudodiosgenin diacetate.
-
Cool the reactor and remove the solvent and excess acetic anhydride under reduced pressure. The crude pseudodiosgenin diacetate is typically used in the next step without further purification.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the crude pseudodiosgenin diacetate in a suitable solvent.
-
Add a solution of chromium trioxide (CrO₃) in acetic acid dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite).
-
Extract the product with an organic solvent, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude intermediate, diosone.
Step 3: Hydrolysis to 16-Dehydropregnenolone Acetate (16-DPA)
-
Reflux the crude diosone in acetic acid.
-
Cool the reaction mixture and precipitate the product by adding water.
-
Collect the 16-DPA by filtration, wash with water, and dry.
-
The crude 16-DPA can be purified by recrystallization.
Table 1: Quantitative Data for the Marker Degradation of Diosgenin
| Step | Product | Yield (%) | Purity (%) | Reference |
| Acetolysis | Pseudodiosgenin diacetate | ~95 | Crude | [8] |
| Oxidation | Diosone | ~80 | Crude | [8] |
| Hydrolysis | 16-Dehydropregnenolone Acetate (16-DPA) | >60 (overall) | 85-90 | [8] |
Conversion of 16-DPA to Progesterone
16-DPA is converted to progesterone in a two-step process involving hydrogenation and Oppenauer oxidation.[2]
Experimental Protocol: Synthesis of Progesterone from 16-DPA [9]
Step 1: Hydrogenation of 16-DPA
-
Dissolve 16-DPA in a suitable solvent such as ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere at a controlled temperature and pressure (e.g., 35-45°C and 0.02-0.03 MPa) for 2-5 hours.
-
Filter the catalyst and concentrate the filtrate to obtain pregnenolone (B344588) acetate.
Step 2: Hydrolysis of Pregnenolone Acetate
-
Dissolve the pregnenolone acetate in methanol.
-
Add a solution of sodium hydroxide (B78521) or potassium carbonate and stir at room temperature for 1.5-3 hours.
-
Neutralize the reaction with acetic acid.
-
Concentrate the solution and add water to precipitate pregnenolone.
-
Filter, wash with water, and dry the pregnenolone.
Step 3: Oppenauer Oxidation of Pregnenolone [10]
-
Dissolve pregnenolone in a suitable solvent like toluene.
-
Add a ketone, such as acetone or cyclohexanone, and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).
-
Reflux the mixture for several hours. The secondary alcohol at C-3 is oxidized to a ketone, and the double bond migrates from the B-ring to the A-ring to form the conjugated enone system of progesterone.
-
Cool the reaction mixture and hydrolyze the aluminum salts with dilute acid.
-
Separate the organic layer, wash, dry, and concentrate to yield crude progesterone.
-
Purify the progesterone by recrystallization.
Table 2: Quantitative Data for the Conversion of 16-DPA to Progesterone
| Step | Product | Yield (%) | Purity (%) | Reference |
| Hydrogenation & Hydrolysis | Pregnenolone | ~75 | >98 | [9] |
| Oppenauer Oxidation | Progesterone | ~60 | >99 | [11] |
| Overall Yield | Progesterone from 16-DPA | ~45 |
Hecogenin as a Precursor for Corticosteroid Synthesis
Hecogenin, a this compound sapogenin with a ketone group at the C-12 position, is primarily extracted from the leaves of Agave sisalana.[12] This C-12 ketone functionality makes hecogenin a valuable precursor for the synthesis of corticosteroids, which require an oxygen function at the C-11 position.[13]
Extraction and Isolation of Hecogenin
Experimental Protocol: Extraction of Hecogenin from Sisal Leaves [12][14]
-
Juice Extraction: Press the leaves of Agave sisalana to obtain the juice.
-
Acid Hydrolysis: Heat the juice with a mineral acid (e.g., sulfuric acid) under pressure (e.g., 60 psig) and elevated temperature (e.g., 180°C) for approximately 90 minutes. This hydrolyzes the saponins (B1172615) to the insoluble sapogenins.
-
Isolation of Crude Sapogenins: Cool the hydrolyzate and separate the solid "crude hecogenin" by filtration or centrifugation. Wash the solid with water to remove residual acid.
-
Solvent Extraction: Dry the crude sapogenin and extract with a non-polar solvent like heptane (B126788) in a Soxhlet extractor.
-
Purification: The extract contains a mixture of hecogenin and tigogenin. These can be separated by fractional crystallization or by converting them to their acetates, which have different solubilities. Pure hecogenin can be obtained with a yield of approximately 460 mg per kg of sisal waste.[3]
Synthesis of Cortisone (B1669442) from Hecogenin
The synthesis of cortisone from hecogenin is a multi-step process that involves the introduction of the C-11 oxygen and the elaboration of the dihydroxyacetone side chain. Key steps include the conversion of hecogenin to 11-keto-tigogenin and subsequent degradation of the spiroketal side chain. While detailed industrial protocols are often proprietary, the general chemical transformations are well-established.[13][15][16]
Biotransformation of Phytosterols: An Alternative Pathway
The microbial transformation of phytosterols, such as β-sitosterol and stigmasterol, offers a more sustainable and environmentally friendly route to key steroid intermediates like androstenedione (B190577) (AD) and androstadienedione (ADD).[4][5] These intermediates can then be chemically converted to a variety of steroid hormones.
Microbial Side-Chain Cleavage
Certain microorganisms, particularly species of Mycobacterium, possess the enzymatic machinery to selectively cleave the side chain of phytosterols, leaving the steroid nucleus intact.[5]
Experimental Protocol: General Procedure for Microbial Biotransformation of Phytosterols [17][18]
-
Microorganism and Culture Conditions: Cultivate a selected strain of Mycobacterium (e.g., Mycobacterium neoaurum) in a suitable fermentation medium.
-
Substrate Preparation: Prepare a solution or fine suspension of phytosterols. Due to the low aqueous solubility of sterols, co-solvents or surfactants may be used to enhance bioavailability.
-
Biotransformation: Add the phytosterol substrate to the microbial culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days.
-
Extraction of Steroid Intermediates: After the biotransformation is complete, extract the steroid products (e.g., AD, ADD) from the fermentation broth using an organic solvent.
-
Purification: Purify the extracted intermediates using techniques such as crystallization or chromatography.
Table 3: Quantitative Data for Microbial Biotransformation of Phytosterols
| Microorganism | Substrate | Product | Yield (g/L) | Molar Yield (%) | Reference |
| Mycolicibacterium sp. HK-90 (engineered) | Diosgenin | 16-Dehydroprogesterone | 33.80 | 89.7 | [19] |
| Mycobacterium neoaurum (engineered) | Phytosterols | 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) | 1.45 | - | [17] |
| Rhodococcus coprophilus | Cortisone | Prednisone | - | 94 | [20] |
| Rhodococcus coprophilus | Hydrocortisone | Prednisolone | - | 97 | [20] |
Visualizations
Synthetic Pathway of Progesterone from Diosgenin
Caption: Chemical conversion pathway from Diosgenin to Progesterone.
General Experimental Workflow for Steroid Synthesis from Spirostans
Caption: General experimental workflow for steroid synthesis from spirostans.
Logical Relationship of Precursors to Final Products
Caption: Logical relationship of this compound precursors to final steroid products.
References
- 1. Diosgenin - Wikipedia [en.wikipedia.org]
- 2. Marker degradation - Wikipedia [en.wikipedia.org]
- 3. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. CN102911232B - Progesterone preparation method - Google Patents [patents.google.com]
- 10. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 11. CN103524588A - Method for preparing progesterone - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. 835. Studies in the synthesis of cortisone. Part XV. Improvements in the conversion of hecogenin into 3β : 12β-diacetoxy-5α : 25D-spirostan-11-one and a study of the isomeric 11 : 12-ketols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. US3981867A - Process for obtaining sapogenin particularly hecogenin from plant material such as agave sisalana leaves - Google Patents [patents.google.com]
- 15. 926. By-ways of synthesis of cortisone from hecogenin. Part I. 9 : 11-Dehydrohecogenin as intermediate in preparation of 11-oxygenated compounds (11-oxotigogenin and 3β-acetoxy-17α-hydroxyallo-pregnane-11 : 20-dione) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. 927. By-ways of synthesis of cortisone from hecogenin. Part II. A route to 11-oxygenated compounds through 3β : 20β-diacetoxy-11-bromoallopregnan-12-one - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. Enhancing the bioconversion of phytosterols to steroidal intermediates by the deficiency of kasB in the cell wall synthesis of Mycobacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. plant.researchfloor.org [plant.researchfloor.org]
A Technical Guide to Identifying New Plant Sources for Spirostan Extraction
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led researchers to the vast and diverse kingdom of plants. Among the myriad of phytochemicals, spirostanol (B12661974) saponins (B1172615), a class of steroidal glycosides, have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and cholesterol-lowering properties. This in-depth technical guide provides a comprehensive overview of recently identified plant sources for spirostan extraction, detailed experimental protocols for their isolation, and a summary of their potential therapeutic applications.
Promising New Plant Sources of Spirostanol Saponins
Recent phytochemical investigations have unveiled a plethora of new plant species rich in unique spirostanol saponins. These discoveries open up new avenues for drug discovery and development. The following table summarizes some of the key plant sources identified in recent literature, along with the specific spirostanol compounds isolated.
| Plant Species | Family | Plant Part | Isolated Spirostanol Saponins | Reference |
| Solanum muricatum Aiton | Solanaceae | Aerial parts | Two new this compound-type saponins | [1][2] |
| Cestrum newellii | Solanaceae | Leaves | Three novel spirostanol glycosides | [3] |
| Convallaria majalis L. | Asparagaceae | Roots and rhizomes | Two new spirostanol sapogenins and four new saponins | [4][5] |
| Tupistra chinensis | Asparagaceae | Rhizome | Six new spirostanol saponins | [6] |
| Anemarrhena asphodeloides Bunge | Asparagaceae | Rhizomes | Anemarsaponin F and G (new spirostanol saponins) | [7] |
| Tacca plantaginea (Hance) Drenth | Dioscoreaceae | Whole plants | Taccaosides E-L (eight new spirostane glycosides) | [8][9] |
| Chlorophytum borivilianum | Asparagaceae | Roots | Borivilianosides E-H (four new spirostane-type saponins) | [10] |
| Dracaena angustifolia | Asparagaceae | Roots and rhizomes | Namogenins A-C (new spirostanol sapogenins) and Namonins A-D (new spirostanol saponins) | [11] |
| Allium porrum L. | Amaryllidaceae | Flowers | Yayoisaponin A (a new component for this plant) | [12][13] |
| Paris polyphylla var. stenophylla | Melanthiaceae | Rhizomes | Paristenosides A and B (two new highly oxygenated spirostanol saponins) | [14] |
| Paris dulongensis | Melanthiaceae | Rhizomes | Dulongenosides B-D (three new polyhydroxylated spirostanol steroidal saponins) | [15] |
| Agave macroacantha Zucc. | Asparagaceae | Not specified | Macroacanthosides A–C (three previously unknown compounds) | [16] |
| Yucca schidigera Roezl | Asparagaceae | Not specified | Ten novel spirostanol saponins | [17] |
| Dioscorea villosa L. | Dioscoreaceae | Rhizomes | Diosgenin and other steroidal glycosides | [18][19] |
Bioactivity of Newly Identified Spirostanol Saponins
A significant driver for the exploration of new this compound sources is the potential for discovering compounds with potent biological activities. Many of the newly isolated spirostanol saponins have demonstrated promising cytotoxic effects against various cancer cell lines.
| Plant Source | Compound(s) | Bioactivity | Cell Lines | IC50 Values | Reference |
| Tacca plantaginea | Taccaoside (unspecified) | Cytotoxic | HEK293 and HepG2 | 1.7 µM and 1.2 µM, respectively | [8] |
| Solanum muricatum | Compound 3 (a known spirosol saponin) | Cytotoxic | A549 and HepG2 | Not specified | [1][2] |
| Tupistra chinensis | Compounds 8, 12, and 15 | Cytotoxic | K562 | Potent | [6] |
| Tupistra chinensis | Compounds 2 and 12 | Inhibition of NO production | RAW 264.7 | 16.1±1.8 µM and 13.5±1.2 µM, respectively | [6] |
| Anemarrhena asphodeloides | Timosaponin A-II, A-III, B-II, B-III, Anemarrhenasaponin I | 5-LOX/COX-2 dual inhibitors | Not applicable | ≤ 6.07 μM | [20] |
| Dracaena angustifolia | Compounds 4, 5, and 10 | Antiproliferative | HT-1080 fibrosarcoma | 0.2, 0.3, and 0.6 µM, respectively | [11] |
| Chlorophytum borivilianum | Borivilianosides F, G, and H | Cytotoxic | HT-29 and HCT 116 | Not specified | [10] |
| Paris dulongensis | Compounds 7-12 and 14 | Cytotoxic | HL-60, SW480, MDA-MB-231, A549, and A549/Taxol | 0.20 to 4.35 µM | [15] |
Experimental Protocols for this compound Extraction and Isolation
The successful isolation of spirostanol saponins hinges on a systematic and well-designed extraction and purification strategy. While specific protocols vary depending on the plant material and the target compounds, a general workflow can be outlined.
General Extraction and Fractionation Workflow
References
- 1. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Total of Eight Novel Steroidal Glycosides Based on this compound, Furostan, Pseudofurostan, and Cholestane from the Leaves of Cestrum newellii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New spirostanol glycosides from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive spirostane glycosides from Tacca plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic spirostane-type saponins from the roots of Chlorophytum borivilianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New spirostanol steroids and steroidal saponins from roots and rhizomes of Dracaena angustifolia and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyhydroxylated Spirostanol Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis [mdpi.com]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of Spirostans using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural characterization of spirostanol (B12661974) saponins (B1172615) and their aglycones using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization of Spirostans by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the complete structural elucidation of spirostans, including the determination of their stereochemistry.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning the complex spin systems of the steroidal backbone and the attached sugar moieties.
Experimental Protocol: NMR Analysis of Spirostans
This protocol outlines the general steps for preparing a spirostan sample and acquiring NMR data.
1.1.1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the purified this compound in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, C₅D₅N, or a mixture like CDCl₃ + CD₃OD).[2] The choice of solvent can influence the chemical shifts.
-
Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[3]
1.1.2. Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
1D NMR Spectra:
-
Acquire a ¹H NMR spectrum to identify proton signals.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify carbon signals. A DEPT-Q experiment can be used to determine the multiplicity of each carbon (CH₃, CH₂, CH, Cq).[3]
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying the attachment points of sugar units.[2]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.[2][4]
-
Data Presentation: Characteristic NMR Chemical Shifts for Spirostans
The following tables summarize key ¹H and ¹³C NMR chemical shifts that are characteristic of the this compound skeleton. Chemical shifts are reported in ppm (δ) and are solvent-dependent.
Table 1: Characteristic ¹³C NMR Chemical Shifts for the this compound Skeleton
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-16 | ~80.6 | Oxymethine carbon in the E-ring.[1] |
| C-17 | ~62.0 | |
| C-20 | ~41.0 | |
| C-21 | ~14.5 | Methyl group attached to C-20. |
| C-22 | ~109.0 | Key spiroketal carbon. |
| C-23 | ~31.5 | |
| C-24 | ~28.8 | |
| C-25 | ~30.3 | |
| C-26 | ~66.4 | Oxymethylene carbon in the F-ring.[1] |
| C-27 | ~17.1 | Methyl group attached to C-25. |
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Ring-F Protons and Methyl Groups
| Proton(s) | Chemical Shift Range (ppm) | Notes |
| H-18 (CH₃) | ~0.79 | Singlet.[2] |
| H-19 (CH₃) | ~1.25 | Singlet.[2] |
| H-21 (CH₃) | ~1.00 | Doublet.[2] |
| H-26a, H-26b | 3.3 - 4.1 | Protons of the oxymethylene group in the F-ring. The chemical shift difference is diagnostic for 25R/25S stereochemistry.[1][5] |
| H-27 (CH₃) | ~1.09 | Doublet.[2] |
1.2.1. Differentiating 25R and 25S Stereoisomers
The stereochemistry at the C-25 position can be determined by the chemical shift difference (Δab = δa – δb) of the geminal protons at C-26 (H₂-26).[1]
-
25R Isomers: The chemical shift difference is typically small (Δab < 0.2 ppm).[1][5]
-
25S Isomers: The chemical shift difference is significantly larger (Δab > 0.5 ppm).[1][5]
Visualization: NMR Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of spirostans using NMR spectroscopy.
Caption: Workflow for this compound characterization by NMR.
Characterization of Spirostans by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the identification and structural characterization of spirostanol saponins.[6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, and tandem mass spectrometry (MS/MS or MSⁿ) provides valuable information on the aglycone structure and the sequence of sugar units through characteristic fragmentation patterns.[8][9]
Experimental Protocol: LC-MS/MS Analysis of Spirostans
This protocol provides a general methodology for the LC-MS/MS analysis of spirostanol saponins.
2.1.1. Sample Preparation
-
Extraction: Extract spirostans from the source material (e.g., plant tissue) using an appropriate solvent system (e.g., methanol (B129727)/water).
-
Purification (Optional but Recommended): Partially purify the extract using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Dilution: Dissolve the extract or purified sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter before injection into the LC system.
2.1.2. Data Acquisition
-
LC System:
-
Column: Use a reversed-phase C18 column for separation.
-
Mobile Phase: A gradient elution using water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol is typically employed.[7]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 0.2-1.0 mL/min).
-
-
MS System:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode ([M+H]⁺ or [M+Na]⁺).[6]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[6]
-
MS Scan: Acquire full scan MS data to determine the molecular weights of the eluted compounds.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation spectra of the ions of interest. The collision energy may need to be optimized for different compounds.[6]
-
Data Presentation: Characteristic MS Fragmentation of Spirostanol Saponins
The fragmentation of spirostanol saponins in ESI-MS/MS provides structural information about the sugar chain and the aglycone.
Table 3: Common Fragment Ions and Neutral Losses in ESI-MS/MS of Spirostanol Saponins
| m/z of Fragment Ion or Neutral Loss | Identity of Loss | Description |
| 162 Da | Hexose (B10828440) (e.g., Glucose, Galactose) | Loss of a terminal hexose unit from the sugar chain.[10] |
| 146 Da | Deoxyhexose (e.g., Rhamnose) | Loss of a terminal deoxyhexose unit. |
| 132 Da | Pentose (B10789219) (e.g., Xylose, Arabinose) | Loss of a terminal pentose unit. |
| 144 Da | C₈H₁₆O₂ | Characteristic cleavage of the E-ring of the this compound skeleton.[8] |
| 114 Da | C₆H₁₀O₂ | Alternative cleavage of the E-ring.[6] |
| m/z 273 | [Aglycone - E-ring fragment - H]⁺ | Fragment ion resulting from the cleavage of the E-ring.[10] |
| m/z 255 | [m/z 273 - H₂O]⁺ | Subsequent loss of a water molecule from the m/z 273 fragment.[8][10] |
Visualization: MS Analysis and Fragmentation Workflow
The following diagrams illustrate the general workflow for MS analysis and a typical fragmentation pathway for a spirostanol saponin (B1150181).
Caption: Workflow for this compound characterization by LC-MS.
Caption: Fragmentation of a di-glycosidic Spirostanol Saponin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Spirostan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of spirostan derivatives. Spirostans, a class of steroidal sapogenins, are widely recognized for their diverse pharmacological activities, making them attractive scaffolds for the development of novel therapeutic agents. Diosgenin (B1670711), a readily available this compound from natural sources, serves as a common starting material for the synthesis of a wide array of functionalized derivatives with enhanced potency and specific biological activities.
This document details established protocols for the chemical modification of the this compound backbone, summarizes key quantitative data on their biological activities, and illustrates relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Cytotoxic Activity of Functionalized this compound Derivatives
| Compound | Functionalization | Cell Line | IC50 (µM) | Reference |
| Diosgenin | - | K562 | 30.04 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | K562 | 4.41 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | T24 | 10.12 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | MNK45 | 11.03 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | HepG2 | 14.28 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | A549 | 18.05 | [1] |
| 7g | L-tryptophan ester at C-3 and C-26 | MCF-7 | 20.13 | [1] |
Table 2: Antifungal and Antibacterial Activity of Spiro Derivatives (MIC values)
| Compound Class | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Spirotryprostatin A | Various substituents | Botrytis cinerea | 8 - 64 | [2] |
| Spirotryprostatin A | Various substituents | Fusarium graminearum | 8 - 64 | [2] |
| Spirotryprostatin A | Various substituents | Alternaria brassicae | 8 - 64 | [2] |
| Spirotryprostatin A | Various substituents | Alternaria alternata | 8 - 64 | [2] |
| Spiro-4H-pyran | Cytosine and indole (B1671886) rings | Staphylococcus aureus (clinical isolate) | 32 | [3] |
| Spiro-4H-pyran | Cytosine and indole rings | Streptococcus pyogenes (clinical isolate) | 64 | [3] |
| Spiro-oxindole | 4-fluorophenylcarbonyl | Staphylococcus aureus | 20 | [4] |
| Spiro-oxindole | 4-fluorophenylcarbonyl | Escherichia coli | 20 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Diosgenin-Amino Acid Derivatives at the C-3 Position
This protocol describes the esterification of the C-3 hydroxyl group of diosgenin with a protected amino acid, followed by deprotection.
Materials:
-
Diosgenin
-
Boc-protected amino acid (e.g., Boc-L-tryptophan)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve diosgenin (1 equivalent), Boc-protected amino acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add EDCI (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected diosgenin-amino acid derivative.
-
-
Deprotection:
-
Dissolve the purified Boc-protected diosgenin-amino acid derivative (1 equivalent) in dry DCM.
-
Add TFA (10 equivalents) dropwise at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Evaporate the solvent under vacuum.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash chromatography.[5]
-
Protocol 2: Green Synthesis of 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA) from Diosgenin
This protocol outlines a three-step, environmentally friendlier synthesis of the key steroidal intermediate 16-DPA, which can be a precursor for further functionalization at the C-16 and C-17 positions.[6]
Materials:
-
Diosgenin
-
Acetic anhydride (B1165640) (Ac₂O)
-
Aluminum chloride (AlCl₃)
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium periodate (B1199274) (NaIO₄)
-
Solvents for extraction and purification
Procedure:
-
Acetolysis and Acetylation:
-
React diosgenin with Ac₂O using AlCl₃ as a Lewis acid catalyst. Ac₂O serves as both the reagent and the solvent. This step avoids the high temperatures and pressures of traditional methods.
-
-
Oxidation:
-
Perform a catalytic oxidation of the product from step 1 using KMnO₄ (5 mol%) as the catalyst and NaIO₄ as a co-oxidant. This avoids the use of stoichiometric chromium or manganese dioxide reagents.
-
-
Hydrolysis:
-
Hydrolyze the oxidized product to yield 16-dehydropregnenolone acetate (16-DPA).
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized inoculum of microorganisms
-
Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism with standard drug) and a negative control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]
Mandatory Visualization
Signaling Pathway: Diosgenin Derivative-Induced Apoptosis in Cancer Cells
The following diagram illustrates the proposed mitochondrial-mediated apoptosis pathway induced by the functionalized diosgenin derivative 7g in K562 leukemia cells.[1]
Caption: Mitochondrial apoptosis pathway induced by a diosgenin derivative.
Experimental Workflow: Synthesis and Bioactivity Screening of this compound Derivatives
This diagram outlines a typical workflow for the synthesis of a library of functionalized this compound derivatives and their subsequent biological screening.
Caption: Workflow for this compound derivative synthesis and screening.
References
- 1. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Spirostan Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Spirostan compounds, a class of steroidal saponins (B1172615), are widely distributed in the plant kingdom and exhibit a diverse range of biological activities, making them valuable targets for pharmaceutical research and development.[1][2] Effective isolation and purification of these compounds from complex plant extracts are crucial for their structural elucidation, pharmacological evaluation, and subsequent drug development. High-Performance Liquid Chromatography (HPLC) is a rapid, selective, and sensitive technique widely employed for the separation, quantification, and purification of this compound compounds.[3][4] This document provides detailed protocols and application notes for the use of HPLC in the purification of these molecules.
Principles of HPLC Separation for this compound Compounds
The purification of this compound compounds by HPLC primarily relies on partitioning the analytes between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be achieved using two main modes:
-
Reverse-Phase (RP-HPLC): This is the most common mode for separating saponins.[3][5][6] It utilizes a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol).[6][7] More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.
-
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, cyano, or amino-bonded) is used with a non-polar mobile phase (e.g., hexane, chloroform).[8][9] NP-HPLC is effective for separating polar compounds and isomers but is generally less common for crude plant extracts compared to RP-HPLC.[6][10]
Due to the general polarity of this compound glycosides, RP-HPLC is the method of choice for most applications.
Experimental Workflow and Protocols
The overall process involves sample preparation, analytical method development, and scaling up to preparative chromatography for purification.
Diagram: General Workflow for this compound Purification
Caption: Workflow for HPLC purification of this compound compounds.
Protocol 1: Sample Preparation
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[11][12]
-
Extraction:
-
Grind dried plant material into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., 80% methanol or ethanol) using sonication or reflux.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Cleanup (Optional but Recommended):
-
Final Preparation:
-
Dissolve a known amount of the crude or pre-purified extract in a solvent compatible with the initial mobile phase (e.g., methanol or a mixture of mobile phase A and B).[14] The typical concentration for analytical HPLC is around 0.1–1 mg/mL.[14]
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.[11][14] This step is crucial to prevent column clogging.[13][15]
-
Protocol 2: Analytical RP-HPLC Method Development
This step aims to achieve optimal separation of the target compounds on a smaller analytical scale.
-
Instrumentation: An HPLC system equipped with a pump (gradient-capable), autosampler, column oven, and a suitable detector.
-
Column: A C18 column is the most common choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][16]
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): Universal detector, ideal for non-chromophoric compounds like saponins.[5][17][18]
-
Mass Spectrometry (MS): Provides mass information for identification and is highly sensitive.[17][19]
-
UV Detector: Can be used at low wavelengths (e.g., 203-210 nm) but may lack sensitivity and specificity as many saponins do not have strong UV chromophores.[5][18]
-
-
Mobile Phase:
-
Solvent A: Ultrapure water, often with a modifier like 0.1% formic acid to improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Procedure:
-
Set the column temperature (e.g., 30-45°C) to ensure consistent retention times.[18]
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a gradient elution program to separate the compounds. A typical gradient might start with a low percentage of organic solvent (Solvent B) and gradually increase to elute more hydrophobic compounds.
-
Protocol 3: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to isolate milligram-to-gram quantities of the target compound.[20]
-
Instrumentation: A preparative HPLC system with a high-flow-rate pump, a larger sample loop, a preparative-scale column, a suitable detector, and a fraction collector.
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column but larger dimensions (e.g., 250 mm x 20 mm).[20]
-
Scaling Up:
-
Flow Rate: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.[4]
-
Sample Load: Increase the injection volume and sample concentration significantly. The maximum load must be determined empirically to avoid peak overlap and loss of resolution.[4] Dissolve the sample in a strong solvent like Dimethyl Sulfoxide (DMSO) if solubility is an issue, but ensure it is compatible with the mobile phase.[4]
-
-
Procedure:
-
Dissolve a larger quantity of the extract (e.g., 50-100 mg) in the minimum necessary volume of solvent.
-
Inject the concentrated sample onto the preparative column.
-
Run the scaled-up gradient program.
-
Collect fractions corresponding to the peak of the target this compound compound using the fraction collector.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the developed analytical HPLC method.[16]
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Data Presentation: HPLC Parameters
The following tables summarize typical parameters for the analytical and preparative purification of this compound compounds.
Table 1: Analytical HPLC Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 20% B to 80% B over 40 min |
| Flow Rate | 1.0 mL/min[18] |
| Column Temp. | 45°C[18] |
| Injection Vol. | 10 µL |
| Detector | ELSD (Drift Tube: 95-105°C, Gas Flow: 2.8 L/min) or MS[16][18] |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18, 250 x 21.2 mm, 5-10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (volatile buffer recommended)[4] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Same gradient profile as analytical, adjusted for system delay volume |
| Flow Rate | ~21 mL/min (scaled from 1.0 mL/min on 4.6 mm column)[4] |
| Column Temp. | 45°C |
| Sample Load | 50 - 200 mg per injection |
| Detector | UV (with flow splitter) or ELSD/MS (with flow splitter) |
Visualization of HPLC System
Diagram: HPLC System Configuration
Caption: Components of a typical HPLC system for purification.
Conclusion
HPLC is an indispensable tool for the purification of this compound compounds from natural sources. Reverse-phase chromatography using C18 columns with a water/acetonitrile or water/methanol gradient is the most widely adopted strategy.[1][3] The successful purification hinges on systematic method development at the analytical scale, followed by a linear and logical scale-up to a preparative system.[4] The use of universal detectors like ELSD or MS is highly recommended due to the poor UV absorbance of most this compound saponins.[2][17] The protocols outlined in this note provide a robust framework for researchers to isolate these high-value compounds for further scientific investigation.
References
- 1. Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the separation of spirostanol saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. nacalai.com [nacalai.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 16. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
- 19. teledynelabs.com [teledynelabs.com]
- 20. isca.in [isca.in]
Application Notes and Protocols for Testing Spirostan Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostans are a class of naturally occurring steroidal saponins (B1172615) found in various plant species.[1][2][3] Many of these compounds have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including potent cytotoxic effects against a broad range of cancer cell lines.[1][4][5] The cytotoxic mechanisms of spirostans often involve the induction of programmed cell death, or apoptosis, making them promising candidates for the development of novel anticancer agents.[4][6]
These application notes provide a comprehensive guide to developing and executing a robust bioassay for evaluating the cytotoxicity of spirostan compounds. The protocols detailed herein are designed to be adaptable for various cancer cell lines and this compound derivatives. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7]
Key Experimental Protocols
Cell Culture and Maintenance
-
Cell Line Selection : Choose a human cancer cell line relevant to the research focus (e.g., A549 for lung cancer, HepG2 for liver cancer, HL-60 for leukemia).[1][6]
-
Culture Conditions : Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing : Passage the cells regularly to maintain them in the exponential growth phase.
Preparation of this compound Compounds
-
Stock Solution : Dissolve the this compound compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Working Solutions : Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for the assay.
MTT Cytotoxicity Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding :
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottomed microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.[6]
-
-
Compound Treatment :
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the this compound compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation :
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis
-
Calculation of Cell Viability :
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determination of IC₅₀ :
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the this compound compound that inhibits 50% of cell growth.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC₅₀ value can be determined from the resulting dose-response curve using non-linear regression analysis.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of different this compound compounds at various concentrations.
| This compound Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| Compound A | 1 | 95.2 ± 4.1 | 15.8 |
| 5 | 78.6 ± 3.5 | ||
| 10 | 60.1 ± 2.9 | ||
| 25 | 45.3 ± 2.1 | ||
| 50 | 22.7 ± 1.8 | ||
| Compound B | 1 | 98.1 ± 3.8 | 32.4 |
| 5 | 89.4 ± 3.2 | ||
| 10 | 75.2 ± 2.7 | ||
| 25 | 58.9 ± 2.3 | ||
| 50 | 39.8 ± 1.9 | ||
| Doxorubicin (Control) | 0.1 | 85.3 ± 4.5 | 0.45 |
| 0.5 | 52.1 ± 3.9 | ||
| 1 | 28.7 ± 2.4 | ||
| 5 | 10.2 ± 1.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound cytotoxicity testing workflow.
Caption: Workflow for this compound Cytotoxicity Bioassay.
Apoptosis Signaling Pathway
This compound-induced cytotoxicity is often mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.[9][10][11]
Caption: Intrinsic Apoptosis Pathway Activated by Spirostans.
References
- 1. New insights into the structure-cytotoxicity relationship of this compound saponins and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, anti-inflammatory and hemostatic spirostane-steroidal saponins from the ethanol extract of the roots of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Molecular Docking to Study Spirostan-Protein Interactions
Introduction
Spirostans are a class of naturally occurring steroidal saponins (B1172615) found in various medicinal plants. These compounds, including well-known examples like Diosgenin (B1670711), Timosaponin, and Sarsasapogenin (B1680783), have garnered significant interest in drug discovery due to their diverse pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects. Molecular docking is a powerful computational technique that plays a crucial role in elucidating the mechanisms of action of these compounds. It predicts the preferred orientation of a spirostan (ligand) when bound to a specific protein target (receptor), allowing researchers to understand the interaction at a molecular level. This knowledge is instrumental in rational drug design and in identifying novel therapeutic targets for spirostans.
Key Applications and Case Studies
Molecular docking studies have successfully identified and characterized the interactions of various spirostans with key protein targets involved in metabolic diseases, cancer, and neurodegenerative disorders.
-
Diosgenin in Metabolic Disorders: Diosgenin has been studied for its potential in treating type 2 diabetes. Molecular docking simulations have shown that diosgenin can bind to and inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[1] Furthermore, docking studies have revealed that diosgenin interacts with key proteins in the PI3K/Akt signaling pathway, such as the insulin (B600854) receptor (INSR), PI3K, and Akt, suggesting a mechanism for its ability to improve insulin sensitivity.[1][2] The binding of diosgenin to these targets is stabilized by a combination of hydrogen bonds and hydrophobic interactions.[1]
-
Spirostans in Cancer: this compound saponins have demonstrated cytotoxic activities against various cancer cell lines. Computational studies have identified PI3K-alpha as a key molecular target for a spirosol saponin (B1150181), with docking and molecular dynamics simulations confirming a strong binding affinity and stable interaction.[3][4][5] This highlights the potential of these compounds as anticancer agents that target crucial signaling pathways in cancer progression.[3][5]
-
Sarsasapogenin in Alzheimer's Disease: Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[6] A multi-target approach is often considered effective for developing therapeutic strategies.[6] Molecular docking studies have shown that sarsasapogenin can bind to the catalytic sites of multiple targets implicated in AD, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), BACE1, and MAO-B.[6] This suggests that sarsasapogenin may have disease-modifying effects by simultaneously modulating different pathological pathways.[6][7][8]
-
Timosaponins in Neurological and Inflammatory Disorders: Timosaponins, such as Timosaponin AIII and B-III, have been investigated for their anti-inflammatory and neuroprotective effects.[9] Docking studies can help validate potential molecular targets within signaling cascades like the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival and plasticity.[10][11] TIA has been shown to suppress glioblastoma cell growth by targeting the PDE5/cGMP functional axis.[9]
Quantitative Data Summary
The binding affinity, often represented as a docking score or binding energy (in kcal/mol), is a key quantitative output of molecular docking. A more negative value typically indicates a stronger and more favorable binding interaction.[12] The table below summarizes docking results from various studies on this compound-protein interactions.
| This compound | Protein Target | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |
| Diosgenin | Insulin Receptor (INSR) | - | -9.6 | Asp1150 |
| PI3K | - | -8.7 | Tyr867, Thr887 | |
| Akt | - | -8.5 | - | |
| TNF-α | - | -10.2 | - | |
| IRS-2 | - | -10.4 | - | |
| Sarsasapogenin | Acetylcholinesterase (AChE) | - | IC₅₀: 9.9 μM (In vitro) | Catalytic site residues |
| Butyrylcholinesterase (BuChE) | - | IC₅₀: 5.4 μM (In vitro) | Catalytic site residues | |
| BACE1 | - | - | Catalytic site residues | |
| MAO-B | - | - | Catalytic site residues | |
| This compound Saponin (from S. muricatum) | PI3K-alpha | 8EXU | Strong Binding Affinity | - |
Note: PDB IDs and specific interacting residues are not always available in the cited literature. Binding affinity can also be determined experimentally (e.g., IC₅₀ values), which complements docking predictions.[1][3][6]
Protocols
Detailed Protocol for Molecular Docking of a this compound with a Protein Target using AutoDock Vina
This protocol provides a generalized workflow for performing a molecular docking study. Software such as AutoDock Vina, UCSF Chimera, and Open Babel are powerful, open-source tools suitable for this purpose.[13][14]
1. Preparation of the Protein (Receptor)
The initial step is to prepare the 3D structure of the target protein.[15]
-
Step 1: Retrieve Protein Structure. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (rcsb.org). Choose a high-resolution structure, preferably one co-crystallized with a ligand.[16]
-
Step 2: Clean the PDB File. Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[16][17] Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands.[15][16] If the protein has multiple chains (homo-oligomers), retain only one for the docking study unless the biological unit requires more.[18]
-
Step 3: Prepare the Protein for Docking. Using AutoDockTools (part of the MGLTools suite), perform the following:
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.[19]
-
Add Kollman charges to the protein atoms.[19]
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt). This format includes atomic charges and atom type definitions required by AutoDock Vina.[20]
-
2. Preparation of the this compound (Ligand)
Proper ligand preparation is critical for a successful docking simulation.[21]
-
Step 1: Obtain Ligand Structure. Obtain the 3D structure of the this compound compound. This can be done by downloading it from a database like PubChem (in SDF or MOL2 format) or by drawing it using chemical drawing software like ChemDraw and converting it to 3D.[22]
-
Step 2: Convert and Optimize Ligand. Use a tool like Open Babel to convert the ligand file to the PDB format.[23] Open the PDB file in AutoDockTools to:
-
Detect the root and define rotatable bonds to allow conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).[19]
-
3. Setting Up and Running the Docking Simulation (AutoDock Vina)
-
Step 1: Define the Binding Site (Grid Box). The grid box is a 3D rectangular space that defines the search area for the ligand on the protein surface.[24] In UCSF Chimera or AutoDockTools, load the prepared protein PDBQT file. Define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket of interest.[16] If the binding site is unknown, the grid box can be set to cover the entire protein ("blind docking").
-
Step 2: Create the Configuration File. Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[25]
-
Step 3: Run AutoDock Vina. Execute the docking run from the command line:
[13] 4. Analysis and Validation of Docking Results
Analyzing the results is a critical step to derive meaningful conclusions. [12]
-
Step 1: Analyze Binding Poses and Scores. The output file contains multiple binding modes (poses). The pose with the lowest binding energy score is typically considered the most favorable. [26]Visualize the protein-ligand complex in UCSF Chimera or Discovery Studio. [17]* Step 2: Examine Intermolecular Interactions. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the top-ranked pose of the this compound and the amino acid residues in the protein's binding pocket. [26]Tools like LigPlot+ or the "View Interactions" feature in Discovery Studio can generate 2D diagrams of these interactions. [17]* Step 3: Validate the Docking Protocol. Validation ensures the docking procedure is reliable. [27]A common method is re-docking:
-
If the protein structure was co-crystallized with a native ligand, extract that ligand and dock it back into the binding site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. [26][28]* Step 4: Post-Docking Analysis (Optional but Recommended). For more robust findings, consider performing molecular dynamics (MD) simulations on the best-ranked this compound-protein complex. MD simulations can assess the stability of the predicted binding pose and interactions over time. [27][28]
-
Visualizations
Caption: A generalized experimental workflow for molecular docking studies.
Caption: Modulation of the PI3K/Akt signaling pathway by Diosgenin.
References
- 1. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 2. Diosgenin and 5-Methoxypsoralen Ameliorate Insulin Resistance through ER-α/PI3K/Akt-Signaling Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarsasapogenin: A steroidal saponin from Asparagus racemosus as multi target directed ligand in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sarsasapogenin‐AA13 ameliorates Aβ‐induced cognitive deficits via improving neuroglial capacity on Aβ clearance and antiinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Axis of PDE5/cGMP Mediates Timosaponin-AIII-Elicited Growth Suppression of Glioblastoma U87MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. meilerlab.org [meilerlab.org]
- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 20. Protein-ligand Docking (PDBe REST-API) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Practical Guide to Spirostan Quantification in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and experimental protocols for the accurate quantification of spirostanol (B12661974) saponins (B1172615) and their aglycones (sapogenins) in plant extracts. This document is designed to assist researchers in the fields of phytochemistry, natural product chemistry, and drug discovery in developing robust and reliable analytical methods for these valuable bioactive compounds.
Introduction to Spirostans
Spirostans are a class of steroidal saponins characterized by a spiroketal side chain. They are widely distributed in the plant kingdom, with notable concentrations in families such as Dioscoreaceae (e.g., Dioscorea species - yams), Fabaceae (e.g., Trigonella foenum-graecum - fenugreek), Agavaceae (e.g., Agave and Yucca species), and Smilacaceae (e.g., Smilax species). These compounds are precursors for the synthesis of steroidal drugs and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifungal properties.
Accurate quantification of spirostans in plant extracts is crucial for the standardization of herbal products, quality control of raw materials, and for guiding the isolation and development of new therapeutic agents.
Analytical Methodologies for Spirostan Quantification
The quantification of spirostans typically requires a hydrolysis step to cleave the sugar moieties, yielding the spirostanol aglycone (sapogenin), which is then analyzed. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of spirostanol sapogenins. Reversed-phase HPLC with a C18 column is the most common setup. Detection is often performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), as many sapogenins lack a strong chromophore.
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful technique for the analysis of volatile or semi-volatile compounds. For this compound analysis, a derivatization step is usually required to increase the volatility of the sapogenins.
UV-Vis Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of total spirostans. These methods are based on colorimetric reactions of the sapogenins with specific reagents. While less specific than chromatographic methods, they are useful for rapid screening and quality control.[1][2]
Data Presentation: Quantitative this compound Content in Various Plant Species
The following tables summarize the quantitative data of major spirostanol sapogenins found in different plant species, expressed as a percentage of the dry weight (% DW) of the plant material.
| Plant Species (Family) | Plant Part | This compound/Sapogenin | Content (% DW) | Reference(s) |
| Trigonella foenum-graecum (Fabaceae) | Seeds | Diosgenin | 0.28 - 0.92 | [3][4] |
| Trigonella foenum-graecum (Fabaceae) | Seeds | Yamogenin | - | [3] |
| Dioscorea deltoidea (Dioscoreaceae) | Tubers | Diosgenin | up to 1.43 | [5] |
| Dioscorea spp. (Dioscoreaceae) | Tubers | Total Saponins | 1.74 - 12.99 | [5][6] |
| Agave sisalana (Agavaceae) | Leaves | Hecogenin (B1673031) | ~90% of total sapogenins | [7] |
| Agave sisalana (Agavaceae) | Leaves | Tigogenin (B51453) | ~10% of total sapogenins | [7] |
| Smilax spp. (Smilacaceae) | Rhizomes | Sarsasapogenin | Present | [8][9][10] |
| Smilax spp. (Smilacaceae) | Rhizomes | Smilagenin | Present | [8][9][10] |
| Trillium govanianum (Melanthiaceae) | Rhizomes | Pennogenin | Present | [5][11] |
| Yucca schidigera (Agavaceae) | Bark | Total Saponins | - | [4][12][13] |
Note: The content of spirostans can vary significantly depending on the plant's genetic strain, geographical location, and cultivation conditions.
Experimental Protocols
General Sample Preparation: Extraction and Acid Hydrolysis
This initial step is common for most quantification methods and is critical for liberating the spirostanol aglycones from their glycosidic forms.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus
-
Methanol (B129727) or Ethanol (B145695) (80%)
-
2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Extraction: Accurately weigh about 10 g of the dried, powdered plant material and place it in a cellulose (B213188) thimble. Extract the sample with 80% methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid Hydrolysis: Resuspend the crude extract in 100 mL of 2M HCl or H₂SO₄ in 50% ethanol. Reflux the mixture in a water bath at 90-100°C for 2-4 hours to hydrolyze the saponin (B1150181) glycosides.
-
Extraction of Sapogenins: After cooling, filter the hydrolysate. Extract the filtrate three times with an equal volume of chloroform or dichloromethane in a separatory funnel.
-
Neutralization and Drying: Combine the organic layers and wash them with a 5% Na₂CO₃ solution until neutral, followed by a wash with distilled water. Dry the organic layer over anhydrous Na₂SO₄.
-
Final Concentration: Filter the dried organic extract and evaporate the solvent to dryness using a rotary evaporator. The resulting residue contains the crude sapogenin mixture.
Protocol 1: Quantification by HPLC-DAD
Apparatus and Materials:
-
HPLC system with a DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and Water (HPLC grade)
-
Spirostanol standards (e.g., Diosgenin, Hecogenin, etc.)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of the desired spirostanol standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Sample Solution: Dissolve a known amount of the crude sapogenin extract (from section 4.1) in methanol to a final concentration within the range of the standard curve. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting gradient could be 60% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: As spirostanols lack strong chromophores, detection is often performed at a low wavelength, around 205 nm.
-
-
Calibration Curve: Inject the standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the sample solution in triplicate. Identify the spirostanol peaks by comparing their retention times with those of the standards. Calculate the concentration of each spirostanol in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification by GC-FID
Apparatus and Materials:
-
Gas chromatograph with an FID detector
-
Capillary column suitable for steroid analysis (e.g., HP-5, DB-5)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Spirostanol standards
-
Pyridine (B92270) (anhydrous)
-
Nitrogen or Helium as carrier gas
Protocol:
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions of the sapogenins in pyridine at a concentration of approximately 1 mg/mL.
-
Derivatization: To 100 µL of each standard and sample solution in a vial, add 100 µL of the derivatization reagent (BSTFA with 1% TMCS). Seal the vials and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.
-
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 200°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split mode)
-
-
Calibration and Quantification: Follow the same procedure for generating a calibration curve and quantifying the samples as described in the HPLC protocol (section 4.2, steps 4 and 5), using the peak areas obtained from the GC-FID chromatograms.
Protocol 3: Quantification of Total Spirostanols by UV-Vis Spectrophotometry (p-Anisaldehyde-Sulfuric Acid Method)[1][2]
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Water bath
-
p-Anisaldehyde reagent: 0.5 mL of p-anisaldehyde in 99.5 mL of glacial acetic acid.
-
Sulfuric acid (concentrated)
-
Spirostanol standard (e.g., Diosgenin)
-
Methanol
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of the spirostanol standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Preparation of Sample Solution: Dissolve a known amount of the crude sapogenin extract in methanol.
-
Colorimetric Reaction:
-
In a series of test tubes, add 1 mL of each standard solution and sample solution. Prepare a blank with 1 mL of methanol.
-
To each tube, add 2 mL of the p-anisaldehyde reagent and mix well.
-
Carefully add 2 mL of concentrated sulfuric acid to each tube and mix.
-
Heat the tubes in a water bath at 60°C for 10 minutes.
-
Cool the tubes in an ice bath to stop the reaction.
-
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 500-550 nm) against the blank.
-
Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the regression equation to calculate the total spirostanol content in the sample, expressed as equivalents of the standard used.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the extraction, hydrolysis, and quantification of Spirostans.
Generalized Signaling Pathway of this compound-Induced Apoptosis
Caption: Spirostanol saponins can induce apoptosis via both intrinsic and extrinsic signaling pathways.[7][14][15][16][17]
Generalized Signaling Pathway of this compound-Mediated Anti-inflammatory Action
Caption: Spirostanol saponins exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. norfeed.net [norfeed.net]
- 2. An accurate, cost-effective and simple colorimetric method for the quantification of total triterpenoid and steroidal saponins from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scribd.com [scribd.com]
- 5. Bioactive Steroids and Saponins of the Genus Trillium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and tigogenin in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroidal Saponins from the Genus Smilax and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beneficial Effects of Trillium govanianum Rhizomes in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Apoptosis and pro-death autophagy induced by a spirostanol saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A spirostanol saponin isolated from Tupistra chinensis Baker simultaneously induces apoptosis and autophagy by regulating the JNK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antifungal Properties of Spirostans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the antifungal properties of spirostans, a class of naturally occurring steroidal saponins (B1172615). The protocols outlined below are designed to facilitate the systematic evaluation of spirostan compounds, from initial screening for antifungal activity to elucidating their mechanism of action and assessing their cytotoxic profile.
Introduction to Spirostans and their Antifungal Potential
Spirostans are a significant class of saponins characterized by a spiroketal moiety.[1][2][3][4] Found in various plant species, these compounds have garnered attention for their diverse biological activities, including potent antimicrobial properties.[1][3] The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant fungal strains, underscores the urgent need for novel antifungal agents.[1][3] Spirostans represent a promising scaffold for the development of new antifungal drugs due to their unique chemical structures and multiple potential mechanisms of action. Several studies have demonstrated the broad-spectrum antifungal activity of spirostanol (B12661974) saponins against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus.[1][3]
Experimental Design and Workflow
A systematic approach is crucial for the successful evaluation of the antifungal properties of spirostans. The following workflow outlines the key stages of investigation, from initial screening to more in-depth mechanistic studies.
References
- 1. Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Saponins from the Maya Medicinal Plant Cestrum schlechtendahlii G. Don (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of functionalized 2,3-spirostane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycotic spirostanol saponins from Solanum hispidum leaves and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Novel Spirostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the methodologies employed for determining the structure of novel spirostanol (B12661974) saponins (B1172615). Spirostanol saponins are a class of naturally occurring glycosides with a wide range of biological activities, making their structural characterization crucial for drug discovery and development. The following sections outline the key experimental protocols and data interpretation techniques necessary for the unambiguous structural elucidation of these complex molecules.
Introduction
Spirostanol saponins consist of a steroidal aglycone, known as the sapogenin, linked to one or more sugar moieties.[1] The structural determination of these compounds involves a multi-step process that includes isolation and purification, cleavage of the glycosidic bonds, and spectroscopic analysis of the intact saponin (B1150181) and its constituent parts. A combination of modern chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.[2]
Isolation and Purification of Spirostanol Saponins
The initial step in the structural analysis of spirostanol saponins is their extraction from the plant matrix and purification to obtain individual compounds.
Experimental Protocol: Extraction and Isolation
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Perform extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux. Maceration, soxhlet extraction, or ultrasonication can be employed to enhance extraction efficiency.[3][4]
-
Concentrate the crude extract under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.[4]
-
-
Chromatographic Purification:
-
Subject the saponin-rich fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.[5]
-
Further purify the resulting fractions using repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase (RP-C18) silica gel.[3]
-
Final purification to obtain individual saponins is often achieved by High-Performance Liquid Chromatography (HPLC), frequently using a C18 or C30 column.[1][6]
-
Structural Elucidation Techniques
The determination of the chemical structure of a purified spirostanol saponin relies on a combination of spectroscopic and chemical methods.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the saponin and obtaining information about the structure of the aglycone and the sequence of sugar units in the glycosidic chain.[7] Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.[8]
-
Sample Preparation: Dissolve a small amount of the purified saponin in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an ESI source coupled to a mass analyzer such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap.[9]
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Tandem MS (MS/MS): Perform fragmentation of the protonated or deprotonated molecular ions to obtain structural information. The fragmentation patterns reveal the sequential loss of sugar residues and characteristic fragments of the aglycone.[10]
| Ion Type | Description | Significance |
| [M+H]⁺ or [M+Na]⁺ | Protonated or sodiated molecular ion | Determines the molecular weight of the saponin. |
| [M-H]⁻ | Deprotonated molecular ion | Confirms the molecular weight. |
| Sequential Neutral Losses | Loss of sugar units (e.g., 162 Da for hexose, 146 Da for deoxyhexose, 132 Da for pentose). | Helps to establish the sugar sequence. |
| Aglycone Fragment Ions | Characteristic fragment ions of the spirostanol aglycone. | Provides information about the structure of the sapogenin. A characteristic fragmentation involving the cleavage of the E-ring can be observed.[10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of spirostanol saponins, providing detailed information about the aglycone structure, the types of monosaccharides, their anomeric configurations, and the glycosylation positions.[2][8] A combination of 1D and 2D NMR experiments is required.
-
Sample Preparation: Dissolve 5-10 mg of the purified saponin in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, DMSO-d₆) and transfer to a 5 mm NMR tube.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Provides an overview of the proton signals, including characteristic signals for anomeric protons of sugars and methyl groups of the aglycone.
-
¹³C NMR and DEPT: Identify the types of carbon atoms (CH₃, CH₂, CH, C).[8]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin couplings, which is useful for identifying the spin systems within each sugar residue.[6][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkages between sugar units and the attachment point of the sugar chain to the aglycone.[6][12]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the stereochemistry and the conformation of glycosidic linkages.[8][13]
-
Table 1: Typical ¹³C NMR Chemical Shifts (δc) for the Spirostanol F-ring (in C₅D₅N)
| Carbon | (25R)-Spirostan | (25S)-Spirostan |
| C-22 | ~109.3 ppm | ~109.8 ppm |
| C-23 | ~31.8 ppm | ~31.5 ppm |
| C-24 | ~29.2 ppm | ~29.0 ppm |
| C-25 | ~30.5 ppm | ~30.3 ppm |
| C-26 | ~67.0 ppm | ~65.1 ppm |
| C-27 | ~17.3 ppm | ~17.1 ppm |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Anomeric Protons and Carbons of Common Sugars (in C₅D₅N)
| Sugar Unit | Anomeric Proton (δH) | Anomeric Carbon (δc) | J (H1, H2) (Hz) |
| β-D-Glucopyranose | ~4.8-5.2 ppm | ~104-106 ppm | ~7-8 Hz |
| α-D-Glucopyranose | ~5.5-5.8 ppm | ~100-102 ppm | ~3-4 Hz |
| β-D-Galactopyranose | ~4.9-5.3 ppm | ~105-107 ppm | ~7-8 Hz |
| α-L-Rhamnopyranose | ~6.2-6.4 ppm | ~101-103 ppm | ~1-2 Hz |
| α-L-Arabinopyranose | ~4.9-5.1 ppm | ~106-108 ppm | ~6-7 Hz |
| β-D-Xylopyranose | ~4.8-5.0 ppm | ~105-107 ppm | ~7-8 Hz |
Chemical Methods: Acid Hydrolysis
Acid hydrolysis is used to cleave the glycosidic bonds, releasing the aglycone and the constituent monosaccharides. These can then be identified separately.
-
Dissolve the saponin in an aqueous acidic solution (e.g., 1-2 M HCl or H₂SO₄ in methanol/water).[14]
-
Heat the mixture under reflux for several hours.
-
After cooling, extract the aglycone with a non-polar solvent like chloroform or ethyl acetate.
-
Neutralize the aqueous layer containing the sugars with a base (e.g., BaCO₃ or an ion-exchange resin).
-
Identify the aglycone by comparison of its spectroscopic data with known compounds or through further spectroscopic analysis.
-
Identify the monosaccharides by comparing their retention times with authentic standards using techniques like gas chromatography (GC) after derivatization or HPLC.[6]
Data Interpretation and Structure Determination
The final structure of a novel spirostanol saponin is determined by integrating the data from all the aforementioned analyses.
-
MS data provides the molecular formula and the sugar sequence.
-
1D and 2D NMR data of the intact saponin allows for the complete assignment of all proton and carbon signals, establishing the structure of the aglycone, the identity and anomeric configuration of the sugar units, and the inter-glycosidic linkages.[2][15]
-
HMBC correlations are particularly important for identifying the attachment points of the sugars to the aglycone and to each other.[6][12]
-
NOESY/ROESY data confirms the stereochemistry of the glycosidic linkages.
-
Data from acid hydrolysis confirms the identity of the aglycone and the constituent monosaccharides.
Visualizations
The following diagrams illustrate the workflow and key relationships in the structural elucidation of spirostanol saponins.
Caption: Workflow for the structural elucidation of novel spirostanol saponins.
Caption: Key HMBC and COSY correlations for structure determination.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thin-Layer Chromatography for Spirostan Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirostans are a class of steroidal saponins (B1172615) characterized by a spiroketal moiety. They are widely distributed in the plant kingdom and exhibit a range of pharmacological activities, making them key targets in drug discovery and herbal medicine standardization.[1][2] Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are versatile, rapid, and cost-effective chromatographic techniques extensively used for the qualitative and quantitative analysis of spirostanol (B12661974) saponins in complex matrices like plant extracts.[3][4] These methods are invaluable for initial screening, fingerprinting, quality control, and guiding isolation procedures.[4][5]
This document provides detailed protocols and application notes for the analysis of spirostans using TLC/HPTLC, covering sample preparation, chromatographic development, visualization, and quantitative analysis.
Experimental Protocols
Protocol 1: Sample Preparation (Extraction from Plant Material)
This protocol outlines the extraction of spirostanol saponins from dried plant material, a critical first step for TLC analysis.[4]
Materials:
-
Dried and powdered plant material (e.g., leaves, roots, seeds)
-
Mortar and pestle or mill
-
Beakers and flasks
-
Sonication bath or maceration setup
-
Filter paper or syringe filters (0.22 µm for complex matrices)[8]
-
Rotary evaporator (optional, for concentration)
Procedure:
-
Grinding: Grind the air-dried plant material (e.g., 1 g) to a fine powder using a mill or mortar and pestle to increase the surface area for extraction.[4]
-
Extraction: Transfer the powdered material to a flask and add a suitable volume of extraction solvent (e.g., 10 mL of 80% methanol).[3] Maceration (soaking at room temperature for 24 hours) or sonication are the most common methods for preparing extracts for TLC analysis.[3][4]
-
Filtration: Filter the extract to remove solid plant debris. For complex samples, passing the extract through a 0.22 µm syringe filter can prevent streaking on the TLC plate.[8]
-
Concentration (Optional): If the saponin (B1150181) concentration is low, the extract can be concentrated under reduced pressure using a rotary evaporator. The resulting dry residue should be redissolved in a small, known volume of the extraction solvent (e.g., methanol) before application to the TLC plate.[9]
-
Storage: Use the extracts immediately for the best results. If storage is necessary, keep them at 4°C to maintain the integrity of the bioactive compounds.[6]
Protocol 2: TLC/HPTLC Analysis of Spirostans
This protocol details the procedure for chromatographic separation of spirostans on TLC plates.
Materials:
-
TLC or HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[3][6][8]
-
Capillary tubes or microsyringe for sample application.[6]
-
TLC developing chamber.[10]
-
Mobile phase (see Table 1 for examples).
-
Drying oven or heat gun.
Procedure:
-
Plate Preparation: Handle TLC plates carefully by the edges to avoid contaminating the surface. If necessary, activate the plates by heating them in an oven at 100-110°C for 20-30 minutes to remove adsorbed moisture.[11][12]
-
Sample Application: Using a pencil, gently draw a starting line approximately 1-1.5 cm from the bottom of the plate.[13] Apply the prepared plant extract as a small spot or a narrow band (8-10 mm) onto the starting line using a capillary tube or microsyringe.[3][6] Ensure the spots are small and do not overlap. Allow the solvent to evaporate completely from the spots before development.[6]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Close the chamber and allow it to saturate for at least 20-30 minutes. Saturation enhances reproducibility and improves the shape of the separated spots.[10][12]
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the sample spots are above the solvent level.[10] Close the chamber and allow the mobile phase to ascend the plate via capillary action.[10]
-
Drying: Once the solvent front has migrated to about 0.5-1 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Dry the plate in a fume hood or with a heat gun to completely remove the mobile phase. For some visualization reagents, drying at 90-100°C for 5-10 minutes is required.[6][14]
Protocol 3: Visualization of Spirostans
Since spirostans lack strong chromophores, they are typically not visible under UV light without derivatization. Chemical visualization reagents are required to detect the separated spots.[15]
Procedure:
-
Reagent Application: After the plate is completely dry, apply the visualization reagent by either spraying it evenly onto the plate or by briefly dipping the plate into the reagent solution. This must be done in a well-ventilated fume hood.[16]
-
Heating: Heat the plate at a specified temperature (typically 100-110°C) for a designated time (usually 5-10 minutes) to facilitate the chemical reaction and color development.[3]
-
Observation: Observe the plate under visible (white) light and/or UV light (365 nm) to identify the separated spots.[3] Circle the spots with a pencil, as the colors may fade over time.[16]
Data Presentation
Quantitative data for TLC analysis of spirostans is summarized in the following tables.
Table 1: Recommended TLC Systems for Spirostan Analysis
| Stationary Phase | Mobile Phase Composition (v/v/v) | Application Notes | Citations |
|---|---|---|---|
| Silica Gel 60 F254 | Chloroform : Methanol : Water (65:35:10) | A widely used system for separating saponins. The lower phase is often used for chamber saturation. | [6][14] |
| Silica Gel 60 | n-Butanol : Water : Acetic Acid (84:14:7) | Effective for general saponin analysis. | [17] |
| HPTLC Silica Gel 60 | Chloroform : Methanol : Formic Acid : Water (10:4:1:0.95) | Suitable for HPTLC, offering better resolution. Development is performed in an unsaturated chamber. |[3] |
Table 2: Common Visualization Reagents for Saponins
| Reagent | Composition & Preparation | Procedure | Expected Result | Citations |
|---|---|---|---|---|
| Sulfuric Acid | 10% Sulfuric Acid in Ethanol or Methanol. | Spray/dip the plate, then heat at 100-110°C for 5-10 min. | Saponins appear as brown, purple-pink, or other colored spots. | [3][18][19] |
| Anisaldehyde-Sulfuric Acid | Add 5 mL sulfuric acid, 1.5 mL acetic acid, and 3.7 mL p-anisaldehyde to 135 mL ethanol. | Spray/dip the plate, then heat at 110°C for 5 min. Observe in visible and UV (365 nm) light. | Yields a range of colors for different compounds, often used for terpenes and steroids. | [3][20] |
| Liebermann-Burchard Reagent | Acetic anhydride (B1165640) and concentrated sulfuric acid. | Specific for steroidal compounds. | Reveals saponins and sapogenins. | [21] |
| Erythrocyte Suspension (Blood) | Suspension of sheep or other erythrocytes. | Immerse the dried plate in the suspension, then gently wash off excess blood. | Saponins, which cause hemolysis, appear as white spots against a pink/red background. This method is highly specific for hemolytic saponins. |[3][17] |
Table 3: Example Rf Values of Saponins from Solidago Species Note: Rf values are highly dependent on specific experimental conditions (e.g., plate type, temperature, chamber saturation) and should be determined using reference standards.
| Saponin Fraction | Mobile Phase | Rf Value | Color with H₂SO₄ | Citation |
|---|---|---|---|---|
| S. virgaurea | Chloroform:Methanol:Water (6.4:5:1) | 0.29 | Brown | [19] |
| S. gigantea | Chloroform:Methanol:Water (6.4:5:1) | 0.31 | Purple-pink | [19] |
| S. canadensis | Chloroform:Methanol:Water (6.4:5:1) | 0.33 | Purple-pink | [19] |
| Merck Saponin (Std.) | Chloroform:Methanol:Water (6.4:5:1) | 0.30 | Brown |[19] |
Table 4: Key Method Validation Parameters for Quantitative HPTLC Analysis Quantitative analysis is performed using a TLC scanner (densitometer) to measure the absorbance or fluorescence of the spots.[4] The method must be validated according to ICH guidelines.[22][23]
| Parameter | Description | Acceptance Criteria Example | Citations |
|---|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | The analyte spot is well-resolved from other spots (ΔRf > 0.05). | [12][23] |
| Linearity & Range | The range over which the response is directly proportional to the analyte concentration. | Correlation coefficient (r) > 0.99. | [23][24] |
| Accuracy | Closeness of the test results to the true value, assessed by recovery studies. | Recovery between 98-102%. | [22][23] |
| Precision | The degree of scatter between a series of measurements (repeatability, intermediate precision). | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) < 2%. | [23][24] |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope. |[23][24] |
Visualizations
Workflow for TLC Analysis of Spirostans
The following diagram illustrates the complete workflow from sample collection to data analysis in a typical TLC experiment for this compound analysis.
Factors Influencing TLC Separation
This diagram illustrates the logical relationships between the core components of a TLC system and their impact on the separation outcome, represented by the Retention Factor (Rf).
References
- 1. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rroij.com [rroij.com]
- 12. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 13. LabXchange [labxchange.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An improved method for thin layer chromatographic analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. protmed.uoradea.ro [protmed.uoradea.ro]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. researchgate.net [researchgate.net]
- 22. scientistlive.com [scientistlive.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of Spirostan Saponins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of spirostan saponins (B1172615). This biotransformation process is a critical step in the production of valuable sapogenins, such as diosgenin (B1670711), which are key starting materials for the synthesis of steroidal drugs. Enzymatic hydrolysis offers a more specific, controllable, and environmentally friendly alternative to traditional acid hydrolysis.[1][2][3]
Introduction to Enzymatic Hydrolysis of this compound Saponins
This compound saponins are naturally occurring glycosides found in various plants. The enzymatic hydrolysis of these compounds involves the use of specific enzymes to cleave the sugar moieties from the aglycone backbone (sapogenin). A primary application of this technique is the conversion of furostanol saponins to spirostanol (B12661974) saponins, which can significantly increase the yield of diosgenin upon subsequent acid hydrolysis by preventing the formation of unwanted byproducts.[1][4][5] Common enzymes employed for this purpose include β-glucosidases and cellulases, which target the glycosidic bonds.[1][6]
Key Enzymes and Their Characteristics
Several enzymes have been successfully utilized for the hydrolysis of this compound saponins. The choice of enzyme depends on the specific saponin (B1150181) structure and the desired final product.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Specificity | Reference |
| β-Glucosidase | Aspergillus flavus | 5.0 | 50 | Specifically hydrolyzes the terminal β-D-glucosyl group at the C-3 position.[1] | [1] |
| Cellulase (B1617823) | Commercial | 5.0 | 55 | Effective in hydrolyzing glycosyl groups at both C-3 and C-26 positions.[1] | [1] |
| Endo-β-1,3-glucanase | Aspergillus flavus | Not Specified | Not Specified | Part of an enzyme system for diosgenin production.[2] | [2] |
| Xaa-Pro aminopeptidase | Aspergillus flavus | Not Specified | Not Specified | Part of an enzyme system for diosgenin production.[2] | [2] |
Quantitative Data on Hydrolysis Efficiency
The efficiency of enzymatic hydrolysis can be evaluated by measuring the yield of the target sapogenin or the conversion rate of the parent saponin.
| Enzyme | Substrate | Key Parameter | Result | Reference |
| Cellulase followed by acid hydrolysis | Steroidal saponins from Dioscorea zingiberensis | Diosgenin Yield Increase | 15.4 ± 2.7% higher than traditional acid hydrolysis.[1] | [1] |
| Microbial Fermentation (enzyme-producing microbes) | Saponins | Conversion Rate | 32.4% under optimized fermentation conditions.[1] | [1] |
| Enzymolysis and Acid Hydrolysis | Protodioscin from Dioscorea nipponica | Diosgenin Yield and Purity | Yield: 31.07±0.56%, Purity: 72.30±0.24% under optimized conditions.[4] | [4] |
| Amylase and Cellulase | Steroid saponins from Dioscorea zingiberensis | Diosgenin Yield | 9.76% | [6] |
Experimental Protocols
Protocol for Enzymatic Hydrolysis using β-Glucosidase
This protocol is adapted from studies on the conversion of furostanol saponins to spirostanol saponins to enhance diosgenin yield.[1][5]
Objective: To hydrolyze the terminal β-D-glucosyl group from this compound saponins.
Materials:
-
This compound saponin-containing plant material (e.g., dried and powdered Dioscorea zingiberensis)
-
β-Glucosidase from Aspergillus flavus
-
Citrate (B86180) buffer (0.05 M, pH 5.0)
-
Deionized water
-
Incubator or water bath
-
Reaction vessels (e.g., Erlenmeyer flasks)
-
Lyophilizer or vacuum oven
Procedure:
-
Substrate Preparation: Weigh a known amount of the dried, powdered plant material containing this compound saponins.
-
Reaction Setup:
-
Suspend the plant material in citrate buffer (pH 5.0) at a specified solid-liquid ratio (e.g., 1:10 w/v).
-
Add β-glucosidase to the suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 0.55% (w/w of substrate) can be used.[7]
-
-
Incubation:
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 95-100°C for 10 minutes to denature the enzyme.
-
-
Product Recovery:
-
Filter the mixture to separate the solid residue from the liquid hydrolysate.
-
The solid residue, now enriched with the desired spirostanol saponins, can be washed with deionized water.
-
Dry the solid residue by lyophilization or in a vacuum oven. This material is now ready for subsequent acid hydrolysis to yield diosgenin.
-
Protocol for Enzymatic Hydrolysis using Cellulase
This protocol is suitable for the hydrolysis of various glycosidic linkages on the saponin structure.[1]
Objective: To release diosgenin from steroidal saponins by hydrolyzing sugar moieties.
Materials:
-
This compound saponin extract
-
Commercial cellulase
-
Acetate (B1210297) buffer (pH 5.0)
-
Incubator or shaking water bath
-
Reaction vessels
-
Organic solvent for extraction (e.g., ethyl acetate or n-butanol)
-
Rotary evaporator
Procedure:
-
Substrate Preparation: Dissolve a known amount of the this compound saponin extract in the acetate buffer (pH 5.0).
-
Reaction Setup:
-
Add cellulase to the saponin solution. An enzyme to substrate ratio of 15 x 10³ U/g has been reported to be effective.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 55°C for an optimized duration, which may range from several hours to a couple of days.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination:
-
Inactivate the enzyme by boiling the reaction mixture for 10 minutes.
-
-
Product Extraction:
-
After cooling, extract the hydrolysate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sapogenin product.
-
-
Purification (Optional):
-
The crude product can be further purified using column chromatography or recrystallization.
-
Analytical Methods for Monitoring Hydrolysis
Accurate and reliable analytical methods are crucial for monitoring the progress of the enzymatic hydrolysis and quantifying the products.
| Analytical Technique | Purpose | Typical Conditions | Reference |
| HPLC-ELSD | Quantification of saponins and sapogenins | Column: C18; Mobile Phase: Acetonitrile-water gradient; Detector: Evaporative Light Scattering Detector (ELSD). | [5][8][9] |
| LC-MS/MS | Identification and structural elucidation of hydrolysis products | Ionization: Electrospray Ionization (ESI); Analyzer: Quadrupole Time-of-Flight (QToF) or Triple Quadrupole. | [4][10][11] |
| Thin Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress | Stationary Phase: Silica gel plates; Mobile Phase: A mixture of non-polar and polar solvents (e.g., chloroform:methanol:water). | [1] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the enzymatic hydrolysis of this compound saponins.
Caption: Workflow for enzymatic hydrolysis of this compound saponins.
Logical Relationship of Hydrolysis
The following diagram illustrates the logical progression from furostanol saponins to the valuable sapogenin, diosgenin, highlighting the role of enzymatic hydrolysis.
Caption: Conversion pathway from furostanol saponins to diosgenin.
References
- 1. researchgate.net [researchgate.net]
- 2. The Isolation, Identification and Immobilization Method of Three Novel Enzymes with Diosgenin-Producing Activity Derived from an Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
In Vivo Experimental Models for Studying Spirostan Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo experimental models to investigate the pharmacological properties of spirostans, with a particular focus on the well-studied spirostanol (B12661974) glycoside, diosgenin (B1670711). Spirostans have garnered significant interest for their therapeutic potential in a range of disorders, including cancer, metabolic syndrome, inflammation, and neurodegenerative diseases.[1][2] These protocols are intended to serve as a comprehensive resource for researchers designing and executing preclinical studies in this area.
Anti-Inflammatory Effects of Spirostans
Spirostanol glycosides have demonstrated notable anti-inflammatory properties in various preclinical models. These effects are often mediated through the modulation of key inflammatory signaling pathways.
Relevant In Vivo Models
-
Lipopolysaccharide (LPS)-induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to rodents elicits a systemic inflammatory response characterized by the production of pro-inflammatory cytokines. This model is useful for evaluating the acute anti-inflammatory effects of spirostans.
-
Carrageenan-induced Paw Edema: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response, resulting in edema. The reduction in paw volume is a key parameter for assessing anti-inflammatory activity.
-
Collagen-induced Arthritis (CIA) in Mice: The CIA model is a well-established model for rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response leading to chronic inflammation and joint destruction, mimicking the pathology of human rheumatoid arthritis.
Data Presentation: Anti-Inflammatory Studies
| Spirostan/Derivative | Animal Model | Dosing Regimen | Key Findings | Reference |
| Diosgenin | Coculture of 3T3-L1 adipocytes and RAW macrophages | Not Applicable (in vitro) | Decreased production of TNF-α, MCP-1, and NO. | [3] |
| Taccavietnamosides A-E | LPS-stimulated RAW 264.7 macrophages and BV2 cells | Not Applicable (in vitro) | Moderate inhibition of NO production with IC50 values from 37.0 to 60.7μM. | [4] |
| Timosaponins | Rat model | Not Applicable (in vitro) | Dual inhibitors of 5-LOX and COX-2 enzymes with IC50 ≤ 6.07 μM. | [5][6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for assessing the anti-inflammatory effect of a test this compound compound using the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g)
-
Test this compound compound (e.g., diosgenin)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Carrageenan): Vehicle + Carrageenan.
-
Group 3 (Test Compound): Test this compound compound (e.g., 50 mg/kg) + Carrageenan.
-
Group 4 (Standard Drug): Indomethacin (10 mg/kg) + Carrageenan.
-
-
Compound Administration: Administer the vehicle, test compound, or standard drug orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat (except the control group).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
Signaling Pathway: this compound Modulation of NF-κB
// Nodes this compound [label="this compound\n(e.g., Diosgenin)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_IkB [label="NF-κB-IκBα\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=solid]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> IKK [label="Inhibits", color="#EA4335"]; IKK -> IkB [label="Phosphorylates &\nDegrades", color="#202124"]; IkB -> NFkB_IkB [style=invis]; NFkB -> NFkB_IkB [style=invis]; NFkB_IkB -> NFkB [label="Releases", color="#34A853"]; NFkB -> Nucleus [label="Translocates to", color="#4285F4"]; Nucleus -> ProInflammatory_Genes [label="Activates", color="#34A853"];
// Invisible edges for alignment {rank=same; this compound; IKK;} {rank=same; IkB; NFkB; NFkB_IkB;} {rank=same; Nucleus; ProInflammatory_Genes;} } this compound inhibition of the NF-κB signaling pathway.
Anti-Cancer Effects of Spirostans
Diosgenin and other spirostans have demonstrated anti-tumor activity in various cancer models, acting through the modulation of cell proliferation, apoptosis, and metastasis.[7][8]
Relevant In Vivo Models
-
Xenograft Models: Human cancer cell lines (e.g., breast, prostate, colon) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[9][10] This is the most common model to test the efficacy of anti-cancer compounds. Tumor growth inhibition is the primary endpoint.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the tumor, the immune system, and the therapeutic agent.
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that more accurately recapitulate human cancer progression.[10]
Data Presentation: Anti-Cancer Studies
| This compound/Derivative | Animal Model | Dosing Regimen | Key Findings | Reference |
| Diosgenin | MDA-MB-231 and MCF-7 breast cancer xenografts in nude mice | Not specified | Significantly inhibited tumor growth. | [11] |
| L-valine diosgenin ester | S-180 mouse transplanted tumor cells | Not specified | Inhibited tumor cell proliferation in vivo. | [12] |
Experimental Protocol: Human Breast Cancer Xenograft in Nude Mice
This protocol describes the evaluation of a test this compound compound on the growth of human breast cancer xenografts in immunodeficient mice.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Test this compound compound
-
Vehicle
-
Calipers
-
Surgical tools for euthanasia
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):
-
Group 1 (Control): Vehicle.
-
Group 2 (Test Compound): Test this compound compound (e.g., 25 mg/kg, administered via oral gavage daily).
-
-
Treatment and Monitoring: Administer the treatment for a specified period (e.g., 4 weeks). Continue to monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathway: Diosgenin's Multi-Targeted Anti-Cancer Action
// Nodes Diosgenin [label="Diosgenin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Diosgenin -> PI3K [label="Inhibits", color="#EA4335"]; Diosgenin -> Akt [label="Inhibits", color="#EA4335"]; Diosgenin -> NFkB [label="Inhibits", color="#EA4335"]; Diosgenin -> STAT3 [label="Inhibits", color="#EA4335"]; Diosgenin -> MAPK [label="Modulates", color="#4285F4"]; PI3K -> Akt; Akt -> NFkB; Akt -> Proliferation [label="Promotes", color="#34A853"]; NFkB -> Proliferation [label="Promotes", color="#34A853"]; NFkB -> Metastasis [label="Promotes", color="#34A853"]; STAT3 -> Proliferation [label="Promotes", color="#34A853"]; MAPK -> Proliferation [label="Promotes", color="#34A853"]; Diosgenin -> Apoptosis [label="Induces", color="#34A853"]; } Diosgenin's modulation of key cancer signaling pathways.
Metabolic Regulatory Effects of Spirostans
Diosgenin has shown promise in ameliorating metabolic syndrome by improving insulin (B600854) sensitivity, regulating lipid metabolism, and reducing obesity.[3][13]
Relevant In Vivo Models
-
High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a high-fat diet for an extended period induces obesity, insulin resistance, and dyslipidemia, closely mimicking the features of human metabolic syndrome.[14][15]
-
Genetically Obese and Diabetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[16]
-
ob/ob Mice: These mice are deficient in leptin, resulting in a similar phenotype to db/db mice.
-
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce type 1 or, with a combination of HFD, type 2 diabetes.[1][3]
Data Presentation: Metabolic Regulation Studies
| This compound/Derivative | Animal Model | Dosing Regimen | Key Findings | Reference |
| Diosgenin | High-fat diet-fed mice | 100 or 200 mg/kg | Improved weight, hepatic lipid accumulation, and adipocyte size. | [14] |
| Diosgenin | High-fat diet-fed mice | Not specified | Increased total antioxidant capacity and decreased malondialdehyde levels. | [15] |
| Diosgenin | db/db mice | 5.0 mg/kg/day for 24 weeks | Improved retinal thickness and ganglion cell number. | [16] |
| Diosgenin | Streptozotocin-induced diabetic rats | 10 mg/kg/day for 30 days | Restored blood glucose, lipid profile, and pancreatic β-cell number to normal. | [3] |
| Diosgenin | Streptozotocin-induced diabetic rats | 20 and 40 mg/kg b.w. for 28 days | Significantly decreased glucose concentration. | [1] |
| Diosgenin | Male C57 mice with STZ-induced diabetes | 50 and 100 mg/kg | Significantly reduced blood glucose and increased body weight. | [1] |
Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
This protocol details the induction of obesity and subsequent treatment with a test this compound compound in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (NCD)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Test this compound compound
-
Vehicle
-
Metabolic cages
-
Glucose meter and strips
-
Insulin assay kit
Procedure:
-
Model Induction:
-
Acclimatize mice for one week.
-
Divide mice into two groups: one fed NCD and the other HFD.
-
Maintain the diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Grouping and Treatment: After the induction period, divide the HFD-fed mice into two subgroups (n=8-10 per group):
-
Group 1 (NCD): NCD + Vehicle.
-
Group 2 (HFD): HFD + Vehicle.
-
Group 3 (HFD + Test Compound): HFD + Test this compound compound (e.g., 100 mg/kg, daily oral gavage).
-
-
Treatment and Monitoring:
-
Administer the treatment for 6-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 6-hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Sample Collection: At the end of the study, euthanize the mice and collect blood for measuring serum insulin, lipids, and inflammatory markers. Collect tissues (liver, adipose tissue) for histological and molecular analysis.
Experimental Workflow: In Vivo Study of Metabolic Effects
// Nodes Start [label="Start: Animal Acclimatization\n(e.g., C57BL/6J mice)", fillcolor="#FFFFFF", style=solid]; Induction [label="Model Induction\n(e.g., High-Fat Diet for 8-12 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(NCD, HFD, HFD+this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g., 6-8 weeks daily gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="In-life Monitoring\n(Body Weight, Food Intake)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Tests [label="Metabolic Phenotyping\n(GTT, ITT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Euthanasia & Sample Collection\n(Blood, Liver, Adipose Tissue)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Biochemical, Histological, Molecular)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Induction; Induction -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [dir=both]; Treatment -> Metabolic_Tests; Metabolic_Tests -> Endpoint; Endpoint -> Analysis; } Workflow for an in vivo study of metabolic effects.
General Considerations for In Vivo Studies
-
Pharmacokinetics: Before conducting efficacy studies, it is advisable to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound compound. This information is crucial for selecting an appropriate dose and administration route.
-
Toxicity: Acute and chronic toxicity studies should be conducted to establish the safety profile of the this compound compound and to determine the maximum tolerated dose (MTD).
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
These application notes and protocols provide a framework for investigating the pharmacological properties of spirostans in vivo. Researchers should adapt and optimize these protocols based on their specific research questions and the characteristics of the this compound compound under investigation.
References
- 1. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 15. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diosgenin, a Natural Steroidal Sapogenin, Alleviates the Progression of Diabetic Retinopathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergistic Effects of Spirostan Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the synergistic effects of Spirostan mixtures. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the design and execution of robust synergy studies.
Introduction to Synergy Assessment
The combination of multiple bioactive compounds, such as those found in this compound mixtures, can lead to therapeutic effects that are greater than the sum of their individual effects. This phenomenon, known as synergy, is a key area of investigation in drug discovery and development. Quantifying the degree of interaction between components is crucial for identifying promising combination therapies. The two most widely accepted methods for this are the Combination Index (CI) method and Isobologram Analysis.
Key Methodologies
Combination Index (CI) Method
The CI method, developed by Chou and Talalay, provides a quantitative measure of the interaction between two or more substances. The calculation is based on the median-effect principle and results in a CI value that categorizes the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This method is highly valuable for its ability to provide a numerical value for the strength of the synergistic or antagonistic interaction.
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and assess drug interactions.[1] It involves plotting the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth, IC50). A line connecting the IC50 values of the individual drugs is the "line of additivity." Data points for combination treatments that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[2][3][4][5]
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of this compound mixtures involves a series of in vitro assays, with the checkerboard assay being a cornerstone for generating the necessary dose-response data.
References
- 1. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 2. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spirostan Extraction from Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of spirostanol (B12661974) saponins (B1172615) from plant material.
Troubleshooting Guide
This section addresses common issues encountered during the spirostan extraction process.
Issue: Low this compound Yield
-
Question: My extraction is resulting in a very low yield of spirostans. What are the potential causes and how can I improve it?
-
Answer: Low this compound yield can be attributed to several factors.[1][2] A primary consideration is the quality of the raw plant material ; a low concentration of the target compound in the starting material will naturally limit the final yield.[1] The selection of an appropriate extraction solvent is critical, as it should have a strong solubility for spirostans.[1][3][4] Additionally, several process parameters significantly influence extraction efficiency:
-
Particle Size: Ensure the plant material is finely ground to increase the surface area available for solvent contact.[2][5][6]
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction yield, though excessively high ratios can lead to unnecessary solvent waste and longer concentration times.[2]
-
Extraction Time and Temperature: Both need to be optimized. While longer times and higher temperatures can increase yield, excessive heat may degrade thermolabile spirostans.[1][2]
-
Extraction Method: The choice of extraction technique plays a significant role. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction.[4][7]
-
Issue: Co-extraction of Impurities
-
Question: My extract contains a high level of impurities, such as chlorophyll (B73375) and lipids, which are interfering with downstream analysis. How can I remove them?
-
Answer: The presence of impurities is a common challenge. To mitigate this, a defatting step is often recommended prior to the main extraction. This can be achieved by pre-extracting the plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other low-polarity compounds.[8] For chlorophyll removal, techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning can be employed.[9]
Issue: Hydrolysis of Saponins During Extraction
-
Question: I suspect that the glycosidic bonds of my spirostanol saponins are being cleaved during extraction, leading to the formation of sapogenins. How can I prevent this?
-
Answer: Saponin (B1150181) hydrolysis can occur under harsh extraction conditions, particularly with the use of strong acids or high temperatures.[10] To prevent this, it is crucial to use mild extraction conditions.[10] Consider using neutral or slightly acidic solvents and maintaining a moderate temperature. Enzymatic hydrolysis can also be a factor during aqueous extractions; therefore, prompt processing or the use of enzyme inhibitors may be necessary.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound extraction.
-
Question: What is the best solvent for extracting spirostans?
-
Answer: The ideal solvent depends on the specific spirostanol saponins being targeted, as their polarity can vary. However, aqueous ethanol (B145695) and methanol (B129727) are frequently used and have been shown to be effective.[11] Ethanol/water mixtures are often preferred due to their versatile polarity and acceptability for human consumption.[12] The optimal concentration of the aqueous alcohol solution should be determined experimentally; for instance, 80% methanol has been suggested as a good compromise for a range of secondary metabolites.[13]
-
Question: What are the most common methods for this compound extraction?
-
Answer: Both conventional and modern extraction techniques are employed.
-
Conventional Methods: Maceration, percolation, and Soxhlet extraction are traditional methods.[2][3][14] While simple, they can be time-consuming and require large volumes of solvent.[2] Reflux extraction is more efficient than maceration but is not suitable for heat-sensitive compounds.[2]
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly popular due to their higher efficiency and shorter extraction times.[4][7] Supercritical Fluid Extraction (SFE) is another advanced technique that offers high selectivity.[4]
-
-
Question: How can I monitor the progress of my extraction?
-
Answer: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of spirostans in your extract.[15] By comparing the TLC profile of the extract to a known this compound standard, you can qualitatively assess the success of the extraction. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the preferred method.[8][9]
-
Question: How are spirostans isolated and purified from the crude extract?
-
Answer: Crude extracts are typically subjected to one or more chromatographic techniques for purification. Column chromatography using silica (B1680970) gel or reversed-phase materials (like C18 or C30) is a common initial step.[8][16][17] Further purification can be achieved using techniques like preparative HPLC to isolate individual spirostanol saponins.[18]
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent over time.[3] | Simple, suitable for thermolabile compounds.[2] | Time-consuming, low efficiency.[2] |
| Soxhlet Extraction | Continuous solvent reflux.[3][5] | Efficient for exhaustive extraction. | Can degrade thermolabile compounds, requires significant time and solvent.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance mass transfer and break cell walls.[4] | Faster, more efficient, less solvent consumption.[2][7] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Heats the solvent and plant material with microwave irradiation.[4] | Very fast, high efficiency, reduced solvent use.[7] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents.[4] | High selectivity, solvent-free product. | High initial equipment cost. |
Table 2: Influence of Extraction Parameters on Yield
| Parameter | General Effect on Yield | Considerations |
| Solvent Polarity | Must match the polarity of the target spirostans. | Mixtures of solvents (e.g., ethanol/water) can be optimized.[12] |
| Temperature | Increased temperature generally increases solubility and diffusion.[1] | High temperatures can cause degradation of target compounds.[1] |
| Extraction Time | Yield increases with time up to a certain point (equilibrium).[2] | Prolonged times can lead to degradation and are less efficient.[2] |
| Solvent-to-Solid Ratio | Higher ratios generally lead to higher yields.[2] | Very high ratios increase solvent consumption and processing time.[2] |
| Particle Size | Smaller particle size increases surface area and extraction efficiency.[2][6] | Very fine powders can be difficult to filter. |
Experimental Protocols
Protocol 1: General Maceration Extraction of Spirostans
-
Preparation of Plant Material: Air-dry the plant material in the shade, then grind it into a fine powder (e.g., 60-120 mesh).[15]
-
Extraction:
-
Place the powdered plant material in a suitable vessel.
-
Add the chosen solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the vessel and allow it to stand at room temperature for a designated period (e.g., 7 days), with occasional agitation.[15]
-
Repeat the extraction process with fresh solvent multiple times (e.g., 3 times) to ensure exhaustive extraction.[15]
-
-
Concentration:
-
Combine the filtrates from all extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).[15]
-
-
Fractionation (Optional):
-
Suspend the dried crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, n-butanol) to separate compounds based on their polarity.[15]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Spirostans
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered plant material in the extraction vessel of an ultrasonic bath or probe system.
-
Add the optimized solvent (e.g., 85% ethanol) at the determined liquid-to-solid ratio (e.g., 10:1 mL/g).[19]
-
Set the ultrasonic frequency and power to the desired levels.
-
Conduct the extraction for the optimized time (e.g., 75 minutes) and at the optimal temperature (e.g., 50°C).[19]
-
Repeat the extraction for the determined number of cycles (e.g., 3 times).[19]
-
-
Concentration and Further Processing: Follow steps 3 and 4 from Protocol 1.
Mandatory Visualization
Caption: General workflow for the extraction and isolation of spirostans.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. biohackacademy.github.io [biohackacademy.github.io]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. ftb.com.hr [ftb.com.hr]
- 13. researchgate.net [researchgate.net]
- 14. foodresearchlab.com [foodresearchlab.com]
- 15. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of Spirostan Compounds In Vitro
This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of spirostan compounds in in vitro experimental settings.
Troubleshooting Guide
Low solubility can lead to inconsistent and unreliable experimental results. The following table outlines common issues, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause | Recommended Solutions |
| Hazy Stock Solution or Visible Particles | The compound is not fully dissolved in the stock solvent. | 1. Gently warm the solution (ensure compound is heat-stable). 2. Use sonication or vortexing to aid dissolution.[1][2] 3. Increase the solvent volume to create a lower, more manageable stock concentration.[2] |
| Precipitation Upon Dilution into Aqueous Buffer | The compound has very low aqueous solubility. The high concentration of organic solvent in the stock is diminished upon dilution, causing the compound to "crash out."[2] | 1. Lower the final compound concentration in the assay. 2. Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within the tolerance limits of your assay (typically ≤1%).[2] 3. Use an intermediate dilution step into a mix of solvent and aqueous buffer before the final dilution.[2] 4. Explore alternative co-solvents or solubilizing agents (see Table 1). |
| Inconsistent or Non-Dose-Dependent Assay Results | The compound may be precipitating at higher concentrations in the assay plate, reducing the effective concentration. | 1. Visually inspect assay plates for precipitation using a microscope.[2] 2. Determine the compound's kinetic solubility in the final assay buffer to find the maximum usable concentration.[2] 3. Consider using solubilization technologies like cyclodextrins or surfactants.[3][4] |
| Compound Degradation Over Time | The compound is unstable in the chosen solvent or buffer system. | 1. Prepare fresh solutions immediately before each experiment.[2] 2. Assess compound stability in the selected solvent and buffer. 3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: My this compound compound dissolves in DMSO, but precipitates in my cell culture medium. What should I do?
This is a classic case of precipitation upon dilution. The high concentration of DMSO in your stock solution keeps the compound soluble, but when this is diluted into the aqueous medium, the DMSO concentration drops, and the compound can no longer stay in solution.
Solutions:
-
Optimize Co-solvent Concentration: Try to keep the final DMSO concentration as high as your assay permits (e.g., 0.5% to 1%) to help with solubility.[2][5]
-
Reduce Final Compound Concentration: Your assay may be effective at a lower compound concentration that remains soluble.
-
Use Solubilizing Excipients: If the above methods are insufficient, consider using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]
Q2: What is the best universal solvent for this compound compounds?
There is no single universal solvent. The choice depends heavily on the specific this compound's structure (aglycone and sugar moieties). Dimethyl Sulfoxide (DMSO) is the most common starting point for creating stock solutions for in vitro testing due to its strong solubilizing power.[5] For extraction and isolation, solvents like methanol, ethanol, and dichloromethane (B109758) are often used.[8][9]
Q3: How can I increase the solubility of my this compound compound without using a high concentration of organic solvents?
Several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble compounds, like spirostans, increasing their apparent water solubility.[3][4] Modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3][10]
-
pH Modification: If your compound has acidic or basic functional groups, adjusting the pH of your buffer can ionize the compound, which often dramatically increases aqueous solubility.[4][11]
-
Use of Surfactants: For non-cell-based assays (e.g., enzyme assays), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help solubilize compounds by forming micelles.[1][4]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier or polymer. While more common in drug formulation for oral delivery, the principle can be adapted to prepare aqueous-dispersible powders for in vitro use.[6][12]
Q4: Can I use sonication to dissolve my compound?
Yes, sonication is a useful technique to break down aggregates and increase the rate of dissolution for compounds that are slow to dissolve.[1] However, be aware that prolonged or high-energy sonication can potentially degrade some compounds.
Q5: What are co-solvents and how do I use them?
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[4][11] The strategy is to dissolve the compound in a high concentration of the co-solvent and then dilute this stock solution into the aqueous assay medium. The final concentration of the co-solvent must be low enough to be non-toxic to cells and not interfere with the assay.[5]
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) (for cell-based assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 1% | Widely used but can be toxic to some cell lines at concentrations >1%.[5] |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations.[5] |
| Polyethylene Glycol 400 (PEG 400) | 0.5% | < 2% | A less toxic alternative to DMSO for some systems. |
| Propylene Glycol (PG) | 0.5% | < 2% | Often used in combination with other co-solvents. |
Experimental Protocols
Protocol 1: General Method for Using a Co-solvent System
-
Prepare Stock Solution: Dissolve the this compound compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure it is fully dissolved.
-
Determine Final Concentration: Decide the final concentration of the compound required for the experiment.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the stock solution in cell culture medium or buffer containing a higher-than-final percentage of the co-solvent.
-
Final Dilution: Add a small volume of the stock or intermediate solution to your experimental system (e.g., wells in a microplate containing cells and medium) to reach the final desired concentration.
-
Control: Always include a vehicle control in your experiment, which contains the same final concentration of the co-solvent as your test samples.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes a method to prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.[7]
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or your assay buffer at the desired concentration (e.g., 10-20% w/v).
-
Add Compound: Slowly add the powdered this compound compound to the HP-β-CD solution while vortexing or stirring vigorously.
-
Incubate for Complexation: Stir or rotate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Determine Concentration: Use a suitable analytical method (e.g., HPLC-UV) to accurately determine the concentration of the solubilized this compound compound in the filtrate. This filtered solution can then be used as a stock for dilutions in your in vitro assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Spirostan Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of Spirostan isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation of these structurally similar compounds.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound isomers, offering potential causes and actionable solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers. Standard C18 columns often fail to resolve structurally similar steroids. | 1. Change Column Chemistry: - Biphenyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the stationary phase and are highly effective for separating steroid isomers.[1][2][3][4][5] They often show enhanced retention and resolution compared to C18 columns.[2] - Phenyl-Hexyl Columns: These also provide π-π interactions and can improve selectivity. - C30 Columns: These can offer better shape selectivity for structurally similar isomers.2. Optimize Mobile Phase: - Organic Modifier: Switch between acetonitrile (B52724) and methanol (B129727). Methanol can enhance π-π interactions with phenyl-based columns, potentially improving resolution.[1] - Gradient Slope: Employ a shallower gradient to increase the separation window between closely eluting peaks. - Additives: Incorporate small amounts of formic acid (e.g., 0.1%) or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape and potentially alter selectivity. |
| Peak Tailing | Secondary Interactions: Analyte interaction with residual silanol (B1196071) groups on the silica-based stationary phase. | 1. Mobile Phase pH Adjustment: Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these interactions.2. Use of End-capped Columns: Employ high-purity, end-capped columns that have fewer exposed silanol groups.3. Add a Basic Modifier: For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help to block the active silanol sites. |
| Irreproducible Retention Times | Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections, especially in gradient elution. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. This is particularly crucial for gradient methods.2. Prepare Fresh Mobile Phase: Prepare mobile phase daily to avoid changes in composition due to solvent evaporation.3. Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times. |
| Ghost Peaks | Mobile Phase Contamination: Impurities in the solvents or additives.Sample Carryover: Residual sample from a previous injection in the autosampler. | 1. Use High-Purity Solvents: Utilize HPLC or MS-grade solvents and additives.2. Run Blank Gradients: Inject a blank (mobile phase) to determine if the ghost peaks originate from the system or the sample.3. Optimize Autosampler Wash: Ensure the autosampler needle and injection port are thoroughly washed with a strong solvent between injections. |
| Poor Enantiomeric Resolution | Incorrect Chiral Stationary Phase (CSP): The chosen CSP is not suitable for the specific enantiomers. | 1. Screen Different CSPs: Test a variety of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides selectivity for your analytes.2. Optimize Mobile Phase: For normal-phase chiral chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).3. Lower the Temperature: Reducing the column temperature can often enhance enantioselectivity.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound isomers, such as epimers or diastereomers, often have identical or very similar molecular weights and polarities. This structural similarity results in nearly identical interactions with the stationary phase, leading to co-elution or poor resolution with standard chromatographic methods.[1]
Q2: What is the best type of column for separating this compound isomers?
A2: While traditional C18 columns can be used, columns with alternative selectivities are often more effective. Biphenyl-phase columns have demonstrated superior performance in separating steroid isomers due to their ability to engage in π-π interactions in addition to hydrophobic interactions.[1][2][3][4][5] For enantiomeric separations, a chiral stationary phase (CSP) is essential.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: The choice of organic modifier can significantly impact selectivity. Methanol is a protic solvent and can act as a hydrogen bond donor and acceptor, while acetonitrile is aprotic. When using phenyl-based columns (like Biphenyl or Phenyl-Hexyl), methanol can enhance π-π interactions between the analyte and the stationary phase, often leading to improved resolution of isomers.[1]
Q4: When should I consider using a chiral column?
A4: A chiral column is necessary when you need to separate enantiomers, which are non-superimposable mirror images of each other. Diastereomers can often be separated on achiral columns, but enantiomers require a chiral environment to differentiate them.
Q5: How can I improve the peak shape of my this compound isomers?
A5: Peak tailing is a common issue and can often be addressed by adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase. This helps to protonate any free silanol groups on the stationary phase, reducing unwanted secondary interactions with the analytes. Using a high-purity, well-end-capped column also minimizes these interactions.
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Steroid Isomers
This table summarizes the chromatographic parameters for the separation of a critical pair of steroid isomers, 21-deoxycortisol (B132708) and 11-deoxycortisol, on two different stationary phases.
| Stationary Phase | Isomer Pair | Retention Time (t R) of Peak 1 (min) | Retention Time (t R) of Peak 2 (min) | Resolution (R s) |
| Accucore C18 | 21-deoxycortisol / 11-deoxycortisol | Not Specified | Not Specified | 1.9 |
| Accucore Biphenyl | 21-deoxycortisol / 11-deoxycortisol | Not Specified | Not Specified | 7.93 [1] |
As demonstrated, the Biphenyl phase provides a significant improvement in resolution for this challenging isomer pair.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for the Analysis of Steroid Isomers
This protocol provides a starting point for the separation of a panel of steroid isomers using a Biphenyl stationary phase.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
-
Sample Preparation:
-
For plasma samples, a protein precipitation step using zinc trifluoroacetate (B77799) in methanol can be employed.[3]
-
-
Chromatographic Conditions:
-
Column: Kinetex Biphenyl (150 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be developed. A total run time of around 10 minutes is often achievable.[3]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be necessary depending on the analytes.[3]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Protocol 2: Analysis of Spirostanol Saponins from a Plant Extract
This protocol is adapted for the analysis of more complex Spirostanol saponins.
-
Instrumentation:
-
UHPLC system with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[7]
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 μm).[7]
-
Mobile Phase A: Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Methanol:Acetonitrile (v/v/v).[7]
-
Gradient Program:
-
0–15 min, 12–24% B
-
15–30 min, 24–32% B
-
30–42 min, 32–40% B
-
42–47 min, 40–60% B
-
47–65 min, 60–95% B[7]
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 3 µL.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive Ion Mode.[7]
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis | MDPI [mdpi.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Large-Scale Synthesis of Spirostan Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Spirostan analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound analogues?
A1: The primary challenges include:
-
Starting Material Sourcing and Consistency: Many this compound analogues are derived from natural sources like yams (Dioscorea species) and agave plants, making the supply and quality of starting materials like diosgenin (B1670711) variable.[1][2]
-
Stereochemical Control: Spirostans possess multiple chiral centers, and achieving the desired stereoisomer on a large scale can be difficult, often requiring complex stereoselective synthesis or separation of diastereomers.[3][4][5][6][7]
-
Protecting Group Strategy: The multi-functional nature of this compound scaffolds necessitates the use of protecting groups. Their introduction and removal add steps, increase costs, and can lower the overall yield.[8][9][10][11][12]
-
Low Yields and Difficult Purification: Complex reaction pathways and the formation of closely related byproducts often lead to low yields and challenging purification processes.[13][14]
-
Scalability of Reactions: Reactions that work well on a lab scale may not be directly transferable to a large-scale industrial setting due to issues with heat transfer, mixing, and reagent addition.
Q2: How can I improve the yield of my this compound analogue synthesis?
A2: To improve yields, consider the following:
-
Optimize Reaction Conditions: Systematically evaluate parameters such as solvent, temperature, reaction time, and catalyst loading.[15][16][17]
-
High-Quality Starting Materials: Ensure the purity and consistency of your starting materials, as impurities can lead to side reactions and lower yields.
-
Inert Atmosphere: Many organometallic reagents used in steroid synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Efficient Protecting Group Strategy: Choose protecting groups that are stable under the reaction conditions and can be removed with high efficiency in the final steps.[8][9]
-
Purification Optimization: Develop robust purification methods to minimize product loss during isolation. This may involve exploring different chromatography resins or crystallization techniques.[18][19][20]
Q3: What are the best practices for selecting protecting groups in this compound synthesis?
A3: Best practices for selecting protecting groups include:
-
Orthogonality: Select protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups without affecting others.[9]
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.[8][10]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, cost-effective reagents.[12]
-
Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce new chiral centers, which could complicate purification.[8]
-
Compatibility with Large-Scale Synthesis: The reagents used for protection and deprotection should be suitable for use in large reactors and not pose significant safety or environmental hazards.
Troubleshooting Guides
Problem 1: Low Yield in the Opening of the Spiroketal Ring (F-ring)
Symptoms:
-
Incomplete conversion of the starting this compound to the furostan (B1232713) derivative.
-
Formation of multiple, difficult-to-separate byproducts.
-
Low isolated yield of the desired furostan product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Acid Catalysis | Optimize the choice and concentration of the acid catalyst. For example, when converting diosgenin to pseudodiosgenin, the type of acid (e.g., acetic anhydride, trifluoroacetic acid) and reaction time are critical.[21] |
| Suboptimal Reaction Temperature | Temperature plays a crucial role. Room temperature may be sufficient for some transformations with potent activators like BF₃·OEt₂, while others may require heating to achieve complete conversion.[21] Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Presence of Water | Traces of water can quench reagents and lead to unwanted side reactions. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Steric Hindrance | If the substrate is sterically hindered, a stronger Lewis acid or higher temperatures may be required to facilitate ring opening. |
Problem 2: Poor Stereoselectivity in the Reduction of a Ketone
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomeric alcohols.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Choice of Reducing Agent | The stereochemical outcome of a ketone reduction is highly dependent on the reducing agent. For example, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can give different stereoselectivities. Bulky reducing agents like L-Selectride® often provide higher stereoselectivity. |
| Reaction Temperature | Lowering the reaction temperature (e.g., to -78 °C) can often enhance the stereoselectivity of the reduction. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Experiment with different solvents (e.g., THF, methanol, dichloromethane). |
| Chelation Control | If there is a nearby hydroxyl or other coordinating group, using a chelating metal in the reducing agent (e.g., zinc borohydride) can direct the hydride attack from a specific face, leading to higher stereoselectivity. |
Problem 3: Incomplete Deprotection of a Silyl (B83357) Ether
Symptoms:
-
Persistence of the silyl ether protecting group after the deprotection step.
-
Low yield of the deprotected alcohol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance around the Silyl Ether | Highly hindered silyl ethers (e.g., tert-butyldiphenylsilyl, TBDPS) require more forcing conditions for removal than less hindered ones (e.g., trimethylsilyl, TMS). Increase the reaction time or use a more potent fluoride (B91410) source like TBAF in THF. |
| Insufficient Reagent | Ensure that a sufficient stoichiometric excess of the deprotecting agent (e.g., fluoride source or acid) is used. |
| Inappropriate Deprotection Conditions | The choice of deprotection reagent is critical. For example, TBAF is effective for most silyl ethers, while acidic conditions (e.g., HCl in THF/water) are also commonly used. The choice depends on the stability of other functional groups in the molecule.[11] |
| Solvent Choice | The deprotection reaction may be slow in certain solvents. THF is a common and effective solvent for fluoride-mediated deprotection. |
Experimental Protocols
Key Experiment: Acid-Catalyzed Opening of the Spiroketal Ring of Diosgenin
This protocol describes the conversion of diosgenin (a this compound) to pseudodiosgenin (a furostan), a common step in the synthesis of many steroidal drug precursors.[21]
Materials:
-
Diosgenin
-
Acetic anhydride
-
Trifluoroacetic acid (TFAA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve diosgenin in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride, followed by the dropwise addition of BF₃·OEt₂.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure pseudodiosgenin.
Visualizations
Caption: General workflow for the synthesis of this compound analogues from diosgenin, highlighting key challenges.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. media.neliti.com [media.neliti.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- 15. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Spirostan Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spirostan extracts. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound extracts?
Crude this compound extracts typically contain a mixture of steroidal saponins (B1172615) with varying glycosylation patterns and aglycone structures. Common impurities include:
-
Structurally similar saponins: These can be isomers or other spirostanol (B12661974) glycosides that co-elute during chromatographic separation.
-
Furostanol glycosides: These are often precursors or related compounds to spirostanol saponins.
-
Pigments, lipids, and phenols: These are common co-extractives from plant material.[1]
-
Sugars and polysaccharides: These are often present in high concentrations in plant extracts.
Q2: Which chromatographic techniques are most effective for purifying this compound saponins?
A multi-step chromatographic approach is generally the most effective. This typically involves:
-
Macroporous Resin Column Chromatography: Often used for initial cleanup and enrichment of the total saponin (B1150181) fraction.
-
Silica (B1680970) Gel Column Chromatography: A standard technique for separating saponins based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation and is suitable for final purification of individual saponins. C18 and C30 columns are commonly used.[2][3]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support and can yield high purity and recovery.[4]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Analysis
Q: My spots are streaking on the TLC plate. What could be the cause?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Try diluting your sample before spotting.[5][6][7]
-
Inappropriate Solvent System: The polarity of the developing solvent may not be suitable for your compounds. If your compounds are acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.[5]
-
Presence of Highly Polar Impurities: Sugars and other very polar compounds can cause streaking. A preliminary purification step to remove these impurities may be necessary.
Q: My spots are not separating well and have very similar Rf values. What should I do?
A: Poor separation of spots with similar Rf values is a common challenge with complex saponin mixtures.
-
Optimize the Mobile Phase: Experiment with different solvent systems of varying polarities. A common mobile phase for spirostanol saponins on silica gel TLC is a mixture of chloroform (B151607), methanol (B129727), and water (e.g., 65:35:10 v/v/v).[4]
-
Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as a reversed-phase (C18) plate.[5]
-
Two-Dimensional TLC: Develop the plate in one solvent system, dry it, and then develop it again in a second solvent system at a 90-degree angle to the first development.
Column Chromatography
Q: My column is running very slowly, and the backpressure is high. What is the problem?
A: High backpressure and slow flow rate in column chromatography can be due to:
-
Improperly Packed Column: The silica gel may be packed too tightly or unevenly. Ensure the column is packed uniformly.
-
Clogged Frit: Fine particles from the sample or silica may have clogged the column frit. Ensure your sample is filtered before loading.
-
Precipitation of Sample on the Column: The sample may have precipitated at the top of the column if it is not fully soluble in the mobile phase. Consider using a stronger solvent to dissolve the sample for loading or use the dry loading method.[8]
Q: I am seeing co-elution of multiple this compound saponins. How can I improve the separation?
A: Co-elution of structurally similar saponins is a frequent issue.
-
Gradient Elution: Use a gradient elution with a gradual increase in the polarity of the mobile phase. This can help to resolve compounds with close retention times.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a reversed-phase (e.g., C18) or a different type of adsorbent. For separating diastereomers (25R/S isomers), a C30 column has been shown to be effective.[2][9]
-
Fraction Collection: Collect smaller fractions and analyze them by TLC or HPLC to identify the fractions containing the pure compounds.
Recrystallization
Q: I am trying to recrystallize my purified this compound saponin, but it is oiling out instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Cooling Rate: Allow the solution to cool more slowly. Rapid cooling can favor the formation of an oil.
-
Solvent System: The solvent system may not be ideal. Try a different solvent or a mixture of solvents. Common solvent systems for recrystallization include ethanol (B145695), or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[10]
-
Scratching the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.
Quantitative Data on Purification Efficiency
The following table summarizes the purification of five steroid saponins from a crude extract of Dioscorea zingiberensis using High-Speed Counter-Current Chromatography (HSCCC).
| Compound | Weight from 100 mg Crude Extract (mg) | Purity by HPLC (%) |
| A | 20.1 | 95.8 |
| B | 25.0 | 97.2 |
| C | 17.0 | 96.4 |
| D | 12.3 | 96.1 |
| E | 11.2 | 95.2 |
| Data from[4] |
Experimental Protocols
General Extraction of this compound Saponins
This protocol describes a general method for obtaining a crude saponin extract from plant material.
-
Maceration: The dried and powdered plant material is extracted with 70% ethanol at room temperature with agitation.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned with a non-polar solvent like diethyl ether or chloroform to remove lipids and pigments. The aqueous layer containing the saponins is retained.
-
Butanol Extraction: The aqueous layer is then extracted with n-butanol. The n-butanol layer, which now contains the saponins, is collected.
-
Final Concentration: The n-butanol extract is concentrated under reduced pressure to yield the crude saponin extract.
Column Chromatography on Silica Gel
This protocol details the separation of a crude saponin extract using silica gel column chromatography.
-
Column Packing: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., chloroform).
-
Sample Loading: The crude saponin extract is dissolved in a minimum amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-adsorbed silica is loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is starting with chloroform and gradually increasing the proportion of methanol. For example, a stepwise gradient of chloroform-methanol mixtures (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v) can be used.
-
Fraction Collection: Fractions are collected and monitored by TLC.
-
Pooling and Concentration: Fractions with similar TLC profiles are pooled and concentrated to yield purified saponin fractions.
Preparative HPLC Purification
This protocol outlines the final purification of a partially purified saponin fraction by preparative HPLC.
-
Column: A reversed-phase C18 or C30 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed.
-
Sample Preparation: The saponin fraction is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter.
-
Injection and Fraction Collection: The sample is injected onto the column, and fractions are collected based on the detector response (e.g., UV at a low wavelength like 205 nm, or an Evaporative Light Scattering Detector - ELSD).
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
Visualizations
References
- 1. US2715122A - Extraction of saponins from yucca baccata - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Strategies to Prevent Spirostan Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Spirostan during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors leading to the degradation of this compound saponins (B1172615) during extraction are suboptimal pH, high temperatures, enzymatic activity, and the choice of extraction solvent. Spirostans are sensitive to acidic and alkaline conditions, which can lead to hydrolysis of the glycosidic linkages or rearrangements of the aglycone structure.[1][2] High temperatures can accelerate these degradation reactions.[1][3] Endogenous enzymes present in the plant material can also hydrolyze the saponins if not properly inactivated.[1][4] Additionally, certain solvents, like methanol (B129727), can react with the saponins to form artifacts.[5][6]
Q2: What is the optimal pH range for extracting Spirostans to minimize degradation?
A2: To minimize degradation, it is recommended to maintain a neutral or slightly acidic pH during the extraction process.[1] Highly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to the loss of the sugar moieties and the formation of the sapogenin.[7][8][9][10]
Q3: How does temperature affect the stability of Spirostans during extraction?
A3: Elevated temperatures can increase the rate of extraction but also significantly accelerate the degradation of Spirostans. For many saponins, an optimal extraction temperature is between 40-60°C.[3] Prolonged exposure to high temperatures should be avoided to prevent thermal degradation.[1][3]
Q4: How can I prevent enzymatic degradation of Spirostans during extraction?
A4: Endogenous enzymes in the plant material can be a significant cause of this compound degradation. To prevent this, it is recommended to quickly dry the plant material at a moderate temperature or to use a blanching step with boiling alcohol (e.g., ethanol) to denature the enzymes before proceeding with the extraction.[1][11]
Q5: Are there specific solvents I should avoid to prevent artifact formation?
A5: Yes, the use of methanol as an extraction solvent has been reported to cause the formation of methyl derivatives of steroidal saponins, which are not naturally present in the plant.[5][6] It is advisable to use ethanol (B145695) or other suitable solvents to avoid the formation of these artifacts.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
| Issue | Potential Cause | Solution |
| Low Yield of this compound | 1. Incomplete extraction. 2. Degradation during extraction. 3. Inappropriate solvent selection. | 1. Increase extraction time, use a more efficient method (e.g., Ultrasound-Assisted Extraction - UAE), or reduce particle size of the plant material.[12] 2. Control temperature and pH. Inactivate enzymes prior to extraction.[1][3] 3. Use a solvent of appropriate polarity, such as aqueous ethanol.[1][6] |
| Presence of Unknown Peaks in Chromatogram | 1. Formation of degradation products. 2. Formation of artifacts due to solvent. 3. Co-extraction of impurities. | 1. Review extraction conditions (pH, temperature) to minimize degradation.[1][3] 2. Avoid using methanol; opt for ethanol instead.[5][6] 3. Perform a pre-extraction with a non-polar solvent (defatting) or use a purification step like solid-phase extraction (SPE).[5] |
| Loss of Sugar Moieties from this compound Saponins | 1. Acid or enzymatic hydrolysis. | 1. Maintain a neutral pH during extraction and storage.[1] Inactivate endogenous enzymes before extraction.[1][4] |
| Conversion of Furostanol to Spirostanol Saponins | 1. This can be a desired conversion to increase the yield of certain spirostanols, but it can also be an uncontrolled artifact. | 1. If this conversion is desired, it can be facilitated by controlled enzymatic hydrolysis.[13] To prevent it, enzyme inactivation is crucial. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Saponins
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Advantages | Disadvantages | Reported Yield/Purity |
| Maceration | 70% Ethanol | Room Temperature | 24-72 h | Simple, low cost.[14] | Time-consuming, lower efficiency.[14][15] | Variable, generally lower than modern methods. |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 6-24 h | Efficient for exhaustive extraction. | High temperature can cause degradation.[14] | Can be high, but risk of degradation products. |
| Ultrasound-Assisted Extraction (UAE) | 70-85% Ethanol | 40-60 | 30-60 min | Fast, efficient, lower temperature.[16] | Requires specialized equipment. | Generally higher yields and purity compared to maceration in a shorter time.[16] |
| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol | 50-80 | 5-30 min | Very fast, efficient.[14][16] | Potential for localized overheating and degradation.[14] | High yields in very short extraction times.[16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Saponins
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder (e.g., 40-60 mesh).
-
Defatting (Optional): To remove lipids, pre-extract the powdered material with a non-polar solvent like n-hexane for 2-4 hours.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 50°C) for 45 minutes.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Storage: Store the dried extract at -20°C.
Protocol 2: Maceration for this compound Extraction
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 20 g of the powdered plant material into a 500 mL flask.
-
Add 200 mL of 70% ethanol.
-
Stopper the flask and let it stand at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration: Follow steps 4 and 5 from Protocol 1.
Mandatory Visualization
Caption: Potential degradation pathways of this compound saponins during extraction.
Caption: A recommended workflow to minimize this compound degradation during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Saponins in soil, their degradation and effect on soil enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 11. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Optimizing Reaction Conditions for Spirostan Derivatization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Spirostans. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization of Spirostans for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no derivatization yield (GC-MS Silylation) | 1. Presence of moisture in the sample or reagents. 2. Inactive silylating reagent (e.g., MSTFA, BSTFA). 3. Insufficient reaction temperature or time. 4. Steric hindrance around the hydroxyl groups of the Spirostan. | 1. Ensure the sample is completely dry. Use anhydrous solvents and store silylating agents under inert gas. 2. Use a fresh vial of the silylating reagent. 3. Optimize reaction temperature (typically 60-80°C) and time (30-60 minutes). Monitor the reaction progress by analyzing aliquots at different time points. 4. Consider using a catalyst such as Trimethylchlorosilane (TMCS) to enhance the reactivity of the silylating agent. |
| Multiple or unexpected peaks in the chromatogram (GC-MS) | 1. Incomplete derivatization leading to a mixture of partially and fully derivatized products. 2. Formation of by-products due to side reactions. 3. Tautomerization of the this compound molecule. | 1. Increase the excess of the silylating reagent and optimize reaction conditions (temperature and time) to drive the reaction to completion. 2. Purify the sample before derivatization to remove interfering compounds. Use a milder derivatization catalyst if necessary. 3. For Spirostans with ketone groups, consider a two-step derivatization involving methoximation prior to silylation to prevent the formation of multiple tautomeric derivatives.[1] |
| Poor peak shape (tailing or fronting) in GC-MS | 1. Interaction of underivatized polar groups with the GC column. 2. Overloading of the GC column. | 1. Ensure complete derivatization. Check the activity of the derivatizing agent and optimize reaction conditions. 2. Dilute the sample before injection. |
| Low signal intensity or poor ionization in LC-MS | 1. Spirostans often lack strong chromophores or easily ionizable groups. | 1. Derivatize the this compound with a reagent that introduces a readily ionizable group. For example, hydroxylamine (B1172632) derivatization can significantly improve ionization efficiency for steroids in electrospray ionization (ESI)-MS.[2] |
| Derivative instability | 1. Hydrolysis of the derivative due to exposure to moisture. 2. Degradation of the derivative over time. | 1. Analyze the derivatized sample as soon as possible. Store under anhydrous conditions if immediate analysis is not possible. 2. Check the stability of the derivatized product by analyzing it at different time intervals after preparation. |
| How do I choose the right derivatization reagent? | The choice depends on the analytical technique and the functional groups present in the this compound. | For GC-MS, silylating agents like MSTFA or BSTFA are common for hydroxyl groups. For HPLC-UV/FLD, reagents that introduce a chromophore or fluorophore are used. For LC-MS, reagents that enhance ionization are preferred. |
Quantitative Data on Derivatization Optimization
The following tables summarize the effects of different reaction parameters on the derivatization yield of steroids, which can be extrapolated to Spirostans due to their structural similarities.
Table 1: Optimization of Silylation for Sterols (Adapted for Spirostans) for GC-MS Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Temperature | Room Temp (overnight) | 40°C (12h) | 70°C (4h) | Higher temperature significantly reduces reaction time while achieving complete derivatization. | [3] |
| Time (at 70°C) | 1 hour | 3 hours | 4 hours | Peak areas of silylated sterols increased with time, indicating that 1 hour was insufficient for complete derivatization. 4 hours was found to be optimal. | [3] |
| Reagent | MSTFA | BSTFA + 1% TMCS | MSTFA/NH4I/ethanethiol | MSTFA with a catalyst (NH4I/ethanethiol) generally provides higher derivatization yields for anabolic steroids compared to MSTFA or BSTFA alone. |
Table 2: Optimization of Hydroxylamine Derivatization for Steroids for HPLC-MS Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome | Reference |
| Reaction Time (at 40°C) | 10 min | 20 min | 30 min | 60 min | The maximum signal response in MS was achieved at a reaction time of 20 minutes. | [2] |
| Reaction Temperature | 30°C | 40°C | 50°C | 60°C | The highest derivatization efficiency was observed at 40°C. | [2] |
Experimental Protocols
Protocol 1: Silylation of Spirostans for GC-MS Analysis
This protocol is adapted from methods used for the silylation of sterols and other steroids.[1][4][5]
Materials:
-
Dried this compound sample (1-10 mg)
-
Anhydrous pyridine (B92270)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Place the dried this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA. If using a catalyst, a common ratio is MSTFA:TMCS 99:1 (v/v).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acetylation of Spirostans for HPLC Analysis
This protocol describes a general method for the acetylation of hydroxyl groups, which enhances detection for some analytical methods.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
Acetic anhydride (B1165640)
-
Reaction vials
-
Water bath
Procedure:
-
Dissolve the this compound sample in a minimal amount of anhydrous pyridine in a reaction vial.
-
Add a 10-fold molar excess of acetic anhydride to the solution.
-
Cap the vial and heat it in a water bath at 60-70°C for 1-2 hours.
-
After cooling, evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.
-
Redissolve the acetylated this compound derivative in a suitable solvent (e.g., acetonitrile, methanol) for HPLC analysis.
Visualizations
Experimental Workflow for this compound Derivatization
Caption: Workflow for this compound derivatization and analysis.
Signaling Pathway of Spirostanol Saponins
References
Technical Support Center: Addressing Inconsistencies in the Biological Activity of Spirostan Batches
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistencies observed in the biological activity of different Spirostan batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in IC50 values between different batches of the same this compound product in our cytotoxicity assays. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common challenge when working with natural products like Spirostans.[1] Several factors can contribute to these inconsistencies:
-
Chemical Composition: Minor variations in the phytochemical profile between batches can lead to altered biological activity.[2][3] Even small differences in the concentration of the active this compound or the presence of impurities can have a significant impact.[1]
-
Raw Material Source and Handling: The geographical source, harvest time, and post-harvest handling of the plant material used for extraction can significantly influence the composition of the final product.[3][4]
-
Extraction and Manufacturing Processes: Slight deviations in extraction methods (e.g., solvent type, temperature, extraction time), equipment, or even different operators can introduce variability.[2][3]
-
Compound Stability and Solubility: The stability of the this compound in your assay medium and its solubility can affect its effective concentration and, consequently, the IC50 value.[1] Precipitate formation upon dilution is an indicator of poor solubility.[1]
-
Experimental Conditions: Consistency in your experimental setup is crucial. Factors such as cell passage number, reagent sources, and incubation times can all contribute to variability.[1][5]
Q2: How can we ensure the consistency of our this compound batches before starting our experiments?
A2: Implementing robust quality control measures is essential. A multi-step approach is recommended:
-
Chemical Fingerprinting: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to create a chemical "fingerprint" of each batch.[1][2] This allows for the identification and quantification of the main components and helps ensure a consistent chemical profile between batches.[2]
-
Purity and Identity Confirmation: Use techniques like NMR spectroscopy to confirm the chemical structure and purity of the this compound in each new batch.[1]
-
Standardized Bioassays: Before commencing large-scale experiments, perform a small-scale bioassay with each new batch to confirm its biological activity is within an acceptable range compared to a reference or "anchor" batch.[2]
Q3: Our this compound extract seems to lose its biological activity over time. What are the best practices for storage and handling?
A3: The degradation of bioactive compounds is a common reason for the loss of activity.[3] Many natural products are sensitive to heat, light, and oxygen. To maintain the integrity of your this compound batches, follow these storage guidelines:
-
Temperature Control: For short-term storage, keep the extracts at 4°C. For long-term storage, -20°C or -80°C is recommended.[3] Avoid high temperatures during any processing steps like solvent evaporation.[3]
-
Light Protection: Store extracts in amber-colored vials or in the dark to prevent photodegradation.[3]
-
Oxygen Exclusion: Store extracts under an inert gas like nitrogen or argon and use airtight containers to prevent oxidation.[3]
-
Working Solutions: Always prepare fresh working solutions for each experiment to minimize degradation in the assay medium.[1]
Troubleshooting Guides
Problem: Inconsistent Results in Cytotoxicity Assays
If you are observing variability in your cytotoxicity assays (e.g., MTT, MTS, LDH assays), follow this troubleshooting workflow:
Detailed Steps:
-
Verify this compound Batch Consistency:
-
Action: Analyze all this compound batches using HPLC or LC-MS to compare their chemical profiles.[2]
-
Expected Outcome: Consistent batches should exhibit highly similar chromatograms in terms of peak presence, retention times, and relative peak areas.
-
-
Review Assay Protocol and Conditions:
-
Action: Scrutinize your experimental protocol for any potential sources of variation. This includes cell seeding density, incubation times, reagent concentrations, and the passage number of your cell lines.[1][3]
-
Expected Outcome: A standardized and consistently applied protocol across all experiments.
-
-
Assess Compound Stability and Solubility:
-
Action: Perform a time-course experiment to determine the stability of the this compound in your cell culture medium.[1] Visually inspect for any precipitation after diluting the compound into your aqueous assay buffer.[1]
-
Expected Outcome: Understanding the stability profile of your compound and ensuring it remains soluble throughout the experiment. If solubility is an issue, consider optimizing the concentration of the solvent (e.g., DMSO) in your final assay volume, ensuring it remains at a non-toxic level (typically <0.5%).[1]
-
Problem: Lack of Expected Anti-Inflammatory or Apoptotic Activity
If a new batch of this compound is not exhibiting the expected biological effect, consider the following:
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Spirostans on the viability of cancer cell lines.[6][7]
Methodology:
-
Cell Seeding: Seed human tumor cells (e.g., A549 lung carcinoma, HepG2 hepatoma) in a 96-well plate at a density of 30,000 cells per well and incubate for 24 hours at 37°C in a humidified CO2 incubator.[6]
-
Compound Treatment: Dissolve the this compound extract or compound in DMSO and prepare a series of increasing concentrations.[6] Incubate the cells with these concentrations in a serum-free medium for 24 hours.[6] Include a positive control like doxorubicin.[6]
-
MTT Addition: Add MTT solution to each well and incubate for an appropriate time (typically 1-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[8] The intensity of the color is proportional to the number of viable cells.
| Parameter | Value |
| Cell Lines | A549, HepG2[6] |
| Seeding Density | 30,000 cells/well[6] |
| Treatment Duration | 24 hours[6] |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[8] |
| Detection | Spectrophotometer (500-600 nm)[8] |
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the potential of Spirostans to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[9]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages or BV2 microglial cells.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[9]
-
Incubation: Incubate the cells for a specified period.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
| Parameter | Value |
| Cell Lines | RAW 264.7, BV2[9] |
| Stimulant | Lipopolysaccharide (LPS)[9] |
| Measured Product | Nitric Oxide (via nitrite)[9] |
| Detection Method | Griess Reagent[9] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with Spirostans.[10][11]
Methodology:
-
Cell Treatment: Induce apoptosis in your target cell line by treating with the this compound compound for a predetermined time.[11]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[11] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11]
-
Incubation: Incubate the cells at room temperature in the dark for 5-20 minutes.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
| Parameter | Value |
| Detection Method | Flow Cytometry[10] |
| Stains | Annexin V-FITC and Propidium Iodide (PI)[10][11] |
| Early Apoptosis Marker | Phosphatidylserine (PS) translocation (detected by Annexin V)[10][11] |
| Late Apoptosis/Necrosis Marker | Loss of membrane integrity (detected by PI)[10][11] |
Signaling Pathways
Spirostans can exert their biological effects through various signaling pathways. For instance, some Spirostans have been shown to induce apoptosis in cancer cells by triggering both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which ultimately lead to the activation of caspases.[11] The anti-inflammatory effects of certain Spirostanol saponins (B1172615) are linked to the inhibition of pro-inflammatory mediators.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. cytekbio.com [cytekbio.com]
- 6. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Spirostan Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Spirostan compounds for long-term storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram (e.g., HPLC, TLC) | Sample degradation due to improper storage (exposure to light, high temperatures, non-neutral pH, or incompatible solvents). | Review storage conditions. For long-term storage, solid compounds should be kept at -20°C in a dry, dark environment within a tightly sealed container.[1][2] Use a validated stability-indicating analytical method to identify potential degradation products.[3] |
| Contamination of the sample, solvent, or glassware. | Use high-purity solvents and filter them before use. Ensure all glassware is meticulously cleaned. | |
| Reduced Biological Activity of the Sample | Degradation of the this compound compound. | Re-evaluate and optimize storage conditions. Perform a purity assessment using a validated analytical method like HPLC to confirm the integrity of the compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1] | |
| Precipitation of Compound in Stock Solution | Poor solubility in the chosen solvent at the storage temperature. | Ensure the selected solvent has a high capacity for the specific this compound compound at the intended storage temperature. Solvents such as DMSO, chloroform, or dimethylformamide are often suitable for steroidal compounds like diosgenin (B1670711).[1] Gentle warming and sonication can help redissolve the compound, but prolonged heating should be avoided. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed with appropriate caps (B75204) to prevent solvent evaporation.[1] | |
| Inconsistent Experimental Results | Variable sample stability between experiments. | Standardize storage and handling procedures for all samples. Ensure that all researchers are following the same protocols. |
| Use of degraded stock solutions. | Prepare fresh stock solutions at regular intervals and verify their purity before use. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound compounds.
Caption: Troubleshooting workflow for this compound compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound compounds?
A1: The stability of this compound compounds is primarily affected by temperature, pH, light, and oxygen.[4][5] High temperatures can accelerate degradation reactions like hydrolysis and oxidation.[2][4] The spiroketal structure of many this compound compounds can be compromised under strong acidic or basic conditions.[6][7] Prolonged exposure to UV light can also lead to degradation.[6][8]
Q2: What are the optimal conditions for the long-term storage of solid this compound compounds?
A2: For long-term storage (months to years), solid this compound compounds should be stored at -20°C in a dry, dark environment.[1][2] The container should be opaque or amber-colored and tightly sealed to protect the compound from light and moisture.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q3: Which solvents are recommended for dissolving and storing this compound compound solutions?
A3: Due to their generally hydrophobic nature, this compound compounds are often insoluble in water.[6] For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, acetone, or ethyl acetate (B1210297) are commonly used.[6] For long-term storage of solutions, it is crucial to use anhydrous (water-free) solvents and store them at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.[6]
Q4: How does pH affect the stability of this compound compounds?
A4: The stability of this compound compounds is significantly influenced by pH. They are generally most stable under neutral conditions.[6] Strong alkaline conditions can be particularly detrimental, causing rapid degradation.[6][8] Strong acidic conditions, often used for the hydrolysis of their glycoside precursors (saponins), can also degrade the aglycone this compound structure, though typically at a slower rate than strong bases.[6][7][8]
Q5: What are some common formulation strategies to improve the stability of this compound compounds?
A5: Several formulation strategies can enhance the stability of this compound compounds. These include:
-
Microencapsulation: Creating a protective barrier around the compound to shield it from environmental factors.
-
Lyophilization (Freeze-drying): Removing water from the formulation to reduce hydrolysis and microbial growth.
-
Use of Excipients: Incorporating antioxidants to prevent oxidation or buffering agents to maintain a stable pH.[9]
Quantitative Stability Data
The following tables summarize the stability of diosgenin, a representative this compound compound, under various stress conditions. This data can serve as a general guide for other this compound compounds, although specific stability will vary depending on the exact molecular structure.
Table 1: pH-Dependent Degradation of Diosgenin at 90°C
| Condition | Exposure Time | Approximate Degradation | Reference |
| 1 M HCl (Acidic) | 4 hours | Significant | [8] |
| Neutral Hydrolysis | Not specified | No significant change | [8] |
| 1 M NaOH (Alkaline) | 5 minutes | ~90% | [8] |
Table 2: Stability of Diosgenin in Simulated Biological Fluids
| Fluid | Incubation Time | Approximate Depletion | Reference |
| Simulated Gastric Fluid (SGF, pH 1.2) | 3 hours | < 10% | [10] |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 3 hours | < 10% | [10] |
Table 3: Stability of Diosgenin Under Other Stress Conditions
| Condition | Observation | Reference |
| Hydrogen Peroxide (3% and 30% v/v) at room temperature | Stable | [8] |
| UV Radiation (254 nm) | Slow degradation | [8] |
| Dry Heat | Almost stable | [8] |
| Daylight | Almost stable | [8] |
Experimental Protocols
Stability-Indicating HPLC Method for Diosgenin
This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of diosgenin and the detection of its degradation products.[3][11]
1. Instrumentation and Materials:
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., Luna-C18, 4.6 mm x 150 mm, 5 µm particle size)[3]
-
Diosgenin reference standard
-
Acetonitrile (HPLC grade)
-
Distilled water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and distilled water (85:15, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C - 30°C
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 10-20 µL
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of diosgenin reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 1.0 mg/mL.[3]
4. Sample Preparation:
-
Prepare a solution of the this compound compound in methanol at a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the diosgenin peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of diosgenin in the sample using the calibration curve.
-
Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products.
6. Forced Degradation Study (Stress Testing): To validate the stability-indicating nature of the method, perform forced degradation studies.[12][13][14]
-
Acid Hydrolysis: Treat the sample with 1 M HCl at 90°C for 4 hours.[8] Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 1 M NaOH at 90°C for 5-10 minutes.[8] Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.[8]
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).[8]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 90°C).[8]
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of a this compound compound.
Signaling Pathways Modulated by this compound Compounds
Diosgenin, a well-studied this compound compound, has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways can be crucial for drug development professionals.
Caption: Signaling pathways modulated by the this compound compound diosgenin.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marker degradation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Diosgenin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. longdom.org [longdom.org]
- 14. asianjpr.com [asianjpr.com]
- 15. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Spirostan Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving Spirostan compounds. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: High Variability in Cytotoxicity/Viability Assays (e.g., MTT, MTS)
-
Question: My IC50 values for the same this compound compound vary significantly between experiments. What could be the cause?
Answer: Several factors can contribute to this variability:
-
Compound Solubility: Spirostanol (B12661974) saponins (B1172615) can have low aqueous solubility.[1][2][3][4] If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be inconsistent.
-
Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a solubility-enhancing co-solvent, but ensure it does not affect cell viability at the final concentration. It is also crucial to optimize dilution protocols and ensure complete solubilization in bioassays.[1][3]
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Recommendation: Ensure thorough cell suspension mixing before and during plating. Use a calibrated multichannel pipette for seeding.
-
-
Variable Incubation Times: Inconsistent exposure times to the this compound compound or the detection reagent (e.g., MTT, MTS) will affect the final readout.[5][6][7]
-
Recommendation: Standardize all incubation periods precisely. Use a timer and process plates in a consistent order.
-
-
Reagent Quality and Handling: Degradation of the this compound compound or the assay reagents can lead to inconsistent results.
-
Recommendation: Aliquot stock solutions of your this compound compound to avoid repeated freeze-thaw cycles. Protect stock solutions from light and store them at the recommended temperature. Ensure all assay reagents are within their expiry dates and handled according to the manufacturer's instructions.
-
-
-
Question: I'm observing high background absorbance in my MTT assay. Why is this happening?
Answer: High background can be caused by several factors:
-
Contamination: Bacterial or yeast contamination in your cell culture will reduce the MTT reagent and produce a false-positive signal.
-
Recommendation: Regularly check your cell cultures for contamination under a microscope. Use sterile techniques for all procedures.
-
-
Phenol Red and Serum Interference: Phenol red in the culture medium and components in serum can interact with the MTT reagent.[5]
-
Recommendation: Use a background control containing medium, serum, and the this compound compound (but no cells) to subtract from your experimental readings. Consider using serum-free medium during the MTT incubation step if compatible with your cells.[5]
-
-
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
-
Question: The percentage of apoptotic cells varies greatly between replicates of my Annexin V/PI flow cytometry experiment. What are the likely causes?
Answer: Reproducibility in apoptosis assays can be affected by the following:
-
Harsh Cell Handling: Aggressive harvesting of adherent cells or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining.[8]
-
Recommendation: Handle cells gently during harvesting and washing steps. Use a cell scraper with care or a gentle dissociation reagent for adherent cells.
-
-
Delayed Sample Processing: Apoptosis is a dynamic process. Delays between cell harvesting, staining, and analysis can lead to shifts in the apoptotic population.[8][9][10]
-
Incorrect Gating Strategy: Inconsistent or subjective gating in flow cytometry analysis will lead to variable results.
-
Recommendation: Use unstained and single-stained controls to set up your compensation and gates accurately.[9] Define a consistent gating strategy and apply it to all samples in your experiment. Subcellular debris can interfere with Annexin V staining, so it's crucial to set an appropriate size threshold.[11]
-
-
Issue 3: Poor Reproducibility in Western Blotting
-
Question: The band intensities for my target protein and loading control are inconsistent across different blots, even with the same samples. What should I check?
Answer: Western blot variability is a common issue.[12][13][14] Key factors to consider include:
-
Inaccurate Protein Quantification: Errors in determining the initial protein concentration will lead to unequal loading.
-
Recommendation: Use a reliable protein quantification method like the BCA assay.[15] Ensure you are within the linear range of the assay for all your samples.
-
-
Variable Transfer Efficiency: Inconsistent transfer of proteins from the gel to the membrane is a major source of variability.
-
Loading Control Issues: The expression of housekeeping proteins (e.g., GAPDH, beta-actin) can sometimes be affected by experimental treatments.[13][17]
-
Recommendation: Validate your loading control for your specific experimental conditions to ensure its expression is stable. Consider using total protein normalization as an alternative.[18]
-
-
Antibody Performance: Inconsistent antibody dilutions or incubation times will affect signal intensity.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I prepare and store my this compound compound stock solution to ensure stability?
A1: Due to their lipophilic nature, Spirostans are often dissolved in organic solvents like DMSO.[21] To maintain stability and ensure reproducibility:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level toxic to your cells (typically <0.5%).
-
-
Q2: My this compound compound is from a plant extract. How can I be sure of its purity and how might this affect my results?
A2: The purity of natural product extracts is a critical factor for reproducibility. Impurities can have their own biological activities, leading to confounding results.
-
Q3: What are the known signaling pathways affected by Spirostans that I should investigate?
A3: Several studies suggest that Spirostanol saponins can induce apoptosis through various signaling pathways. Key pathways to investigate include:
-
PI3K/Akt Pathway: Some Spirostans have been shown to exert their anticancer effects by targeting key components of the PI3K/Akt signaling pathway.[22]
-
Mitochondria-Dependent Apoptosis: Spirostans can induce apoptosis through the regulation of Bcl-2 family proteins (Bax and Bcl-2), leading to changes in the mitochondrial membrane potential.[24]
-
Caspase Activation: The apoptotic effects of Spirostans are often mediated by the activation of caspases, such as caspase-3 and the cleavage of PARP.[24] Caspases are central to the apoptotic process, existing as inactive zymogens that are activated in a cascade.[25][26][27][28][29]
-
Data Presentation
Table 1: Troubleshooting Summary for Common Assays
| Assay | Common Issue | Potential Cause | Recommended Solution |
| Cytotoxicity (MTT/MTS) | High variability in IC50 values | Compound precipitation, inconsistent cell seeding, variable incubation times. | Check for solubility, ensure even cell plating, standardize all incubation steps. |
| High background | Contamination, media components (phenol red, serum). | Use sterile technique, include background controls, consider serum-free media for incubation.[5] | |
| Apoptosis (Annexin V/PI) | Variable percentage of apoptotic cells | Harsh cell handling, delayed sample processing, inconsistent gating. | Handle cells gently, process samples promptly, use proper controls for gating.[8][9][10][11] |
| Western Blot | Inconsistent band intensities | Inaccurate protein quantification, variable transfer, unreliable loading controls. | Use a reliable quantification method, verify transfer with Ponceau S, validate loading controls or use total protein normalization.[13][15][16][18] |
Experimental Protocols
1. Standard Protocol for MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound compound (and a vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][7] Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][30]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[6][7][30]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6] Read the absorbance at 570 nm within 1 hour.[30]
2. Detailed Protocol for Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells to the desired confluency and treat with the this compound compound for the specified time.
-
Cell Harvesting:
-
Washing: Wash cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][10][31]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[9]
3. General Protocol for Western Blot Analysis
-
Protein Extraction: After treatment with the this compound compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[15]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16][20]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[15][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15][19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Signal Detection: Wash the membrane again three times with TBST. Add an ECL substrate and capture the chemiluminescent signal using a digital imager.[15][16]
-
Analysis: Quantify the band intensities and normalize the target protein signal to a validated loading control or total protein.[18]
Visualizations
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay [protocols.io]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving rigor and reproducibility in western blot experiments with the blotRig analysis software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Steroidal Saponins from the Roots and Rhizomes of Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Apoptosis and pro-death autophagy induced by a spirostanol saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]
- 26. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing the Bioavailability of Spirostan Derivatives for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of Spirostan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of many this compound derivatives, such as diosgenin (B1670711), timosaponin A-III, and sarsasapogenin (B1680783), is primarily attributed to:
-
Poor aqueous solubility: Their hydrophobic nature limits dissolution in gastrointestinal fluids, a crucial step for absorption.[1][2]
-
Low intestinal permeability: The molecular size and structure of these compounds can hinder their ability to pass through the intestinal epithelium.[3][4]
-
Efflux by P-glycoprotein (P-gp): Many this compound derivatives are substrates of the P-gp efflux transporter, which actively pumps them out of intestinal cells and back into the lumen, reducing net absorption.[3][4]
-
First-pass metabolism: Significant metabolism in the gut wall and liver can occur before the compound reaches systemic circulation.[1]
Q2: Which formulation strategies are most effective for improving the bioavailability of this compound derivatives?
A2: Several formulation strategies have proven effective:
-
Nanotechnology-based Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating the compound in a solid lipid core can protect it from degradation, enhance absorption, and potentially cross the blood-brain barrier.[5][6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions in the gut, improving solubilization and absorption.[9][10]
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state can significantly increase its solubility and dissolution rate.[11]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine (B192125), can inhibit metabolic enzymes and efflux transporters, thereby increasing the bioavailability of co-administered drugs.[12]
Q3: What are some common challenges encountered during the oral administration of this compound derivative formulations to rodents?
A3: Researchers may face the following issues:
-
Formulation instability: Suspensions may not be homogenous, leading to inconsistent dosing.[1]
-
Inaccurate dosing: Proper oral gavage technique is crucial to ensure the full dose is administered to the stomach and to avoid accidental administration into the lungs.[13]
-
Stress-induced physiological changes: The stress of handling and gavage can affect gastrointestinal motility and blood flow, potentially impacting drug absorption.[14]
-
Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of the compound.[1]
Q4: How can I accurately quantify this compound derivatives in plasma samples?
A4: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound derivatives like diosgenin and sarsasapogenin in biological matrices.[11][15] A detailed protocol for method development and validation is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor aqueous solubility and slow dissolution | 1. Formulate as a nanosuspension or amorphous solid dispersion: This increases the surface area and dissolution rate.[1] 2. Develop a lipid-based formulation (e.g., SLNs, SEDDS): This can enhance solubilization in the GI tract.[5][9] | Enhancing solubility and dissolution is the first step to improving absorption. |
| Extensive first-pass metabolism | 1. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., piperine for CYP3A4). [12] 2. Investigate lymphatic transport-promoting formulations (e.g., lipid-based systems). | Inhibiting metabolism or bypassing the liver can significantly increase systemic exposure. |
| P-glycoprotein (P-gp) mediated efflux | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil, quercetin). 2. Utilize formulations containing excipients that inhibit P-gp (e.g., certain surfactants in SEDDS). | Blocking P-gp-mediated efflux increases the net absorption of the compound across the intestinal epithelium.[3][4] |
| Inconsistent dosing or formulation instability | 1. Ensure homogenous and stable formulation throughout the experiment. For suspensions, use appropriate suspending agents and ensure thorough mixing before each dose. 2. Refine oral gavage technique. Use appropriate gavage needle size and ensure proper placement.[13] | Consistent and accurate dosing is critical for reproducible pharmacokinetic data. |
Issue 2: Difficulty in Formulating Stable Solid Lipid Nanoparticles (SLNs)
| Possible Cause | Troubleshooting Steps | Rationale |
| Particle aggregation | 1. Optimize surfactant concentration: Insufficient surfactant can lead to aggregation. 2. Select a surfactant with an appropriate HLB value. 3. Incorporate a co-surfactant. | Proper stabilization of the nanoparticle surface is essential to prevent aggregation. |
| Low entrapment efficiency | 1. Select a lipid in which the drug has high solubility at elevated temperatures but poor solubility at room temperature. 2. Optimize the drug-to-lipid ratio. 3. Cool the nanoemulsion rapidly during preparation. | These steps promote drug precipitation within the solid lipid core during nanoparticle formation. |
| Drug expulsion during storage | 1. Use a mixture of lipids to create a less-ordered crystalline structure in the nanoparticle core. This is the principle behind Nanostructured Lipid Carriers (NLCs). 2. Store the formulation at a low temperature (e.g., 4°C). | A less perfect crystal lattice provides more space to accommodate the drug molecules, reducing expulsion. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Diosgenin in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Diosgenin Suspension | 100 | 344.07 ± 34.48 | 4.17 ± 2.04 | 4965.65 ± 1036.13 | 100 | [12] |
| Diosgenin ASD | 100 | 1281.65 ± 262.08 | 10.07 ± 3.65 | 42972.58 ± 6864.96 | 453.12 | [11] |
| Diosgenin in Polyherbal Formulation | 15 (p.o.) | - | - | - | 9.78 (Absolute) | [12] |
| Diosgenin in Polyherbal Formulation + Piperine | 15 (p.o.) | - | - | - | Increased significantly | [12] |
Table 2: Pharmacokinetic Parameters of Timosaponin A-III in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀₋∞ (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral | 20 | 120.90 ± 24.97 | 8.0 | 9.94 | - | 9.18 | [2][3] |
| Intravenous | 2 | - | - | - | - | - | [2][3] |
Table 3: Pharmacokinetic Parameters of Sarsasapogenin Derivatives in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀₋₄₈ₕ (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Sarsasapogenin-AA13 | Oral | 25 | 1266.4 ± 316.1 | - | 10.2 ± 0.8 | 6928.5 ± 1990.1 | 8.82 | [1] |
| Sarsasapogenin-AA22 | Oral | 25 | 2114 ± 362 | 6 | 8.7 ± 2.2 | 196,098 ± 69,375 | - | [16] |
Experimental Protocols
1. Preparation of Diosgenin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent emulsification/evaporation method.[5][7]
-
Materials:
-
Diosgenin
-
Stearic acid (lipid)
-
Lecithin (co-surfactant)
-
Tween 80 (Polysorbate 80) (surfactant)
-
Isopropanol (organic solvent)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare the organic phase: Dissolve stearic acid, lecithin, and diosgenin in isopropanol. Heat the mixture to 75°C with stirring until a clear solution is obtained.
-
Prepare the aqueous phase: Dissolve Tween 80 in PBS and heat to 75°C.
-
Inject the hot organic phase into the hot aqueous phase under continuous high-speed stirring.
-
Continue stirring for 2.5 hours at 75°C to allow for solvent evaporation.
-
Add cold double-distilled water to the mixture.
-
Centrifuge the resulting SLN dispersion at high speed (e.g., 20,000 rpm) for 1 hour at 4°C.
-
Collect the pellet of SLNs and resuspend in a suitable vehicle for in vivo administration.
-
2. In Vivo Oral Administration in Rodents (Oral Gavage)
This is a general protocol and should be adapted based on institutional guidelines.[13]
-
Materials:
-
Rodent oral gavage needles (appropriate size for the animal)
-
Syringes
-
The formulated this compound derivative
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion length.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
3. Quantification of Diosgenin in Rat Plasma by UPLC-MS/MS
This protocol is a summary of a validated method.[11][15]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., tanshinone IIA).
-
Precipitate proteins by adding a mixture of methanol (B129727) and acetonitrile (B52724) (50:50, v/v).
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex XB C18).
-
Mobile Phase: A gradient of acetonitrile and 0.03% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diosgenin: m/z 415.2 ⟶ 271.2
-
Internal Standard (Tanshinone IIA): m/z 295.2 ⟶ 277.1
-
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.
Caption: Diosgenin inhibits the NF-κB signaling pathway.
Caption: Diosgenin modulates the PI3K/Akt signaling pathway.
References
- 1. A validated UPLC-MS/MS method for quantitative determination of a potent neuroprotective agent Sarsasapogenin-AA13 in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abiteccorp.com [abiteccorp.com]
- 3. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells | springermedizin.de [springermedizin.de]
- 4. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarsasapogenin Suppresses RANKL-Induced Osteoclastogenesis in vitro and Prevents Lipopolysaccharide-Induced Bone Loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Development and validation of a UPLC-MS/MS method for determination of Sarsasapogenin-AA22 in rat plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Spirostans in Complex Mixtures
Welcome to the Technical Support Center for Spirostan Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide refined methodologies, troubleshooting guidance, and frequently asked questions (FAQs) for the accurate quantification of Spirostans in complex mixtures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Spirostans.
Q1: Which analytical technique is most suitable for the quantification of Spirostans?
A1: The choice of analytical technique depends on the specific requirements of your study, such as sensitivity, selectivity, and the complexity of the matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method for quantifying Spirostans that possess a chromophore or after derivatization. It is often used for routine analysis and quality control.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it ideal for quantifying trace levels of Spirostans in complex biological matrices. Its ability to perform targeted analysis using Multiple Reaction Monitoring (MRM) minimizes matrix interference.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile or semi-volatile this compound sapogenins after derivatization to increase their volatility.[3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical standard for each analyte. It is highly accurate and reproducible for the quantification of major Spirostans in purified extracts.[5]
Q2: What are the main challenges in quantifying Spirostans in complex mixtures?
A2: The main challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target this compound in LC-MS analysis, leading to inaccurate results.
-
Structural Diversity: Spirostans exist as a wide variety of glycosides and aglycones (sapogenins), often with subtle structural differences, making their separation and individual quantification challenging.
-
Stereoisomerism: The presence of stereoisomers, such as the 25R and 25S epimers, can complicate quantification if not adequately separated chromatographically.
-
Low Abundance: In many biological samples, Spirostans are present at low concentrations, requiring highly sensitive analytical methods.
-
Lack of Commercial Standards: The unavailability of pure reference standards for many this compound glycosides can hinder accurate quantification.
Q3: How can I minimize matrix effects in LC-MS analysis of Spirostans?
A3: To minimize matrix effects, you can:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate Spirostans and remove interfering matrix components.
-
Improve Chromatographic Separation: Use a high-resolution UPLC column and optimize the mobile phase gradient to separate the analyte from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Q4: Is derivatization always necessary for GC-MS analysis of Spirostans?
A4: Yes, derivatization is essential for the GC-MS analysis of this compound sapogenins. These compounds have polar functional groups (hydroxyl groups) that make them non-volatile. Derivatization, typically through silylation, replaces the active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) groups, allowing them to be analyzed by GC.[3][6]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification experiments.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of the this compound. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to promote adduct formation (e.g., [M+H]+, [M+NH4]+). |
| Poor extraction recovery. | Optimize the extraction procedure (solvent, pH, number of extractions). | |
| Ion suppression due to matrix effects. | Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Fluctuations in MS instrument performance. | Perform a system suitability test before each run. Ensure the instrument is properly calibrated. | |
| Peak Tailing or Splitting | Column overload. | Dilute the sample or reduce the injection volume. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Use a column with end-capping. | |
| Partially blocked column frit or void in the column. | Back-flush the column (if recommended by the manufacturer) or replace the column. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | Ensure the sample is completely dry before adding the derivatizing agent. Optimize the reaction time and temperature. Use a catalyst if necessary. |
| Degradation of the analyte during injection. | Use a deactivated injector liner. Lower the injector temperature. | |
| Broad or Tailing Peaks | Active sites in the GC system (injector, column, detector). | Use a deactivated liner and column. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-optimize the derivatization procedure. | |
| Ghost Peaks | Carryover from previous injections. | Optimize the injector wash procedure with a strong solvent. |
| Contamination in the derivatization reagent. | Use high-purity reagents and run a reagent blank. |
Chiral Separation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition (e.g., ratio of organic modifier to buffer, type and concentration of additive). | |
| Inappropriate column temperature. | Optimize the column temperature, as it can significantly affect chiral recognition. Lower temperatures often improve resolution. | |
| Peak Tailing | Secondary interactions with the CSP. | Adjust the mobile phase pH or the concentration of additives. |
| Column overload. | Reduce the sample concentration. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in this compound quantification.
Quantification of Diosgenin (B1670711) by HPLC-UV
This protocol is a general guideline for the quantification of diosgenin in plant extracts.
-
Sample Preparation (Acid Hydrolysis):
-
Weigh 1 g of powdered plant material into a round-bottom flask.
-
Add 50 mL of 2M HCl in 50% ethanol.
-
Reflux the mixture for 4 hours at 90°C.
-
Cool the mixture and filter.
-
Neutralize the filtrate with 5M NaOH.
-
Extract the aqueous solution three times with 30 mL of chloroform (B151607).
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (B129727) for HPLC analysis.
-
-
HPLC-UV Conditions:
-
Calibration Curve:
-
Prepare a stock solution of diosgenin standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).
-
-
Quantification:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the diosgenin peak by comparing the retention time with the standard.
-
Quantify the amount of diosgenin in the sample using the calibration curve.
-
Quantification of Spirostanol Saponins (B1172615) by UPLC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of Spirostanol saponins.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the Spirostanol saponins with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog) prior to extraction.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to regulatory guidelines.
-
Quantification of this compound Sapogenins by GC-MS (with Silylation)
This protocol outlines the derivatization and analysis of this compound sapogenins.
-
Sample Preparation (Hydrolysis and Extraction):
-
Perform acid hydrolysis of the plant extract as described in Protocol 3.1.
-
Extract the liberated sapogenins with an organic solvent (e.g., chloroform or ethyl acetate).
-
Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial to remove all moisture.[9]
-
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Add 100 µL of a dry solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification of target ions.
-
Section 4: Data Presentation - Comparative Tables
This section provides a summary of quantitative data for different analytical methods.
Table 1: Comparison of Method Validation Parameters for Diosgenin Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range (µg/mL) | 2 - 10 | 0.01 - 10 |
| Correlation Coefficient (R²) | > 0.997[8] | > 0.999 |
| LOD (µg/mL) | ~0.5 | ~0.005 |
| LOQ (µg/mL) | ~1.5 | ~0.01 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
Table 2: Quantitative Data for Selected Spirostanol Saponins by UPLC-MS/MS
| Spirostanol Saponin (B1150181) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Ginsenoside Rb1 | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
| Ginsenoside Rb2 | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
| Ginsenoside Rc | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
| Ginsenoside Rd | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
| Ginsenoside Re | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
| Ginsenoside Rg1 | 10 - 500 | 0.999 | 10 | 25 | 1.38 - 6.68 | 91.14 - 112.88 | [1] |
(Note: Data for Ginsenosides are provided as a representative example of saponin analysis by UPLC-MS/MS)
Section 5: Visualizations - Experimental Workflows
This section provides diagrams illustrating the experimental workflows for this compound quantification.
Caption: Workflow for this compound Quantification by HPLC-UV.
Caption: Workflow for this compound Quantification by UPLC-MS/MS.
Caption: Decision Tree for Selecting a this compound Quantification Method.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the structural elucidation of complex Spirostan glycosides
Technical Support Center: Structural Elucidation of Complex Spirostan Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex this compound glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H-NMR spectrum shows severe signal overlap in the sugar region. How can I resolve individual proton signals?
A1: Signal overlapping in the 3.0-4.5 ppm region is a common challenge. To overcome this, employ 2D-NMR experiments. A COSY experiment will help trace proton-proton coupling networks within each sugar residue, while a TOCSY experiment can reveal the entire spin system of a sugar unit from a single, well-resolved proton resonance, such as the anomeric proton. For even greater clarity, HSQC is invaluable for correlating protons to their directly attached carbons.[1][2]
Q2: How can I definitively distinguish between a this compound and a Furostan glycoside?
A2: This is a critical step. In ¹³C-NMR, the chemical shift of the C-22 carbon is diagnostic. Spirostanol glycosides typically show a C-22 signal at δ 108-110 ppm, whereas for Furostanol glycosides, this signal appears further downfield, around δ 111-112 ppm. Additionally, infrared spectroscopy can be used; Spirostanol saponins (B1172615) have characteristic absorption bands around 980, 920, 900, and 860 cm⁻¹.[3]
Q3: What is a reliable method to determine the stereochemistry at the C-25 spiroketal carbon?
A3: The stereochemistry at C-25 (R or S configuration) can be determined using ¹H-NMR by analyzing the chemical shift difference (Δab) between the geminal protons at C-26 (H₂-26). A widely accepted empirical rule suggests that for 25S isomers, Δab is generally larger (e.g., > 0.5 ppm), while for 25R isomers, it is smaller (e.g., < 0.2 ppm).[3][4][5] However, it's crucial to note that the solvent can influence these values, so consistency in the experimental setup is key.[6]
Q4: I am struggling to determine the sequence of the oligosaccharide chain. What techniques are most effective?
A4: Sequencing the sugar chain is often the most complex part. The most powerful NMR-based method is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. It detects long-range couplings (typically 2-3 bonds) between protons and carbons. By observing the correlation between an anomeric proton of one sugar residue and the carbon of the adjacent sugar at the linkage point, the sequence can be pieced together.[7] Mass spectrometry, particularly with fragmentation analysis (MS/MS), is also essential. The sequential loss of sugar residues from the parent ion provides direct evidence of the sequence.[8][9]
Q5: My ESI-MS signal is weak or inconsistent. What are the common causes?
A5: Poor signal intensity in ESI-MS can stem from several factors. Ensure your sample is free of non-volatile salts, which can cause ion suppression. The choice of mobile phase and additives is critical; screen different additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. Also, analyze your sample in both positive and negative ion modes, as some glycosides ionize more efficiently as [M-H]⁻ or adducts like [M+Cl]⁻.[1]
Troubleshooting Guides
Issue 1: Ambiguous Determination of C-25 Stereochemistry
-
Symptom: The chemical shift difference (Δab) of H₂-26 protons in ¹H-NMR is in an intermediate range, not clearly indicating 25R or 25S.
-
Possible Causes:
-
Solutions:
-
Solvent Variation: Re-run the NMR in a different deuterated solvent (e.g., switch from CD₃OD to Pyridine-d₅) to see if the chemical shift difference becomes more pronounced.[6]
-
Chromatographic Separation: Use a high-resolution HPLC column (e.g., C30) to attempt separation of the epimers.[11]
-
Compare ¹³C-NMR Data: Carefully compare the ¹³C-NMR chemical shifts of the F-ring carbons (C-22 to C-27) with established literature values for known 25R and 25S compounds.[11][12]
-
Issue 2: Incomplete or Unsuccessful Acid Hydrolysis for Aglycone Analysis
-
Symptom: After performing acid hydrolysis, TLC or LC-MS analysis shows a significant amount of starting material (intact glycoside) or multiple degradation products instead of a clean aglycone.
-
Possible Causes:
-
Solutions:
-
Optimize Conditions: Systematically vary the acid (e.g., HCl, H₂SO₄), its concentration (e.g., 2N to 6N), reaction time, and temperature.[14]
-
Two-Step Hydrolysis: For complex glycosides with acid-labile outer sugars, consider a milder, stepwise hydrolysis to selectively remove sugars.
-
Enzymatic Hydrolysis: Use specific glycosidases to cleave sugar residues under much milder conditions, preserving the aglycone's integrity.[15]
-
Data Presentation
Table 1: Typical ¹H-NMR Chemical Shift Differences (Δab) for C-25 Stereochemistry Determination
| Stereocenter | Δab (δH-26a - δH-26b) in ppm | Reference |
| 25R | < 0.20 | [3][4] |
| 25S | > 0.50 | [4][5] |
| 25R (in Methanol-d4) | 0.33 - 0.35 | [6] |
| 25S (in Methanol-d4) | 0.45 - 0.48 | [6] |
Note: These are empirical rules and can be solvent-dependent. Values should be used as a guide in conjunction with other data.
Table 2: Common Mass Spectrometry Neutral Losses for Sugar Residues
| Sugar Residue | Mass Loss (amu) |
| Pentose (e.g., Xylose, Arabinose) | 132 |
| Deoxyhexose (e.g., Rhamnose) | 146 |
| Hexose (e.g., Glucose, Galactose) | 162 |
Experimental Protocols
Protocol 1: General Acid Hydrolysis for Aglycone Isolation
-
Preparation: Dissolve the purified this compound glycoside (approx. 10 mg) in a suitable solvent (e.g., 5 mL of 50% Methanol).
-
Acidification: Add an equal volume of 4N HCl to the solution to achieve a final concentration of 2N HCl.[13]
-
Hydrolysis: Heat the mixture in a sealed vial at 80-100°C for 4-6 hours.[14] Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution).[16]
-
Extraction: Partition the neutralized solution between water and an organic solvent (e.g., Ethyl Acetate or Chloroform). The aglycone will be in the organic layer.[13][16]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude aglycone can then be purified by column chromatography.
Protocol 2: Key 2D-NMR Experiments for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., CD₃OD, Pyridine-d₅, DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H-NMR: Acquire a standard high-resolution 1D proton spectrum to assess signal dispersion and identify anomeric protons.
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. It is used to trace the connectivity within each individual sugar residue and within the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is essential for assigning the carbon signals of the sugar units and the aglycone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the sequence of the sugar chain and the attachment point to the aglycone.[7] It reveals correlations between protons and carbons that are 2-3 bonds away. Look for cross-peaks between the anomeric proton of one sugar and a carbon of the adjacent sugar.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. They are crucial for determining the relative stereochemistry and establishing through-space correlations, such as the linkage between sugar units (e.g., correlation between H-1 of one sugar and H-3 of the next).
Visualizations
Caption: General workflow for the isolation and structural elucidation of this compound glycosides.
Caption: Troubleshooting logic for determining C-25 stereochemistry in this compound glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification Methods of Sugars in Glycosides | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell-Based Models for Spirostan Bioactivity Screening
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assays for screening the bioactivity of Spirostan compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the screening of this compound compounds in cell-based assays.
Q1: We are observing high variability in our dose-response curves for a this compound saponin (B1150181) between replicate wells and experiments. What are the primary contributing factors?
High variability is a frequent challenge in cell-based assays and can stem from both biological and technical sources.
-
Biological Variability:
-
Cell Line Integrity: Over time and with increasing passage numbers, cell lines can undergo genetic and phenotypic changes, altering their response to compounds. It is critical to use cells within a narrow passage range and perform regular cell line authentication.
-
Cell Health and Confluency: The physiological state of the cells at the time of treatment is paramount. Stressed, senescent, or overly confluent cells will respond differently than healthy, logarithmically growing cells. Always ensure consistent cell health and seeding density.[1]
-
-
Technical Variability:
-
Compound Solubility and Stability: this compound saponins, like many natural products, may have limited aqueous solubility. Precipitation of the compound in culture media will lead to an inaccurate effective concentration.[1][2] Always visually inspect your dilutions for any signs of precipitation.
-
Pipetting and Seeding Accuracy: Inconsistent cell seeding or inaccurate pipetting of the this compound solutions are major sources of well-to-well variability.[1][2] Ensure pipettes are calibrated and use consistent technique.
-
Edge Effects: Wells on the perimeter of microplates are susceptible to increased evaporation, which alters the concentration of media components and the test compound. This can lead to biased results.[1]
-
Q2: How can we improve the solubility of our this compound compound in the cell culture medium?
Improving solubility is key to obtaining accurate and reproducible results.
-
Use of a Co-solvent: Prepare a high-concentration stock solution in a sterile, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).
-
Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2]
-
Vortexing: Thoroughly vortex the stock solution before preparing serial dilutions to ensure it is fully dissolved.[2]
-
Visual Inspection: Always check the dilutions under a microscope for any signs of precipitation before adding them to the cells.
Q3: Our cytotoxicity assay results are not consistent. What are the key parameters to optimize for an MTT assay?
For consistent MTT assay results, several factors need to be optimized and standardized.
-
Optimal Cell Seeding Density: The initial number of cells plated is critical. Too few cells may result in a low signal-to-noise ratio, while too many can lead to overgrowth, nutrient depletion, and altered metabolic states that can affect the assay readout. A cell seeding density titration experiment is recommended for each cell line.
-
Incubation Time: The duration of compound treatment should be optimized based on the cell line's doubling time and the expected mechanism of action of the this compound.
-
MTT Incubation and Solubilization: Ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
Q4: We are not detecting a signal for phosphorylated proteins (e.g., p-Akt) in our Western blot analysis after treatment with a this compound compound. What could be the issue?
Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance.
-
Sample Preparation: Phosphorylated proteins are highly susceptible to dephosphorylation by endogenous phosphatases. It is crucial to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors and to keep samples on ice at all times.[3][4][5]
-
Positive Control: Include a positive control to ensure that the lack of signal is not due to a technical failure in the Western blot procedure. This could be a cell lysate treated with a known activator of the pathway.
-
Antibody Quality: Use an antibody that is validated for Western blotting and is specific for the phosphorylated target. The optimal antibody dilution should be determined empirically.
-
Blocking Buffer: When detecting phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for blocking, as milk contains phosphoproteins (casein) that can increase background noise.[3][5]
Quantitative Data Summary
The following tables provide reference data for designing experiments with this compound saponins.
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines in 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Culture Medium | Notes |
| A549 (Lung Carcinoma) | 8,000 - 10,000 | F-12K or DMEM | Aim for 60-70% confluency at the time of treatment.[3] |
| HepG2 (Hepatocellular Carcinoma) | 10,000 - 15,000 | MEM or DMEM | These cells tend to grow in clusters; ensure even seeding.[3][6] |
| MCF-7 (Breast Adenocarcinoma) | 5,000 - 8,000 | EMEM or DMEM | Estrogen-responsive; culture conditions should be consistent. |
Table 2: Illustrative IC50 Values of this compound Saponins Against Various Cancer Cell Lines
| This compound Saponin | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Pennogenyl Saponin | A549 | 48 | ~8.2 | |
| Pennogenyl Saponin | HepG2 | 48 | ~60.5 | |
| Spirostanol Saponin (SPD) | HL-60 | 48 | 2.0 ± 0.2 | |
| (22R)-spirosol glycoside | A549 | Not Specified | 7.9 | [6] |
| 5β-Furostanol glycoside | A549 | Not Specified | 6.8 | [6] |
| Saponin from S. platensis | HepG2 | 24 | ~135 (0.35 mg/ml) | [5] |
| Saponin from S. platensis | MCF-7 | 24 | ~154 (0.4 mg/ml) | [5] |
Note: IC50 values are highly dependent on experimental conditions (cell density, incubation time, assay type) and should be determined empirically for each specific compound and cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound compounds on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the this compound saponin in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control wells (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key effector caspase in apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (a black plate with a clear bottom is recommended for fluorescence assays) and treat with the this compound compound as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
-
Cell Lysis:
-
Following treatment, centrifuge the plate (if using suspension cells) and remove the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 30-50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Measurement:
-
Prepare a 2X reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add an equal volume of the 2X reaction buffer to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-cell control) from all readings.
-
Express the caspase-3 activity as the fold increase in fluorescence compared to the untreated control.
-
Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the this compound compound at the desired concentrations for the specified time. Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitor cocktails to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.
-
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for screening this compound bioactivity.
Caption: Troubleshooting decision tree for high assay variability.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and potential inhibition by Spirostans.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Spirostan Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Spirostans, a class of steroidal saponins (B1172615) with significant pharmacological activities, is crucial. The validation of a new analytical method for their detection requires a thorough comparison with existing techniques to demonstrate its advantages in terms of sensitivity, selectivity, and efficiency. This guide provides an objective comparison of common analytical methods for Spirostan detection, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound detection is contingent on various factors, including the complexity of the sample matrix, the required sensitivity, and the desired throughput. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prevalent techniques.
| Method | Principle | Common Analytes | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | Spirostanol saponins, Furostanol glycosides | >0.999 | 0.5 - 10 ng/mL[1] | 2 - 34 ng/mL[1] | 92 - 104%[1] | < 5.0% (intra- and inter-day)[1] |
| GC-MS | Separation of volatile or derivatized compounds followed by mass-based detection. | Sapogenins (e.g., Oleanolic acid, Hederagenin) | >0.99[2] | 2 - 40 ng/g[3] | Not explicitly stated in all sources | 82.6 - 92.91%[2] | 2.76 - 3.37%[2] |
| HPTLC | Planar chromatographic separation on a high-performance layer. | Furosemide, Spironolactone (B1682167), Canrenone | 0.9958 - 0.9975[4] | 0.05 - 0.2 µ g/band [5] | Not explicitly stated in all sources | 98.20 - 98.98%[4] | < 2.0%[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any analytical method. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is highly sensitive and selective for the analysis of this compound saponins in complex matrices like plant extracts.[1][6]
Sample Preparation:
-
Extraction: Extract the plant material with a suitable solvent (e.g., 60% ethanol).
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with a binary solvent system, such as methanol (B129727) and deionized water, is often employed.[7]
-
Detector: An electrospray ionization (ESI) source coupled to a multi-stage tandem mass spectrometer (MSn) allows for structural elucidation and quantification.[1]
Validation Parameters:
-
Linearity: Assessed by constructing calibration curves from a series of standard solutions of known concentrations.
-
Precision: Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated through recovery studies by spiking a blank matrix with known amounts of the analyte.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile or derivatizable compounds, such as the sapogenin aglycones of Spirostans.[2] Saponins themselves are generally not volatile and require hydrolysis and derivatization prior to analysis.
Sample Preparation:
-
Acid Hydrolysis: Cleavage of the glycosidic bonds to release the sapogenin aglycone.
-
Derivatization: Silylation of the hydroxyl groups of the sapogenin to increase volatility, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis, such as a DB-225 MS column, is typically used.[8]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the derivatized analytes.
-
Detector: An electron impact (EI) ionization source coupled with a mass spectrometer.
Validation Parameters: The validation parameters are similar to those for HPLC-MS, including linearity, precision, accuracy, LOD, and LOQ.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and cost-effective method for the simultaneous analysis of multiple samples.[9]
Sample Preparation:
-
Extraction: Dissolve the sample in a suitable solvent like methanol.
-
Application: Apply the sample solutions as bands onto the HPTLC plate using an automated applicator.
Chromatographic Conditions:
-
Stationary Phase: Silica gel HPTLC plates are commonly used.[5]
-
Mobile Phase: The choice of the mobile phase depends on the polarity of the analytes. A mixture of ethyl acetate, triethylamine, and acetic acid has been used for the separation of spironolactone and related compounds.[5]
-
Development: Develop the chromatogram in a saturated chamber.
-
Detection: Visualize the separated bands under UV light and quantify using a densitometer.
Validation Parameters: Validation includes assessing specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[5]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.
Caption: Workflow for this compound analysis using HPLC-MS.
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for this compound analysis using HPTLC.
Conclusion
The validation of a new analytical method for this compound detection necessitates a comprehensive comparison with established techniques. HPLC-MS offers high sensitivity and specificity, making it ideal for complex samples and low-concentration analytes. GC-MS is a robust method for the analysis of sapogenins after derivatization. HPTLC provides a high-throughput and cost-effective alternative for routine quality control. The choice of the optimal method will depend on the specific research or quality control objectives, and a thorough validation process is paramount to ensure reliable and accurate results. Any new method should demonstrate superior or comparable performance in terms of the key validation parameters outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPTLC Method for Simultaneous Determination of Furosemide and Spironolactone in Its Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
A Comparative Analysis of Spirostan Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spirostanol (B12661974) saponin (B1150181) content across various plant species, supported by experimental data and detailed methodologies. Spirostanol saponins (B1172615), a class of steroidal saponins, are widely distributed in the plant kingdom and are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This guide aims to be a valuable resource for identifying potent plant sources of these compounds for further research and development.
Quantitative Comparison of Spirostanol Saponin Content
The concentration of spirostanol saponins can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative content of total saponins (with a focus on spirostanol saponins where specified) in selected plant species, as reported in the literature.
| Plant Species | Plant Part | Extraction Solvent | Saponin Content (µg/mg dry weight) | Reference |
| Sapindus saponaria | Fruit Pericarp | Aqueous | 157.32 | [3] |
| Sapindus saponaria | Fruit Pericarp | Petroleum Ether | 92.54 | [3] |
| Sapindus saponaria | Fruit Pericarp | Acetone | 68.75 | [3] |
| Lawsonia inermis | Leaves | Aqueous | 30.03 | [3] |
| Lawsonia inermis | Leaves | Acetone | 23.48 | [3] |
| Allium porrum (Leek) | Flowers | Not Specified | 20 times higher than the edible part | [4] |
| Chlorophytum borivilianum | Tuber Peels | Methanol (B129727) | Highest yield among tested parts | [5] |
| Chlorophytum borivilianum | Tubers | Water | Lowest yield among tested parts | [5] |
Note: The term "saponins" in some studies may refer to a mixture of different types of saponins, with spirostanols being a major component in the listed species.
Experimental Protocols
Accurate quantification of spirostanol saponins is crucial for comparative analysis. Below are detailed methodologies for extraction and quantification based on established protocols.
Extraction of Spirostanol Saponins
This protocol is a generalized method based on common laboratory practices for the extraction of saponins from plant material.
-
Sample Preparation: The plant material (e.g., leaves, roots, seeds) is dried at a controlled temperature (typically 40-60°C) to a constant weight and then ground into a fine powder.
-
Maceration: A known weight of the powdered plant material (e.g., 20 g) is macerated in a solvent. A 70% methanol or ethanol (B145695) solution is commonly used.[5] The mixture is typically left for 24 hours in the dark.[5] For more efficient extraction, an ultrasonic bath can be used at a controlled temperature (e.g., 50°C) for a shorter duration.[6]
-
Partitioning: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract. This crude extract is then dissolved in water and partitioned with a non-polar solvent like n-butanol.[5] The saponins will preferentially move to the n-butanol layer.
-
Final Extract: The n-butanol fraction is collected and evaporated to dryness to yield the crude saponin extract.
Quantification of Total Spirostanol Saponins (Colorimetric Method)
This method is based on the reaction of saponins with p-anisaldehyde and sulfuric acid to produce a colored product that can be measured spectrophotometrically.[6]
-
Standard Preparation: A standard solution of a known spirostanol saponin (e.g., diosgenin) is prepared in methanol at various concentrations to generate a standard curve.[3]
-
Sample Preparation: The dried saponin extract is dissolved in methanol to a known concentration (e.g., 10 mg/mL).[6] The solution is centrifuged to remove any particulate matter.[6]
-
Reaction:
-
Measurement: After cooling to room temperature, the absorbance of the solution is measured at a specific wavelength (e.g., 544 nm) using a spectrophotometer against a reagent blank.[3]
-
Calculation: The total spirostanol saponin content in the sample is determined by comparing its absorbance to the standard curve and is often expressed as diosgenin (B1670711) equivalents.[3]
Biosynthesis of Spirostanol Saponins
Spirostanol saponins are synthesized in plants through a complex series of enzymatic reactions. The pathway originates from the mevalonate (B85504) (MVA) and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8] These are then converted to squalene, which is a key intermediate.[9] Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized to form cholesterol.[7][9] Cholesterol undergoes a series of hydroxylation, oxidation, and glycosylation steps to form the final spirostanol saponin structures.[7]
Caption: Biosynthetic pathway of spirostanol saponins.
Plant Families and Genera Rich in Spirostanol Saponins
A review of the literature indicates that spirostanol saponins are particularly abundant in certain plant families and genera. The top three families containing the most of these saponins are Asparagaceae, Melanthiaceae, and Amaryllidaceae.[1][2] Among the genera, Trillium, Helleborus, Allium, Dracaena, and Paris are noteworthy for their high diversity of spirostanol saponins.[1][2] Specific species that have been identified as rich sources include Trillium tschonoskii, Ypsilandra thibetica, Paris polyphylla var. yunnanensis, Helleborus thibetanus, and Helleborus foetidus.[1][2]
Concluding Remarks
This guide provides a comparative overview of spirostanol saponin content in various plant species, along with standardized experimental protocols for their extraction and quantification. The presented data highlights the significant variation in saponin content across different plants and plant parts, underscoring the importance of careful selection of source material for research and drug development. The biosynthetic pathway and the list of saponin-rich plant families and genera offer a starting point for the discovery of new and potent sources of these pharmacologically important compounds. Further research employing advanced analytical techniques such as HPLC and LC-MS will be crucial for the precise identification and quantification of individual spirostanol saponins and for elucidating their full therapeutic potential.
References
- 1. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. norfeed.net [norfeed.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Spirostan Derivatives on Cancer Cells
Spirostan derivatives, a class of steroidal saponins (B1172615), have garnered significant attention in oncological research for their potent cytotoxic activities against a wide array of cancer cell lines. These natural compounds induce cell death through diverse and complex mechanisms, making them promising candidates for the development of novel anticancer therapeutics. This guide provides a comparative overview of the cytotoxic effects of prominent this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of different this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for several well-studied this compound derivatives across various human cancer cell lines.
| This compound Derivative | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Timosaponin AIII | A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 µM | [1] |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 µM | [1] | |
| HepG2 | Liver Cancer | 15.41 µM (for 24h) | [2] | |
| BT474 | Breast Cancer | Micromolar concentrations | [3][4] | |
| MDAMB231 | Breast Cancer | Micromolar concentrations | [3][4] | |
| Dioscin (B1662501) | SGC-7901 | Gastric Carcinoma | Not specified, but effective | [5] |
| Various Cancer Cells | - | 2 to 20 µM | [6] | |
| Pennogenyl Saponin 1 | HeLa | Cervical Cancer | 1.11 ± 0.04 µg/ml | [7][8][9] |
| Pennogenyl Saponin 2 | HeLa | Cervical Cancer | 0.87 ± 0.05 µg/ml | [7][8][9] |
| Progenin III | CCRF-CEM | Leukemia | 1.59 µM | [10] |
| SKMel-28 | Melanoma (BRAF-V600E mutant) | 31.61 µM | [10] |
Experimental Protocols
The evaluation of cytotoxicity for this compound derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A control group is treated with the vehicle (e.g., DMSO) alone. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the this compound derivative at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains the DNA of late apoptotic and necrotic cells with compromised membranes) are added.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of a novel this compound derivative.
Mechanisms of Action and Signaling Pathways
This compound derivatives exert their cytotoxic effects by modulating multiple intracellular signaling pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, or autophagy.
Dioscin: Dual Induction of Apoptosis
Dioscin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human gastric carcinoma cells, dioscin treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]
-
Extrinsic Pathway: Dioscin increases the expression of Fas, FasL, and TNF-α.[5] This leads to the activation of caspase-8.
-
Intrinsic Pathway: Activated caspase-8 can cleave Bid to tBid, which translocates to the mitochondria. Dioscin also upregulates Bax and Bak while downregulating Bcl-2 and Bcl-xl.[5] This results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3.[5][6]
The diagram below illustrates the apoptotic signaling cascade initiated by Dioscin.
Timosaponin AIII: Targeting mTOR and ER Stress
Timosaponin AIII exhibits selective cytotoxicity towards tumor cells by simultaneously inhibiting the mTORC1 signaling pathway and inducing endoplasmic reticulum (ER) stress.[3][4]
-
mTORC1 Inhibition: Timosaponin AIII reduces the phosphorylation of mTORC1 targets, which are crucial for cell growth and proliferation.[3]
-
ER Stress Induction: The compound also triggers the unfolded protein response (UPR) in the ER, leading to the activation of pro-apoptotic factors like caspase-4.[3]
-
PI3K/AKT/mTOR & Ras/Raf/MEK/ERK Pathways: In taxol-resistant cells, Timosaponin AIII has been shown to down-regulate the protein expressions of both the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, contributing to its anti-tumor effect.[11]
These multiple mechanisms of action make Timosaponin AIII a compelling candidate for further investigation, particularly in the context of drug-resistant cancers.[3][11]
Pennogenyl Saponins: Involvement of Death Receptor and Mitochondrial Pathways
Similar to dioscin, pennogenyl saponins isolated from Paris quadrifolia have been shown to induce both extrinsic and intrinsic apoptotic pathways in HeLa cervical cancer cells.[7][8] Studies demonstrated that these saponins significantly increased the mRNA expression of FADD and BID and induced the processing of procaspase-8, confirming the activation of the death receptor pathway.[7][8] Furthermore, a decrease in the mitochondrial membrane potential was observed, indicating the involvement of the intrinsic mitochondrial pathway.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 4. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dioscin in human gastric carcinoma cells through death receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells | PLOS One [journals.plos.org]
- 8. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for Measuring Spirostan's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a bioassay for measuring the anti-inflammatory effects of Spirostan, a class of naturally occurring steroidal saponins (B1172615). It offers an objective comparison of this compound's performance with alternative anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the integration of these assays into research and development workflows.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of various Spirostanol saponins compared to common anti-inflammatory drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference(s) |
| Spirostanol Saponin (from Tacca vietnamensis) | 37.0 - 60.7 | [1] |
| Dexamethasone | 34.60 µg/mL | [2] |
| Diclofenac | 47.12 µg/mL | [3] |
| Lornoxicam | 65 | [4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) | Reference(s) |
| Ibuprofen | 1.1 - 370 | [5][6] |
| Indomethacin | 0.63 | [7] |
Table 3: Inhibition of Superoxide (B77818) Anion Generation and Elastase Release in Neutrophils
| Compound | Assay | IC50 (µM) | Reference(s) |
| Spirostanol Saponin (from Solanum macaonense) | Superoxide Anion Generation | 4.0 - 7.6 | [8] |
| Spirostanol Saponin (from Solanum macaonense) | Elastase Release | 1.0 - 4.4 | [8] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
Inhibition of Protein Denaturation Assay (In Vitro)
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Egg albumin (fresh hen's egg) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (this compound) and reference standard (e.g., Diclofenac sodium)
-
Double-distilled water
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture (5 mL total volume) containing:
-
0.2 mL of egg albumin (from a fresh hen's egg)
-
2.8 mL of PBS (pH 6.4)
-
2.0 mL of varying concentrations of the test compound.[9]
-
-
A control solution is prepared with 2.0 mL of double-distilled water instead of the test compound.[9]
-
Incubate the reaction mixtures at 37°C for 20 minutes.[10]
-
Heat the mixtures at 70°C in a water bath for 5 minutes.[10]
-
After cooling, measure the absorbance of the solutions at 660 nm.[10]
-
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[11]
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This cell-based assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[12]
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound.
Superoxide Anion Generation Assay (NBT Reduction)
This assay measures the production of superoxide anions by phagocytic cells, which is a key event in the inflammatory response. The reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) by superoxide anions is quantified spectrophotometrically.
Materials:
-
Phagocytic cells (e.g., neutrophils, macrophages)
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Isolate and prepare a suspension of phagocytic cells.
-
Pre-incubate the cells with the test compound (this compound) at various concentrations.
-
Add NBT solution to the cell suspension.
-
Stimulate the cells with PMA to induce superoxide anion production.
-
Incubate the mixture for a specific time at 37°C.
-
Stop the reaction and dissolve the formazan precipitate formed within the cells using KOH and DMSO.[13]
-
Measure the absorbance of the dissolved formazan at a specific wavelength (e.g., 620 nm) using a microplate reader.[13]
-
Calculate the percentage inhibition of superoxide anion generation compared to stimulated cells without the test compound.
Neutrophil Elastase Release Assay
This assay measures the activity of elastase, a serine protease released from neutrophils during inflammation, which contributes to tissue damage.
Materials:
-
Isolated human neutrophils
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Isolate neutrophils from fresh human blood.[14]
-
Pre-incubate the isolated neutrophils with various concentrations of the test compound (this compound).
-
Stimulate the neutrophils with PMA to induce elastase release.[14]
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant containing the released elastase.
-
Add the neutrophil elastase substrate to the supernatant.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance of the resulting product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage inhibition of elastase release compared to stimulated cells without the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways involved in inflammation and a general experimental workflow for bioassay validation.
Experimental workflow for in vitro anti-inflammatory bioassay validation.
Simplified NF-κB signaling pathway and potential point of this compound intervention.
References
- 1. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Spirostan Quantification: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of spirostans, a class of steroidal saponins (B1172615) with significant pharmacological interest, is paramount. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: A Head-to-Head Comparison
The selection between HPLC and GC-MS for spirostan quantification hinges on a variety of performance metrics. While HPLC can directly analyze these non-volatile compounds, GC-MS necessitates a hydrolysis step to yield the sapogenin (aglycone), followed by derivatization to increase volatility. The following table summarizes the typical performance characteristics of each method for the quantification of diosgenin (B1670711), a representative spirostanol (B12661974) sapogenin.
| Performance Metric | HPLC-UV | GC-MS (after derivatization) |
| Linearity (r²) | >0.995[1] | ≥0.99 |
| Limit of Detection (LOD) | 0.01 - 0.753 µg/mL[2][3] | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 0.03 - 2.341 µg/mL[2] | Typically in the mid-to-high ng/mL range |
| Accuracy (Recovery %) | 91.90% - 101.6%[2][4] | Typically 95-117% |
| Precision (RSD %) | < 2%[5] | < 5% |
| Sample Preparation | Extraction, filtration | Hydrolysis, extraction, derivatization |
| Analysis Time | Shorter | Longer due to sample preparation |
| Compound Analyzed | Intact Spirostanol Saponin | Spirostanol Sapogenin (Aglycone) |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are critical for reproducible and accurate quantification. Below are representative methodologies for both HPLC and GC-MS analysis of spirostans.
HPLC Method for Diosgenin Quantification
This protocol is adapted from validated methods for the analysis of diosgenin from plant extracts.[1][2][5][6]
-
Sample Preparation:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using techniques such as soxhlet extraction, ultrasonication, or maceration.
-
Hydrolysis (for total sapogenin content): The crude extract is subjected to acid hydrolysis (e.g., with 2N HCl) to cleave the sugar moieties from the saponins, yielding the aglycone (diosgenin).
-
Purification: The hydrolyzed extract is then partitioned with an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate). The organic layer containing the diosgenin is collected and evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted in the mobile phase for HPLC analysis.
-
Filtration: The reconstituted sample is filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typical. A common isocratic mobile phase is acetonitrile:water (90:10 v/v).[1][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1][5]
-
Detection: UV detection at a wavelength of around 203 nm is suitable for diosgenin.[5]
-
Column Temperature: The analysis is typically performed at ambient temperature.
-
GC-MS Method for Diosgenin Quantification
This protocol involves the analysis of the derivatized sapogenin.
-
Sample Preparation:
-
Hydrolysis: Similar to the HPLC method, the saponins in the plant extract are first hydrolyzed to release the free diosgenin.
-
Extraction: The liberated diosgenin is extracted with an organic solvent.
-
Derivatization (Silylation): The dried extract is subjected to a silylation reaction to increase its volatility. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile) at an elevated temperature (e.g., 60-80°C).
-
Sample Cleanup: After derivatization, the sample may require a cleanup step, such as passing it through a short silica (B1680970) gel column, to remove any excess derivatizing reagent and non-derivatized compounds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized diosgenin.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
-
Injector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the derivatized sample (e.g., 280°C).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Acquisition Mode: The analysis can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Mandatory Visualizations
To further clarify the experimental workflows and the fundamental differences between the two techniques, the following diagrams are provided.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. phcogres.com [phcogres.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
A Comparative Analysis of Spirostan and Furostan Saponins' Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two major classes of steroidal saponins (B1172615): Spirostan and Furostan saponins. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and drug development endeavors.
Structurally, this compound and Furostan saponins share a common steroidal aglycone backbone but differ in the arrangement of their F-ring. This compound saponins possess a closed spiroketal F-ring, whereas Furostan saponins have an open F-ring with a hydroxyl group at C-22 and a glucose moiety typically attached at C-26. This structural difference, along with variations in glycosylation patterns at other positions, significantly influences their respective bioactivities. It is also noteworthy that Furostan saponins can be converted into the more stable this compound saponins, a transformation that can occur in vivo or during extraction and processing.[1][2]
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected this compound and Furostan saponins.
Table 1: Anticancer Activity (IC50 values in µM)
| Saponin (B1150181) Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Compound 3 (unnamed) | A549 (Lung), HepG2 (Liver) | Significant cytotoxicity reported | [3] |
| Taccaoside A | Cancer stem cells | - | [4] | |
| SSPH 1 | HepG2 (Liver), BEL-7402 (Liver) | Potent activity reported | [5] | |
| Dioscin | MCF-7 (Breast) | 2.5 | [6] | |
| Dioscin | MDA-MB-231 (Breast) | 3.0 | [6] | |
| Compound 14 (unnamed) | FaDu (Pharyngeal), Detroit 562 (Pharyngeal) | 1.1, 1.2 | [7] | |
| Furostan | Davidianoside F | MCF-7 (Breast), HeLa (Cervical) | 10.2, 4.3 | [8] |
| Compounds 1-5 (unnamed) | Various tumor cells | Potential activity reported | [9] | |
| Helleboroside A & B derivatives | C6 glioma (Brain) | Significant cytotoxicity reported | [10] |
Table 2: Anti-inflammatory Activity
| Saponin Class | Compound(s) | Assay | IC50 (µM) / Inhibition | Reference |
| This compound | Taccavietnamosides A-E (compounds 3-5) | NO production in LPS-stimulated BV2 and RAW 264.7 cells | 37.0 - 60.7 | [11] |
| Macaosides A-H & known spirostanols | Superoxide anion generation and elastase release | 1.0 - 7.6 | [12][13] | |
| Furostan | Macaosides I-R | Superoxide anion generation and elastase release | - | [12] |
| Chongrenosides A-G & known furostanols | TNF-α mRNA expression in LPS-induced RAW 264.7 cells | 67% - 93% inhibition at 10 µM | [14] | |
| Unnamed compounds (1, 2, 6, 13, 16, 19, 24) | NO production in LPS-stimulated RAW 264.7 cells | 15.7 - 46.2 | [7] | |
| Compounds 3, 5, 7 (unnamed) | IL-1β production suppression in LPS-stimulated RAW 264.7 cells | Modest effects reported | [8] |
Table 3: Antimicrobial Activity
| Saponin Class | Compound(s) | Target Microorganism(s) | Activity | Reference |
| This compound | XQS | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective in vitro and in vivo | [15] |
| Furostan | Capsicosides E, F, G | Yeasts and Fungi | Higher activity against yeasts | [16][17] |
Key Experimental Protocols
Below are detailed methodologies for commonly cited experiments in the evaluation of this compound and Furostan saponin bioactivity.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponins (this compound or Furostan derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[18]
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of the test saponins for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The amount of nitrite is calculated from a standard curve, and the percentage of NO production inhibition is determined relative to the LPS-stimulated control. The IC50 value is then calculated.[7][11]
Signaling Pathways and Mechanisms of Action
This compound and Furostan saponins exert their biological effects through various signaling pathways. The diagrams below illustrate some of the key pathways involved in their anticancer and anti-inflammatory activities.
Caption: Key signaling pathways modulated by this compound and Furostan saponins.
This compound saponins have been shown to induce anticancer effects by targeting pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to apoptosis and cell cycle arrest.[3][4] Furostan saponins, on the other hand, have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[19]
Caption: General workflow for the isolation and bioactivity screening of saponins.
Conclusion
Both this compound and Furostan saponins exhibit a wide range of promising biological activities, making them valuable lead compounds for drug discovery. This compound saponins have demonstrated potent anticancer and anti-inflammatory effects. Furostan saponins also show significant anti-inflammatory and cytotoxic potential, along with notable antimicrobial activity, particularly against yeasts. The choice between targeting this compound or Furostan saponins for development will depend on the specific therapeutic application and desired biological outcome. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these diverse and potent natural products.
References
- 1. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. (PDF) Facile Conversion of this compound Saponin Into Furostan [research.amanote.com]
- 3. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of spirostanol saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five furostanol saponins from fruits of Tribulus terrestris and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furostanol saponins and ecdysones with cytotoxic activity from Helleborus bocconei ssp. intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial furostanol saponins from the seeds of Capsicum annuum L. var. acuminatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of the Spirostan Compound Dioscin and its Alternatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer mechanism of the natural spirostan compound, Dioscin (B1662501), with two widely used chemotherapeutic agents, Doxorubicin (B1662922) and Paclitaxel (B517696). The information presented is supported by experimental data to aid in the evaluation of Dioscin as a potential therapeutic agent.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic effects of Dioscin, Doxorubicin, and Paclitaxel have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dioscin | MCF-7 (Breast) | 2.50 - 11.03 | [1] |
| A549 (Lung) | Not explicitly found in a comparative study | ||
| HCT116 (Colon) | ~3.58 (converted from µg/ml) | [2] | |
| Doxorubicin | MCF-7 (Breast) | ~0.75 - 4 | [3] |
| A549 (Lung) | Not explicitly found in a comparative study | ||
| HCT116 (Colon) | 1.9 - 24.3 (µg/mL) | [4] | |
| Paclitaxel | MCF-7 (Breast) | ~0.0025 - 0.015 | |
| A549 (Lung) | ~0.272 | [5] | |
| HCT116 (Colon) | Not explicitly found in a comparative study |
Induction of Apoptosis: A Comparative Overview
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The following table summarizes the pro-apoptotic effects of the three compounds.
| Compound | Cancer Cell Line | Percentage of Apoptotic Cells | Reference |
| Dioscin | HCT116 (Colon) | Dose-dependent increase | |
| A549 (Lung) | Significant dose-dependent increase | [6] | |
| Doxorubicin | A549 (Lung) | Increased apoptosis observed | |
| Paclitaxel | A549 (Lung) | Dose-dependent increase | [5] |
Mechanism of Action: Signaling Pathways
Dioscin: Targeting the PI3K/Akt Pathway and Inducing Apoptosis
Dioscin exerts its anticancer effects through a multi-targeted mechanism, primarily by inducing apoptosis via the intrinsic and extrinsic pathways and by modulating the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dioscin has been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the suppression of downstream survival signals.[7][8] This inhibition, coupled with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, culminates in the activation of caspases and the execution of apoptosis.[9][7]
Alternative Mechanisms: Doxorubicin and Paclitaxel
Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Paclitaxel, a taxane, works by stabilizing microtubules, which disrupts the normal process of mitosis and leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
Dioscin, Doxorubicin, Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of Dioscin, Doxorubicin, or Paclitaxel and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with Dioscin, Doxorubicin, or Paclitaxel
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Dioscin, Doxorubicin, or Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 4. benchchem.com [benchchem.com]
- 5. Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non‐small cell lung cancer cells via Nrf2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 7. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dioscin strengthens the efficiency of adriamycin in MCF-7 and MCF-7/ADR cells through autophagy induction: More than just down-regulation of MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact and mechanism study of dioscin on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different extraction methods for Spirostan saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for spirostan saponins (B1172615), a critical class of bioactive compounds with diverse pharmacological applications. The following sections detail the performance of conventional and modern extraction techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Extraction Method Performance
The efficiency of this compound saponin (B1150181) extraction is highly dependent on the chosen method and the optimization of its parameters. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer significant advantages in terms of yield and extraction time over conventional methods like Heat Reflux and Soxhlet extraction.
| Extraction Method | Plant Source | Key this compound Saponin(s) | Solvent | Yield | Purity | Extraction Time | Reference |
| Focused Microwave-Assisted Extraction (FMAE) | Tribulus terrestris | Tigogenin, Gitogenin, Hecogenin, Neohecogenin | Not Specified | 90.3% (total steroidal saponins) | Not Specified | 5 minutes | [1] |
| Heat Reflux Extraction | Tribulus terrestris | Tigogenin, Gitogenin, Hecogenin, Neohecogenin | Not Specified | 65.0% (total steroidal saponins) | Not Specified | 3 hours | [1] |
| Ultrasound-Assisted Extraction (UAE) | Polygonatum kingianum | Dioscin, Diosgenin | 85% Ethanol (B145695) | 2.32 mg/g (at 75 min) | Not Specified | 75 minutes | [2] |
| Heat Reflux Extraction | Polygonatum kingianum | Dioscin, Diosgenin | 85% Ethanol | 1.47 mg/g | Not Specified | 3 hours | [2] |
| Microwave-Assisted Extraction (MAE) | Dioscorea zingiberensis | Total Steroid Saponins | 75% Ethanol | >51 µmol/g | Not Specified | 6 minutes | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Dioscorea zingiberensis | Total Steroid Saponins | Not Specified | <51 µmol/g (after 2h) | Not Specified | 2 hours | [3] |
| Heat Reflux Extraction | Dioscorea zingiberensis | Total Steroid Saponins | Not Specified | <51 µmol/g (after 3h) | Not Specified | 3 hours | [3] |
| Soxhlet Extraction | Dioscorea zingiberensis | Total Steroid Saponins | Not Specified | <51 µmol/g (after 4h) | Not Specified | 4 hours | [3] |
| Heat Reflux Extraction | Yucca schidigera | Spirostane-type saponins | 70% Ethanol-Water | Not Specified | Not Specified | Not Specified | [5] |
| Maceration | Solanum muricatum | This compound-type saponins | 80% Methanol | Not Specified | >95% (after purification) | 7 days (repeated 3x) | [6] |
Note: The data presented in this table is collated from different studies and may not be directly comparable due to variations in plant material, specific saponin quantification methods, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.
Focused Microwave-Assisted Extraction (FMAE) of Steroidal Saponins from Tribulus terrestris
This method offers a rapid and high-yield extraction of steroidal saponins.[1]
-
Sample Preparation: Air-dry and powder the plant material.
-
Extraction:
-
Place the powdered sample in a microwave extraction vessel.
-
Add the appropriate solvent (the specific solvent was not mentioned in the abstract but is a critical parameter to optimize).
-
Apply focused microwave irradiation for 5 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
The resulting solution contains the extracted steroidal saponins.
-
Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins from Polygonatum kingianum
This protocol was optimized using response surface methodology for maximum yield.[2]
-
Sample Preparation: Use dried and powdered rhizomes of Polygonatum kingianum.
-
Extraction Parameters:
-
Solvent: 85% (v/v) ethanol in water.
-
Liquid-to-Solid Ratio: 10:1 (mL/g).
-
Extraction Temperature: 50 °C.
-
Extraction Time: 75 minutes.
-
Number of Extractions: 3.
-
-
Procedure:
-
Combine the powdered plant material and the solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath and sonicate under the specified conditions.
-
Repeat the extraction process three times with fresh solvent for the residue.
-
Combine the extracts from all three cycles.
-
-
Post-Extraction:
-
Filter the combined extract.
-
Concentrate the filtrate under vacuum to obtain the crude saponin extract.
-
Microwave-Assisted Extraction (MAE) of Total Steroid Saponins from Dioscorea zingiberensis
This optimized MAE procedure provides a significant improvement in efficiency over conventional methods.[3][4]
-
Sample Preparation: Use dried and powdered Dioscorea zingiberensis.
-
Extraction Parameters:
-
Solvent: 75% ethanol.
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Extraction Temperature: 75 °C.
-
Microwave Power: 600 W.
-
Extraction Cycles: Three cycles of 6 minutes each.
-
-
Procedure:
-
Mix the powdered plant material with the solvent in a microwave-safe extraction vessel.
-
Perform the extraction in a microwave reactor under the specified conditions.
-
After each 6-minute cycle, filter the extract and add fresh solvent to the residue for the subsequent cycle.
-
Combine the filtrates from the three cycles.
-
-
Post-Extraction:
-
The combined filtrate contains the extracted total steroid saponins.
-
Heat Reflux Extraction of Spirostane-Type Saponins from Yucca schidigera
A conventional method for the extraction of this compound saponins.[5]
-
Sample Preparation: Use dried stems of Yucca schidigera.
-
Extraction:
-
Place the plant material in a flask suitable for reflux.
-
Add 70% ethanol-water as the solvent.
-
Heat the mixture to reflux and maintain for a specified period.
-
Repeat the reflux extraction three times with fresh solvent.
-
-
Post-Extraction:
-
Combine the extracts from all reflux cycles.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Visualizing the Extraction Workflow
The following diagrams illustrate a general workflow for the extraction and purification of this compound saponins and a logical relationship for selecting an appropriate extraction method.
References
- 1. An improved facile method for extraction and determination of steroidal saponins in Tribulus terrestris by focused microwave-assisted extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted extraction and a new determination method for total steroid saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Novel Spirostan Structures: A Comparative Guide to 2D NMR, X-ray Crystallography, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel spirostan saponin (B1150181) is a critical step in natural product chemistry and drug discovery. This guide provides an objective comparison of three powerful analytical techniques—2D Nuclear Magnetic Resonance (NMR) spectroscopy, Single Crystal X-ray Crystallography, and Mass Spectrometry (MS)—for this purpose, supported by experimental data and detailed protocols.
The elucidation of a novel this compound structure is a multi-faceted challenge, requiring not only the determination of the planar structure but also the precise assignment of its complex stereochemistry. While each of the aforementioned techniques can provide invaluable structural information, they differ significantly in their sample requirements, the nature of the data they provide, and their applicability to different stages of the structure elucidation process.
At a Glance: Comparing the Techniques
To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes key quantitative and qualitative parameters.
| Parameter | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (LC-MS/MS) |
| Primary Information | Connectivity (through-bond), spatial proximity (through-space), relative stereochemistry | Absolute 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | Molecular weight, elemental composition, fragmentation patterns (substructural information) |
| Sample Requirement | 5-10 mg of purified compound[1] | High-quality single crystal (0.05 - 0.5 mm)[2][3] | 1 µg - 1 mg of sample (concentration of 0.5 - 10 µg/mL)[4][5] |
| Analysis Time | Data Acquisition: Several hours to overnight per experiment. Data Analysis: Hours to days. | Data Collection: 6-24 hours. Structure Solution & Refinement: Hours to days.[6] | Several minutes per sample.[7] |
| Resolution/Accuracy | Provides atomic connectivity and relative stereochemical arrangement. | Atomic resolution (typically < 1 Å), providing precise bond lengths and angles.[8][9] | High-resolution instruments can achieve mass accuracy of < 5 ppm.[10] |
| Key Advantage | Excellent for determining the complete structure of molecules in solution, including complex stereochemistry. | Provides the unambiguous, absolute 3D structure of a molecule in the solid state. | High sensitivity and speed, ideal for initial characterization and analysis of complex mixtures. |
| Key Limitation | Does not provide the absolute configuration. Can be challenging for highly complex or symmetric molecules. | Requires a high-quality single crystal, which can be difficult to obtain.[11] | Does not provide complete stereochemical information on its own. |
In-Depth Analysis of Each Technique
2D NMR Spectroscopy: The Architect of Molecular Connectivity
Two-dimensional NMR spectroscopy is the cornerstone of structure elucidation for novel organic molecules in solution. A suite of experiments provides a wealth of information about the carbon skeleton and the relative stereochemistry of the this compound.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), providing a map of all C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.
A key advantage of 2D NMR is its ability to provide a comprehensive picture of the molecule's structure in its natural, dissolved state. However, the interpretation of complex spectra can be time-consuming and may not always lead to an unambiguous assignment of the absolute configuration.
X-ray Crystallography: The Gold Standard for Absolute Structure
Single crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a precise model of the atomic arrangement, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.
The primary and often most significant hurdle for this technique is the need to grow a high-quality single crystal of the novel this compound. Saponins, due to their amphiphilic nature and structural complexity, can be particularly challenging to crystallize. However, when successful, X-ray crystallography provides an unambiguous and highly detailed structural confirmation that is unparalleled by other techniques.
Mass Spectrometry: The Rapid and Sensitive Identifier
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the initial characterization of a novel this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the substructures within the molecule. For this compound saponins, MS/MS can reveal the nature and sequence of sugar moieties attached to the aglycone, as well as characteristic fragmentation patterns of the steroidal core. While MS is a rapid and highly sensitive technique, it generally does not provide the complete stereochemical information required for the full structural elucidation of a novel compound.
Experimental Protocols
2D NMR Spectroscopy of a Novel this compound
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound saponin in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.[1]
-
1D NMR Spectra Acquisition: Acquire a standard ¹H NMR spectrum to assess the overall purity and complexity of the sample. Obtain a ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Run a phase-sensitive gradient-selected HSQC experiment to determine one-bond ¹H-¹³C connectivities.
-
HMBC: Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish multi-bond ¹H-¹³C correlations.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations for stereochemical analysis.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks in each spectrum to piece together the molecular structure and determine the relative stereochemistry.
Single Crystal X-ray Crystallography of a Novel this compound
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering with a range of solvent systems. Patience is key, as crystal growth can take days to weeks.
-
-
Crystal Mounting: Carefully select a single crystal of suitable size (0.05-0.5 mm) and quality (well-defined faces, no cracks) under a microscope. Mount the crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector over a range of angles. Data collection can take several hours.[6]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final, detailed 3D structure.
-
LC-MS/MS Analysis of a Novel this compound
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.
-
LC Separation:
-
Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18).
-
Use a gradient elution program with mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight and elemental composition (with a high-resolution instrument).
-
-
MS/MS Fragmentation:
-
Perform data-dependent acquisition or targeted MS/MS experiments on the parent ion of the novel this compound.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., sugar units) and fragment ions that provide structural information.
-
Visualizing the Workflow and Comparisons
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 4. researchgate.net [researchgate.net]
- 5. grupobiomaster.com [grupobiomaster.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. google.com [google.com]
- 8. mdpi.com [mdpi.com]
- 9. excillum.com [excillum.com]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
Synthetic Spirostan Analogues Versus Natural Isolates: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in spirostanol (B12661974) saponins (B1172615), a class of naturally occurring steroids. While natural isolates have shown promise, synthetic analogues are being developed to enhance efficacy and overcome limitations. This guide provides an objective comparison of the performance of synthetic spirostan analogues versus their natural counterparts, supported by experimental data, detailed methodologies, and pathway visualizations.
Data Presentation: A Comparative Analysis of Cytotoxicity
The following tables summarize the in vitro anticancer activities of the natural this compound, diosgenin, and its synthetic derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Diosgenin (Natural) and its Synthetic Analogue FZU-0021-194-P2 (P2) [1]
| Compound | A549 (Non-Small Cell Lung Cancer) | PC9 (Non-Small Cell Lung Cancer) |
| Diosgenin (Di) | 55.0 | 85.8 |
| FZU-0021-194-P2 (P2) | 11.8 | 15.2 |
Table 2: Cytotoxicity (IC50 in µM) of Various Synthetic Diosgenin Derivatives [2][3]
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Aspc-1 (Pancreatic) | H358 (Lung) | HCT-116 (Colorectal) | SW620 (Colorectal) |
| Diosgenin | - | - | - | >62.89 | 52.89 | 62.89 | 43.89 |
| Compound 2.2f | - | - | - | 0.1847 | 4.038 | >10 | 0.4483 |
| Compound 8 | >40 | >40 | 1.9 | - | - | - | - |
| Compound 18 | 12.3 | 11.2 | 4.2 | - | - | - | - |
| Compound 26 | 7.9 | 10.8 | 3.5 | - | - | - | - |
| Compound 30 | 9.1 | 11.5 | 3.9 | - | - | - | - |
Table 3: Cytotoxicity (IC50 in µg/mL) of Natural Spirostanol Saponins against HeLa (Cervical Cancer) and SKOV-3 (Ovarian Cancer) Cell Lines [4]
| Compound | HeLa | SKOV-3 |
| Diosgenin | 16.3 ± 0.26 | 19.3 ± 0.97 |
| Yamogenin | 16.5 ± 0.59 | 16.7 ± 0.08 |
| Tigogenin | 35.6 ± 3.69 | - |
| Fraction C (from Fenugreek) | 3.91 ± 0.03 | 3.97 ± 0.07 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of this compound analogues are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (natural or synthetic spirostans). Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[1][5]
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 1.5 to 4 hours.[6][7] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.[7]
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of many spirostanol saponins is attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[9][10] Its aberrant activation is a common feature in many cancers.[9] Spirostanol saponins have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased proliferation and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Researcher's Guide to the Specificity Validation of a Spirostan-Targeting Antibody
For researchers, scientists, and drug development professionals, the rigorous validation of an antibody's specificity is paramount to ensure data integrity and the success of a research endeavor. This guide provides a comprehensive comparison of a Spirostan-targeting antibody with alternative detection methods, supported by experimental data and detailed protocols.
The development of antibodies targeting small molecules like Spirostans, a class of steroid saponins (B1172615), presents unique challenges in specificity validation. Unlike protein targets, small molecules (haptens) require conjugation to a carrier protein to elicit an immune response, and the resulting antibodies must be meticulously characterized to ensure they bind specifically to the target this compound and not to structurally similar molecules.
This guide will delve into the validation of a hypothetical this compound-targeting antibody and compare its performance against established analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
Performance Comparison
The following table summarizes the key performance characteristics of the this compound-targeting antibody-based competitive ELISA against alternative analytical methods.
| Feature | Competitive ELISA (this compound Antibody) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Competitive immunoassay based on antigen-antibody binding. | Separation by liquid chromatography and detection by mass-to-charge ratio. | Separation of volatile compounds by gas chromatography and detection by mass-to-charge ratio. | Separation based on differential partitioning between a stationary and mobile phase. |
| Specificity | High, but potential for cross-reactivity with structurally similar steroids. Requires thorough validation. | Very high, capable of distinguishing isomers. | Very high, excellent for separating and identifying volatile and derivatized steroids. | Moderate, primarily for separation and qualitative identification. |
| Sensitivity | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). | Very high (pg/mL to fg/mL range). | Low (µg to ng range). |
| Quantitative | Yes, within a defined dynamic range. | Yes, highly accurate and precise. | Yes, highly accurate and precise. | Semi-quantitative at best. |
| Sample Throughput | High (96-well plate format). | Moderate to high, depending on the system. | Moderate. | High. |
| Cost per Sample | Low to moderate. | High. | High. | Very low. |
| Time per Sample | 2-4 hours. | 10-30 minutes per sample run. | 20-60 minutes per sample run. | 30-60 minutes for development. |
| Expertise Required | Moderate. | High. | High. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the validation of the this compound-targeting antibody and the alternative detection methods are provided below.
Specificity Validation of this compound-Targeting Antibody via Competitive ELISA
This protocol is designed to assess the specificity of a this compound-targeting antibody by measuring its cross-reactivity with other structurally related steroid compounds.
Materials:
-
This compound-targeting primary antibody
-
This compound-BSA conjugate (for coating)
-
Standard this compound compound
-
Potentially cross-reacting steroid compounds (e.g., diosgenin, cholesterol, progesterone)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well microtiter plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a standard curve of the this compound compound.
-
Prepare serial dilutions of the potentially cross-reacting steroid compounds.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the this compound-targeting primary antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula:
-
Cross-reactivity (%) = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
-
LC-MS/MS for this compound Quantification
This protocol outlines a method for the sensitive and specific quantification of Spirostans in a sample matrix.[1][2][3][4][5]
Materials:
-
LC-MS/MS system with an ESI or APCI source
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Sample matrix (e.g., plant extract)
Procedure:
-
Sample Preparation:
-
Extract Spirostans from the sample matrix using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.22 µm syringe filter.
-
-
LC Separation:
-
Set the column temperature to 30-40°C.
-
Use a gradient elution program, for example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.
-
Set the flow rate to 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive or negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific to the target this compound.
-
Optimize MS parameters (e.g., collision energy, cone voltage) for the target analyte.
-
-
Data Analysis:
-
Generate a standard curve using the this compound standard.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
GC-MS for Steroid Profiling
This protocol is suitable for the analysis of volatile or derivatized Spirostans and other steroids.[6][7][8][9][10]
Materials:
-
GC-MS system with an EI source
-
Capillary column (e.g., DB-5ms)
-
Carrier gas (Helium)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
This compound standard
-
Sample matrix
Procedure:
-
Sample Preparation and Derivatization:
-
Extract steroids from the sample matrix.
-
Evaporate the solvent to dryness.
-
Add the derivatization reagent and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC Separation:
-
Set the injector temperature to 250-280°C.
-
Use a temperature program for the oven, for example: initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
-
MS Detection:
-
Set the ion source temperature to 230°C.
-
Acquire data in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times with a spectral library and the this compound standard.
-
For quantification, create a standard curve using the derivatized this compound standard.
-
Thin-Layer Chromatography (TLC) for this compound Separation
This protocol provides a simple method for the qualitative analysis and separation of Spirostans.[11]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., chloroform:methanol, 9:1 v/v)
-
This compound standard
-
Sample matrix
-
Visualization reagent (e.g., anisaldehyde-sulfuric acid reagent)
Procedure:
-
Sample Application: Spot the sample extract and the this compound standard onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate from the chamber and let it dry.
-
Visualize the spots under UV light (254 nm).
-
Spray the plate with the visualization reagent and heat it to develop colored spots.
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Compare the Rf value and color of the sample spot with the standard to identify the this compound.
-
Visualizations
The following diagrams illustrate key experimental workflows and principles described in this guide.
Caption: Workflow for Competitive ELISA.
Caption: Principle of Competitive ELISA.
Caption: Workflow of Alternative Analytical Methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grupobiomaster.com [grupobiomaster.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. gcms.cz [gcms.cz]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. Analysis of some steroids by thin-layer chromatography using optimum mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Tapestry: A Comparative Guide to Gene Expression Profiles Induced by Spirostans
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different therapeutic compounds is paramount. Spirostans, a class of naturally occurring steroidal sapogenins, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A critical aspect of elucidating their mechanisms of action lies in deciphering their impact on gene expression. This guide provides a comparative analysis of the gene expression profiles induced by three prominent spirostans: dioscin (B1662501), sarsasapogenin (B1680783), and tigogenin (B51453), supported by experimental data from various studies.
This document synthesizes findings from multiple research articles to offer a comparative perspective on how these structurally related compounds differentially modulate cellular signaling pathways and gene expression. The data presented herein is intended to serve as a valuable resource for identifying potential therapeutic targets and guiding future drug development efforts.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential gene expression induced by dioscin, sarsasapogenin, and tigogenin in various experimental models. The data highlights the distinct and overlapping molecular pathways targeted by these spirostans.
| Spirostan | Cell Type/Model | Key Upregulated Genes | Key Downregulated Genes | Primary Associated Pathway(s) | Reference(s) |
| Dioscin | Human Ovarian Cancer Cells (SKOV3) | Caspase-3, Caspase-9, Bax, Cleaved PARP | VEGFR2, PI3K, p-AKT, p-p38, p-MAPK | PI3K/AKT/MAPK Signaling | [1] |
| Human Lung Adenocarcinoma Cells (H1299, A549) | E-cadherin | p-AKT, p-mTOR, p-GSK3β, Snail | AKT/mTOR/GSK3β Signaling | [1] | |
| Human Osteosarcoma Cells | p21 | p-AKT, p-GSK3β, β-catenin | Wnt/β-catenin Signaling | [1] | |
| Human Breast Cancer Cells (MDA-MB-231, MCF-7) | p-p38 | p-AKT, p-mTOR | p38 MAPK, AKT/mTOR Signaling | [2] | |
| Sarsasapogenin | White Adipose Tissue (in vivo) | Arg1, YM1, Fizz1, IL-10 | TNF-α, IL-1β, IL-6, MCP-1, Nos2, COX2 | Anti-inflammatory Signaling | [3] |
| Bone Marrow Macrophages (BMMs) | - | TRAP, CTSK, DC-STAMP, V-ATPase-d2, c-Fos, NFATc1 | RANKL/NF-κB Signaling | [4] | |
| Murine Melanoma Cells (melan-a) | Tyrosinase, MITF | - | Melanogenesis Pathway | [5] | |
| Tigogenin | Mouse Bone Marrow Stromal Cells (BMSCs) | Cbfa1, Collagen type I, Osteocalcin | - | Osteoblastic Differentiation | [6] |
Detailed Experimental Protocols
The gene expression data cited in this guide were primarily obtained using standard molecular biology techniques. Below is a generalized protocol for quantitative real-time polymerase chain reaction (qRT-PCR), a common method for validating changes in gene expression.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Cells of interest (e.g., cancer cell lines, primary cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cells are treated with the desired concentration of the this compound (e.g., dioscin, sarsasapogenin, or tigogenin) or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
-
Reverse Transcription (cDNA Synthesis):
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Typically, 1 µg of total RNA is used as a template in a 20 µL reaction volume. The reaction is incubated at the recommended temperatures and times (e.g., 25°C for 5 min, 42°C for 30 min, and 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
The reaction mixture (e.g., 20 µL) typically contains the master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Molecular Interactions
The differential effects of spirostans on gene expression are a direct consequence of their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by dioscin and sarsasapogenin.
Figure 1: Signaling pathways modulated by Dioscin.
Figure 2: Signaling pathways modulated by Sarsasapogenin.
Figure 3: A generalized experimental workflow for gene expression analysis.
Conclusion
The comparative analysis of gene expression profiles induced by dioscin, sarsasapogenin, and tigogenin reveals both distinct and overlapping mechanisms of action. Dioscin predominantly affects pathways related to cancer cell proliferation, apoptosis, and invasion, such as the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.[1][2] In contrast, sarsasapogenin demonstrates significant immunomodulatory and anti-inflammatory effects by inhibiting the NF-κB pathway and also influences cellular differentiation processes like osteoclastogenesis and melanogenesis.[3][4][5] Tigogenin's known effects are primarily centered on promoting osteoblastic differentiation.[6]
This guide underscores the importance of comparative transcriptomic studies in understanding the specific molecular targets of structurally similar compounds. The presented data and pathways provide a foundation for researchers to formulate new hypotheses and design further experiments to explore the full therapeutic potential of these promising natural products. The detailed methodologies and visual representations of signaling pathways aim to facilitate the replication and extension of these findings in future research endeavors.
References
- 1. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarsasapogenin Suppresses RANKL-Induced Osteoclastogenesis in vitro and Prevents Lipopolysaccharide-Induced Bone Loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarsasapogenin Increases Melanin Synthesis via Induction of Tyrosinase and Microphthalmia-Associated Transcription Factor Expression in Melan-a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Timosaponin AIII: A Comparative Analysis in Preclinical Models
FOR IMMEDIATE RELEASE
This guide provides a comprehensive comparison of the spirostan derivative, Timosaponin AIII, with established therapeutic agents in animal models of neurological disorders. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic promise of this natural compound.
Executive Summary
Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant neuroprotective effects in preclinical studies. This document synthesizes the available data on its efficacy in a well-established animal model of cognitive impairment, comparing its performance against the standard-of-care acetylcholinesterase inhibitor, tacrine (B349632). The findings suggest that Timosaponin AIII not only ameliorates memory deficits but also exhibits a distinct mechanism of action involving anti-inflammatory pathways, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.
Comparative Efficacy in a Scopolamine-Induced Amnesia Model
An established animal model for studying cognitive dysfunction, particularly deficits in learning and memory, involves the administration of scopolamine (B1681570) to mice. Scopolamine, a muscarinic receptor antagonist, induces a transient state of amnesia. In a key study, the therapeutic effects of Timosaponin AIII were directly compared to tacrine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
Table 1: Comparative Effects of Timosaponin AIII and Tacrine on Behavioral Deficits
| Treatment Group | Dose | Passive Avoidance Test (Step-through Latency in seconds) | Morris Water Maze Test (Escape Latency in seconds) |
| Control (Vehicle) | - | 180 ± 20 | 25 ± 5 |
| Scopolamine | 1 mg/kg | 40 ± 10 | 60 ± 8 |
| Timosaponin AIII + Scopolamine | 10 mg/kg | 120 ± 15 | 40 ± 6 |
| Timosaponin AIII + Scopolamine | 20 mg/kg | 160 ± 18 | 30 ± 5 |
| Tacrine + Scopolamine | 10 mg/kg | 150 ± 16 | 35 ± 7 |
Data are presented as mean ± standard deviation.
The data clearly indicates that Timosaponin AIII significantly reversed the scopolamine-induced deficits in both the passive avoidance and Morris water maze tests in a dose-dependent manner.[1][2] Notably, at a dose of 20 mg/kg, the effect of Timosaponin AIII was comparable to that of tacrine.
Table 2: Mechanistic Comparison of Timosaponin AIII and Tacrine
| Mechanism of Action | Timosaponin AIII | Tacrine |
| Acetylcholinesterase (AChE) Inhibition | Yes (IC50 = 35.4 µM)[1] | Yes (Potent Inhibitor) |
| Effect on Acetylcholine Levels | Increased hippocampal levels[1] | Increases synaptic acetylcholine |
| Anti-inflammatory Effect | Inhibited increase of TNF-α and IL-1β[1] | Primarily cholinergic |
| NF-κB Signaling Inhibition | Yes[1] | Not its primary mechanism |
This mechanistic comparison highlights a key advantage of Timosaponin AIII. While both compounds enhance cholinergic neurotransmission by inhibiting AChE, Timosaponin AIII also demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.[1] This dual-action profile suggests a broader therapeutic potential for Timosaponin AIII in neurodegenerative diseases where neuroinflammation plays a critical role.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Animals and Drug Administration
Male ICR mice were used for the behavioral studies. Timosaponin AIII and tacrine were administered orally, while scopolamine was injected intraperitoneally.
Passive Avoidance Test
This test assesses learning and memory based on an animal's natural aversion to a brightly lit area. The apparatus consists of a light and a dark compartment connected by a door. During the acquisition trial, mice were placed in the light compartment and received a mild foot shock upon entering the dark compartment. In the retention trial, 24 hours later, the latency to enter the dark compartment was measured as an indicator of memory retention.
Morris Water Maze Test
This test evaluates spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained to find the platform from different starting positions. The time taken to locate the platform (escape latency) is recorded.
Measurement of Acetylcholine Levels and AChE Activity
Hippocampal tissue was collected after the behavioral tests. Acetylcholine levels were measured using a commercially available kit. Acetylcholinesterase activity was determined by measuring the hydrolysis of acetylthiocholine.
Analysis of Inflammatory Markers and NF-κB Signaling
Levels of TNF-α and IL-1β in the brain were quantified using ELISA kits. The activation of the NF-κB signaling pathway was assessed by measuring the expression of key proteins in this pathway using Western blotting.
Visualizing the Mechanisms of Action
To better illustrate the distinct and overlapping pathways through which Timosaponin AIII and its comparator, tacrine, exert their neuroprotective effects, the following diagrams are provided.
References
- 1. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
A Comparative Analysis of the Stability of Spirostan Glycosides: A Guide for Researchers
Spirostan glycosides, a major class of steroidal saponins (B1172615), are widely investigated for their diverse pharmacological activities. Their stability is a critical parameter influencing their isolation, formulation, therapeutic efficacy, and shelf-life. This guide provides an objective comparison of the stability of various this compound glycosides under different stress conditions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of this compound Glycoside Stability
The stability of a this compound glycoside is primarily dictated by the robustness of its O-glycosidic linkages, which are susceptible to cleavage under various conditions. The aglycone structure and the nature of the sugar moieties also contribute to the overall stability profile. Forced degradation studies are essential to understand the chemical behavior of these molecules, establish their degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies typically involve exposure to stress conditions such as acid, base, heat, light, and oxidation.[2][3]
Key Factors Influencing Stability
Acidic Hydrolysis: Acid-catalyzed hydrolysis is the most common degradation pathway, cleaving the glycosidic bonds to release the sugar moieties and the aglycone (sapogenin). This process is routinely used for the structural elucidation of these compounds.[4][5] A significant stability difference is observed when comparing spirostanol (B12661974) glycosides to their furostanol precursors. Furostanol saponins are more prone to generating side products, such as 25-spirosta-3,5-diene, during acid hydrolysis, which can lead to lower yields of the desired sapogenin, like diosgenin (B1670711).[6] Converting furostanol glycosides to the more stable spirostanol form before acid hydrolysis can significantly improve the yield of the target aglycone.[6]
Enzymatic Degradation: Glycosidases, particularly β-glucosidases, play a crucial role in the stability and transformation of this compound glycosides. In plants, endogenous enzymes can convert furostanol glycosides into their corresponding spirostanol forms by cleaving the glucose unit at the C-26 position.[7] This enzymatic conversion is often more controllable than spontaneous fermentation.[6] Furthermore, microbial enzymes can hydrolyze the sugar chains at the C-3 position, transforming natural saponins into derivatives with potentially different bioactivities.[8][9]
Thermal and Photolytic Stability: Thermal stability is a measure of a compound's ability to resist decomposition at elevated temperatures.[10][11] For glycosides, high temperatures can lead to the breakdown of the molecule, with ideal drying temperatures for preservation generally being between 45–50 °C.[12] Photostability, or stability upon exposure to light, is another critical parameter assessed during forced degradation studies as per ICH Q1B guidelines.[2][12] While glycosylation can improve the stability of flavonoid compounds, the core this compound structure itself can be subject to degradation under harsh thermal or photolytic conditions.[13]
Comparative Data and Observations
Quantitative comparative stability data for individual this compound glycosides is sparse in the literature. However, qualitative comparisons and degradation outcomes can be summarized.
Table 1: General Conditions for Forced Degradation Studies of Glycosides This table outlines typical stress conditions used to assess the stability of glycosides, based on industry practices and regulatory guidance.[1][2][12]
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M concentration, Room Temperature (RT) to 80°C |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M concentration, RT to 80°C |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% concentration, RT |
| Thermal Degradation | Heat (Dry or Solution) | 40°C to 80°C |
| Photodegradation | UV and Visible Light | Conforming to ICH Q1B guidelines (≥ 1.2 million lux hours, ≥ 200 watt hours/m²) |
Table 2: Comparative Outcome of Acid Hydrolysis on Furostanol vs. Spirostanol Glycosides This table highlights the key difference in stability and product yield during acid hydrolysis.
| Glycoside Type | Stability Under Acid Hydrolysis | Primary Products | Key Side Products | Reference |
| Furostanol Glycosides | Less Stable | Aglycone (e.g., Diosgenin) + Sugars | 25-spirosta-3,5-diene | [8][6] |
| Spirostanol Glycosides | More Stable | Aglycone (e.g., Diosgenin) + Sugars | Minimal side products | [8][6] |
Table 3: Examples of this compound Glycosides and Their Hydrolysis Products This table provides specific examples of this compound glycosides and the aglycones and sugar residues produced upon complete acid hydrolysis.
| This compound Glycoside | Aglycone Product | Sugar Residues | Reference |
| Polianthoside B (1) | Tigogenin | D-xylose, D-glucose, D-galactose | [14] |
| Polianthoside C (2) | Tigogenin | D-glucose, D-galactose | [14] |
| Dioscin | Diosgenin | D-glucose, L-rhamnose | [4][15] |
| Gracillin | Diosgenin | D-glucose | [4] |
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Workflow This protocol provides a generalized procedure for subjecting a this compound glycoside to various stress conditions to assess its degradation profile.
-
Preparation of Stock Solution: Prepare a stock solution of the purified this compound glycoside in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[12]
-
Acid/Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M - 1 M HCl (acid) or 0.1 M - 1 M NaOH (base). Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 8, 24 hours). Neutralize the solutions before analysis.[12]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% H₂O₂ and store at room temperature for up to 24 hours, protected from light.[3]
-
Thermal Degradation: Place the solid glycoside or its solution in a thermostatically controlled oven at a high temperature (e.g., 70-80°C) for a defined period.[12]
-
Photolytic Degradation: Expose the solid glycoside and its solution to a light source as per ICH Q1B guidelines. Keep a control sample in the dark under the same temperature conditions.[12]
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect degradation products.[16][[“]][18]
Protocol 2: Acid Hydrolysis for Aglycone and Sugar Identification This protocol is used for the complete hydrolysis of the glycoside for structural elucidation.
-
Hydrolysis: Dissolve the this compound glycoside (approx. 5-10 mg) in a solution of 1-2 M HCl in aqueous methanol.[14][19]
-
Heating: Heat the mixture under reflux for 3-4 hours to ensure complete cleavage of all glycosidic bonds.[19]
-
Aglycone Extraction: After cooling, neutralize the reaction mixture and extract the aglycone with an organic solvent like chloroform (B151607) or ethyl acetate.[19]
-
Sugar Analysis: The remaining aqueous layer contains the sugar residues, which can be identified by GC analysis after derivatization.[14]
-
Identification: Identify the aglycone and sugars by comparing them with authentic standards using techniques like TLC, HPLC, GC-MS, and NMR.[14][4]
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes related to the stability and analysis of this compound glycosides.
Caption: Workflow for a typical forced degradation study.
Caption: General degradation pathway of steroidal glycosides.
Conclusion
The stability of this compound glycosides is a multifaceted issue critical for their development as therapeutic agents. The primary route of degradation is the hydrolysis of O-glycosidic bonds, which can be induced by acid, base, or enzymatic action. A key finding is the superior stability of the spirostanol ring system compared to the furostanol precursor, particularly during acid hydrolysis, where furostanols are prone to side-product formation. Understanding these stability profiles through systematic forced degradation studies allows for the development of robust formulations and accurate analytical methods, ensuring the quality and efficacy of this compound glycoside-based products.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Two this compound Steroid Glycoside Fatty Esters from Dioscorea cayenensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two this compound steroid glycoside fatty esters from Dioscorea cayenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous analysis of diosgenin and sarsasapogenin in Asparagus officinalis byproduct by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activities of Diosgenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anticancer and anti-inflammatory activities of the spirostanol (B12661974) saponin, diosgenin (B1670711), with alternative therapeutic agents. The information herein is supported by a compilation of data from multiple preclinical studies to facilitate independent verification and inform future research directions.
Anticancer Activity: Diosgenin vs. Standard Chemotherapeutics
Diosgenin has demonstrated significant cytotoxic effects across a range of cancer cell lines.[1][2] Its anticancer potential is often attributed to its ability to induce apoptosis and inhibit cell proliferation and migration through the modulation of various signaling pathways, including the PI3K/Akt pathway.[1][3][4]
Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of diosgenin in comparison to the standard chemotherapeutic agents, Cisplatin and 5-Fluorouracil (B62378) (5-FU), in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diosgenin | SAS | Oral Squamous Carcinoma | 31.7 | [5] |
| HSC3 | Oral Squamous Carcinoma | 61 | [5] | |
| A549 | Lung Carcinoma | 31.92 ± 1.23 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 32.62 (µg/ml) | [7] | |
| MCF-7 | Breast Cancer | 11.03 (µg/ml) | [7] | |
| Cisplatin | MCF-7 | Breast Cancer | ~10 | [8] |
| SKOV-3 | Ovarian Cancer | 2 to 40 | [9] | |
| 5-Fluorouracil | HCT 116 | Colon Cancer | 11.3 (after 3 days) | [10] |
| HT-29 | Colon Cancer | 11.25 (after 5 days) | [10] | |
| SW620 | Colon Cancer | 13 (µg/ml) | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.
Key Signaling Pathway: PI3K/Akt
Diosgenin has been shown to exert its anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metastasis.[3][4]
Caption: Diosgenin's inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Activity: Diosgenin vs. NSAIDs
Diosgenin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[12] This effect is largely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14]
Comparative Efficacy
The following table compares the inhibitory activity of diosgenin on inflammatory markers with that of the nonsteroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933).
| Compound | Target/Assay | Effect | IC50 | Reference |
| Diosgenin | NO Production (LPS-stimulated macrophages) | Inhibition | Concentration-dependent | [15] |
| PGE2 Production (IL-1β-stimulated chondrocytes) | Inhibition | - | [16] | |
| iNOS Expression (LPS-stimulated microglia) | Downregulation | - | [15] | |
| COX-2 Expression (LPS-stimulated microglia) | Downregulation | - | [15] | |
| Indomethacin | COX-1 | Inhibition | 18 nM - 230 nM | [17][18][19] |
| COX-2 | Inhibition | 26 nM - 630 nM | [17][18][19] | |
| IL-1α-induced PGE2 release | Inhibition | 5.5 ± 0.1 nM | [20] |
Key Signaling Pathway: NF-κB
The NF-κB pathway is a central regulator of inflammation. Diosgenin has been shown to inhibit its activation, thereby reducing the expression of various pro-inflammatory genes.[12][14][16]
Caption: Diosgenin's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of diosgenin's biological activities.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat cells with various concentrations of the test compound (e.g., diosgenin) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is a simple and widely used method to study collective cell migration in vitro.[24][25][26]
-
Principle: A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored.
-
Procedure:
-
Seed cells in a culture plate to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium, with or without the test compound.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
-
Nitric Oxide (NO) Assay (Griess Reagent)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[27][28][29]
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Collect cell culture supernatants after treatment with the test compound and an inflammatory stimulus (e.g., LPS).
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for a short period, protected from light.
-
Measure the absorbance at 540-550 nm.
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
This is a quantitative immunoassay used to measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in a sample.[30][31][32]
-
Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured TNF-α. A substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of TNF-α.
-
Procedure:
-
Coat a 96-well plate with a TNF-α capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
The concentration of TNF-α is determined from a standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Diosgenin inhibits proliferation and migration of ovarian cancer cells and induce apoptosis via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. Diosgenin: mechanistic insights on its anti-inflammatory effects. | Semantic Scholar [semanticscholar.org]
- 14. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. Scratch Wound Healing Assay [bio-protocol.org]
- 26. Wound healing assay | Abcam [abcam.com]
- 27. sciencellonline.com [sciencellonline.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. novamedline.com [novamedline.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Spirostan Compounds
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Spirostan and its derivatives. Given the absence of a specific Safety Data Sheet (SDS) for all this compound compounds, the following protocols are based on established best practices for handling potent, biologically active, and potentially hazardous steroidal molecules. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): A Task-Based Approach
A comprehensive PPE strategy is crucial to prevent skin contact, inhalation, and eye exposure. The required level of protection varies depending on the specific task being performed.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[1] | A fit-tested N95 or higher respirator is necessary if not handled within a certified chemical fume hood or ventilated balance enclosure.[1][2] | Disposable, solid-front lab coat with tight cuffs. Consider the use of disposable sleeves.[1] |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is also recommended.[1] | Work should be conducted in a certified chemical fume hood.[1][2] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[1] |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles.[1] | Work should be performed in a biological safety cabinet (BSC) or chemical fume hood.[1] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[1] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield.[1] | A fit-tested N95 or higher respirator is required.[1] | Disposable, fluid-resistant, solid-front gown or coveralls. Chemical-resistant boots or disposable shoe covers are also necessary.[1] |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Generally not required if waste is properly contained.[1] | Lab coat |
Experimental Workflow: Safe Handling of this compound Compounds
The following diagram outlines the procedural steps for the safe handling of this compound compounds, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Pre-Handling: Before any procedure, thoroughly review all available safety information and have a clear, written experimental plan.[3] Ensure that a designated area for handling this compound, such as a chemical fume hood, is clean and uncluttered.[2][4] All necessary equipment should be assembled and checked to be in good working order.[2]
-
During Handling: Always handle this compound compounds in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5] Avoid the formation of dust when working with solid forms.[6] Use equipment and glassware that is in good condition to prevent spills and breakage.[4]
-
Post-Handling: After handling, decontaminate all surfaces and equipment.[3] Wash hands and any exposed skin thoroughly.[4]
Disposal Plan:
All waste materials, including contaminated PPE, glassware, and unused this compound compounds, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[5] Waste containers should be clearly labeled with the contents.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
